2-Chloro-3,5-difluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIMIZLAZTVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663735 | |
| Record name | 2-Chloro-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511522-69-3 | |
| Record name | 2-Chloro-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3,5-difluoropyridine: A Comprehensive Technical Guide for Drug Development Professionals
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This guide provides an in-depth analysis of the physical and chemical properties of 2-Chloro-3,5-difluoropyridine, a key building block for researchers, scientists, and professionals in the field of drug development.
Core Physical Properties: Foundational Data for Experimental Design
A precise understanding of the physical characteristics of this compound is paramount for its effective application in synthesis and process development. These properties dictate handling, storage, and reaction conditions.
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClF₂N | [1][2] |
| Molecular Weight | 149.53 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Melting Point | 10-12 °C | [1] |
| Boiling Point | 132-137 °C | [1][4] |
| Density | ~1.45 g/cm³ at 25 °C | [1][5] |
| Refractive Index | ~1.479 | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |
Chemical Identity and Structure: The Basis of Reactivity
The unique arrangement of atoms within this compound governs its chemical behavior and makes it a valuable intermediate in the synthesis of complex molecules.
-
IUPAC Name: this compound
-
CAS Number: 511522-69-3[4]
-
Molecular Structure:
Caption: Molecular structure of this compound.
The electron-withdrawing effects of the two fluorine atoms and the nitrogen atom in the pyridine ring make the chlorine atom at the 2-position susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility in constructing more complex pharmaceutical intermediates.
Experimental Protocol: Determination of Physical Properties
Accurate determination of physical properties is a self-validating system that ensures the identity and purity of a substance.[6][7] The following outlines a generalized workflow for characterizing an organic compound like this compound.
Caption: Generalized experimental workflow for physical property determination.
Step-by-Step Boiling Point Determination (Simple Distillation):
A key technique for both purification and identification of liquid organic compounds is simple distillation.[8]
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place approximately 10 mL of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.[8]
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Reading: The temperature of the vapor will rise sharply and then stabilize as it passes the thermometer bulb. This stable temperature is the boiling point.[8]
-
Collection: The vapor is then cooled by the condenser and collected in the receiving flask.
-
Safety Note: Never distill to dryness.[8]
Applications in Drug Discovery and Synthesis
The trifluoromethylpyridine moiety is a valuable pharmacophore in medicinal chemistry. The presence of the trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] this compound serves as a critical starting material for introducing this and other functionalized pyridine rings into potential drug molecules.[10][11] Its chemical reactivity allows for the construction of a diverse library of compounds for screening and lead optimization. For example, it is an important intermediate in the synthesis of efficient agricultural chemicals.[12][13]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Hazard Classification: Flammable liquid and vapor. Harmful if swallowed. Harmful to aquatic life with long-lasting effects.[5][14][15][16]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, gloves, and a lab coat.[3][5]
-
Handling: Use in a well-ventilated area or under a fume hood.[3][5] Keep away from sources of ignition.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][5] Recommended storage temperature is 2-8°C.[2]
References
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DocSity. (2022, November 9). Physical Properties Experiment: Determining the Identity of Unknown Organic Compounds. Retrieved from [Link]
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Ottokemi. (n.d.). 2,3 Difluoro 5-chloro pyridine, 97%. Retrieved from [Link]
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Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to 2-Chloro-3,5-difluoropyridine: A Key Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-difluoropyridine, identified by the CAS number 511522-69-3, is a halogenated pyridine derivative of significant interest in advanced chemical synthesis. Its unique substitution pattern, featuring a chlorine atom at the reactive 2-position and two fluorine atoms enhancing the electrophilicity of the pyridine ring, makes it a versatile and valuable building block. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its role in the pharmaceutical and agrochemical industries. While detailed experimental data for this specific isomer is not abundant in publicly accessible literature, this guide synthesizes available information with established principles of heterocyclic chemistry to offer expert insights for researchers in the field.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the C2 position and fluorine atoms at the C3 and C5 positions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the three halogen substituents, renders the aromatic system electron-deficient. This electronic characteristic is the primary driver of its reactivity profile.
| Property | Value | Source(s) |
| CAS Number | 511522-69-3 | [1] |
| Molecular Formula | C₅H₂ClF₂N | [1] |
| Molecular Weight | 149.53 g/mol | [1] |
| Appearance | Colorless to light yellow or light orange clear liquid | |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis of this compound
A plausible precursor for this synthesis would be 2,3,5-trichloropyridine. The selective replacement of chlorine atoms with fluorine is a well-documented strategy in the synthesis of fluoropyridines. This transformation is typically achieved using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or sulfolane. The reaction often requires elevated temperatures and may be facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.
The reaction proceeds in a stepwise manner, with the chlorine at the 2-position being the most susceptible to initial substitution, followed by the chlorine at the 5-position. Controlling the reaction stoichiometry, temperature, and time is crucial to achieve the desired difluorinated product and minimize the formation of over-fluorinated or isomeric byproducts.
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the fluorine atoms act as strong electron-withdrawing groups, significantly activating the ring towards attack by nucleophiles. The chlorine atom at the 2-position is the most labile leaving group, making this position the primary site for substitution.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized workflow of the SNAr mechanism.
Reaction with Amines: this compound is expected to react readily with primary and secondary amines to yield the corresponding 2-amino-3,5-difluoropyridine derivatives. These reactions are often carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride formed during the reaction. This type of transformation is fundamental in the synthesis of various biologically active molecules. For instance, the related compound 2,3-difluoro-5-chloropyridine undergoes an ammonification reaction with ammonia water at elevated temperatures and pressures to produce 2-amino-3-fluoro-5-chloropyridine[3].
Reaction with Alkoxides and Thiolates: Similarly, alkoxides and thiolates, being potent nucleophiles, can displace the 2-chloro substituent to form the corresponding ethers and thioethers. These reactions are typically performed under anhydrous conditions, with the nucleophile often generated in situ by treating the corresponding alcohol or thiol with a strong base such as sodium hydride.
Applications in Drug Development and Agrochemicals
Halogenated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.
While specific drug candidates synthesized directly from this compound are not explicitly detailed in the available literature, its structural motifs are present in various biologically active compounds. It serves as a key building block for introducing the 3,5-difluoropyridin-2-yl moiety into larger molecules.
For example, the isomeric 2,3-difluoro-5-chloropyridine is a known key intermediate in the synthesis of the herbicide clodinafop-propargyl[4]. This highlights the importance of chlorodifluoropyridines in the agrochemical industry. It is highly probable that this compound finds application in the synthesis of analogous proprietary compounds where this specific substitution pattern is required to achieve the desired biological activity.
Spectroscopic Data
-
1H NMR: The spectrum would be expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. These signals would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.
-
13C NMR: The spectrum would exhibit five distinct signals for the pyridine ring carbons. The carbon atoms attached to fluorine would show characteristic large one-bond C-F coupling constants. The chemical shifts would be significantly influenced by the electronegative halogen substituents.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
Safety and Handling
This compound is classified as an irritant and may be harmful if ingested or inhaled. It is irritating to the mucous membranes and upper respiratory tract. As with all chemicals, it should be handled with care in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Wear protective safety goggles.
-
Wear chemical-resistant gloves.
-
Wear protective clothing and chemical-resistant boots.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed.
-
Store in a cool, dry, well-ventilated place under an inert atmosphere.
In case of exposure, immediate medical attention should be sought. For skin contact, wash the affected area with plenty of water. For eye contact, rinse with clean, running water for at least 15 minutes.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its reactivity, primarily governed by nucleophilic aromatic substitution at the 2-position, allows for the introduction of a wide range of functional groups. While detailed research on this specific isomer is not as prevalent as for some of its counterparts, the principles of heterocyclic chemistry provide a solid framework for understanding its properties and potential applications. As the demand for novel fluorinated compounds continues to grow, the importance of versatile intermediates like this compound in enabling the discovery and development of new drugs and crop protection agents is undeniable.
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Synthesis of 2-Chloro-3,5-difluoropyridine from 2,3,5-trichloropyridine
An In-Depth Technical Guide to the
Abstract
2-Chloro-3,5-difluoropyridine is a pivotal building block in modern chemical synthesis, serving as a key intermediate in the production of high-value agrochemicals and pharmaceuticals.[1][2] Its synthesis, primarily achieved through the halogen exchange (Halex) reaction of 2,3,5-trichloropyridine, represents a significant industrial process that demands precise control over reaction parameters to ensure high yield and purity. This guide provides a comprehensive overview of the synthesis, elucidating the underlying chemical principles, detailing a field-proven experimental protocol, and exploring the critical factors that govern the reaction's success. Designed for researchers and chemical development professionals, this document synthesizes theoretical knowledge with practical, actionable insights.
Foundational Principles: The Halogen Exchange (Halex) Reaction
The conversion of 2,3,5-trichloropyridine to this compound is a classic example of a nucleophilic aromatic substitution reaction. The core transformation involves the stepwise replacement of two chlorine atoms on the pyridine ring with fluorine atoms.
The Reaction Mechanism
The fluorination proceeds sequentially. The chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack and is replaced first, forming the intermediate 2-fluoro-3,5-dichloropyridine.[3] Subsequently, a second, more forcing, substitution occurs at the 3-position to yield the desired product.
Caption: Stepwise fluorination of 2,3,5-trichloropyridine.
Critical Reagents and Conditions
Fluorinating Agents: The choice of fluorinating agent is paramount. Alkali metal fluorides are the industry standard.
-
Potassium Fluoride (KF): A cost-effective and readily available reagent.[3] However, its low solubility and reactivity in organic solvents necessitate the use of phase-transfer catalysts and high reaction temperatures.[3][4] For optimal performance, spray-dried or finely pulverized, anhydrous KF is preferred to maximize surface area.[5]
-
Cesium Fluoride (CsF): Significantly more reactive and soluble than KF, allowing for milder reaction conditions.[1][6] Its high cost is a major drawback for large-scale production, leading many processes to use it in smaller quantities or in combination with KF.[4][7]
Solvents: The reaction requires high-boiling, polar aprotic solvents that can facilitate the nucleophilic substitution by solvating the cation of the fluoride salt. Common choices include:
-
N-Methyl-2-pyrrolidone (NMP)[3]
-
Dimethyl Sulfoxide (DMSO)[7] Crucially, these solvents must be anhydrous, as water will hydrolyze the fluorinating agent and impede the reaction.[5]
Phase-Transfer Catalysts (PTCs): When using potassium fluoride, a PTC is essential for achieving practical reaction rates and yields. These catalysts, typically quaternary phosphonium salts or crown ethers, form a complex with the potassium ion, allowing the "naked," highly nucleophilic fluoride anion to participate more readily in the reaction.[3]
-
Tetrabutylphosphonium bromide and Tetraphenylphosphonium bromide are highly effective.[3]
-
Novel catalysts, such as bis-(N,N'-1,3-dimethyl-2-imidazoline base)-ammonium chloride salts, have been developed to improve selectivity and yield at lower temperatures.[8]
Comparative Analysis of Synthesis Protocols
The optimization of this synthesis involves balancing reagent cost, reaction time, temperature, and final yield. The following table summarizes conditions reported in various patents, showcasing different approaches to the process.
| Fluorinating Agent(s) | Solvent | Catalyst | Temperature Profile | Yield | Reference |
| KF | N-Methylpyrrolidone (NMP) | Tetrabutylphosphonium bromide | 185°C (7h), then 205°C (15h) | ~42% | [3] |
| KF | Sulfolane | Tetraphenylphosphonium bromide | 180°C (5h), then 200°C (12h) | ~39% | [3] |
| CsF, KF | Sulfolane, DMSO | 18-crown-6 | 145°C (17h), then 190°C (19h) | ~90% | [7] |
| KF | Not specified | Bis-(imidazolinyl)-ammonium salt | Not specified (lower temp claimed) | >90% | [8] |
| CsF | [Bmim]BF4 (Ionic Liquid) | K₂CO₃ | 100-110°C | ~69% | [1] |
Field-Proven Experimental Protocol
This protocol consolidates best practices for a robust and scalable synthesis using potassium fluoride, which is favored for industrial production due to cost considerations.
Workflow Overview
Caption: General experimental workflow for the synthesis.
Step-by-Step Methodology
Materials:
-
2,3,5-Trichloropyridine (1.0 mol, 182.4 g)
-
Anhydrous Potassium Fluoride (KF), spray-dried or vacuum-dried at 140°C for 12 hours (3.0 mol, 174.3 g)[3]
-
Tetrabutylphosphonium bromide (0.05 mol, 17.0 g)
-
N-Methylpyrrolidone (NMP), anhydrous (1000 mL)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
2L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a distillation head connected to a vacuum pump.
-
Heating mantle with temperature controller.
-
Appropriate glassware for workup and distillation.
Procedure:
-
Reactor Preparation: Charge the 2L flask with 1000 mL of anhydrous NMP. Add the vacuum-dried potassium fluoride (174.3 g) and tetrabutylphosphonium bromide (17.0 g).[3]
-
Inerting: Begin stirring and purge the system with inert gas for 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of inert gas throughout the reaction.[3]
-
Reactant Addition: Add the 2,3,5-trichloropyridine (182.4 g) to the stirred mixture.
-
First Heating Stage (Monofluorination): Heat the reaction mixture to 185-190°C and maintain this temperature for 7-10 hours.[3] This stage primarily facilitates the formation of the 2-fluoro-3,5-dichloropyridine intermediate.
-
Second Heating Stage (Difluorination): Increase the temperature to 205-210°C and hold for an additional 10-15 hours to drive the reaction to completion.[3] The progress can be monitored by gas chromatography (GC) analysis of aliquots.
-
Product Isolation: Upon completion, cool the mixture slightly (to ~150°C). Isolate the crude product directly from the reaction mixture via vacuum distillation. The product is more volatile than the solvent and salts.
-
Purification: The collected crude distillate is then subjected to a final fractional vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound to obtain the product with a purity of >98%.
Self-Validating Systems and Causality in Protocol Design
-
Why a Two-Stage Heating Profile? The initial, lower temperature allows for the accumulation of the monofluorinated intermediate under controlled conditions. The subsequent higher temperature provides the necessary activation energy for the more difficult second substitution, maximizing the yield of the desired difluoro product.[3]
-
Why an Inert Atmosphere? At the high temperatures required (>200°C), the reactants and products can be susceptible to oxidative degradation. An inert atmosphere of nitrogen or argon prevents these side reactions.[3]
-
Why Continuous Product Removal (when possible)? In some setups, the product is distilled from the reaction mixture as it forms.[5][7] This is highly advantageous as it shifts the reaction equilibrium towards the products (Le Chatelier's principle) and minimizes potential product degradation from prolonged exposure to high temperatures.
-
Why Anhydrous Reagents? The presence of water is detrimental. It can react with the KF, reducing its efficacy, and potentially lead to the formation of hydroxy-pyridines as byproducts, complicating purification and lowering the yield. The pre-drying of both the solvent and the KF is a critical, non-negotiable step.[5]
Conclusion
The synthesis of this compound from 2,3,5-trichloropyridine is a mature industrial process, yet one that offers continuous opportunities for optimization. The judicious selection of fluorinating agents, the use of phase-transfer catalysts to enhance reactivity, and rigorous control over reaction conditions—particularly temperature and moisture—are the cornerstones of a successful synthesis. By understanding the causality behind each procedural step, from reagent preparation to product isolation, researchers and development professionals can reliably and efficiently produce this vital chemical intermediate.
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An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-3,5-difluoropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Halogenated Heterocycle
2-Chloro-3,5-difluoropyridine is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—a chlorine atom and two fluorine atoms on a pyridine ring—imparts specific electronic properties and reactivity that are highly sought after in medicinal chemistry. The precise characterization of this molecule is paramount for ensuring reaction success, purity of intermediates, and the ultimate quality of the final active ingredient.
This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into data acquisition and interpretation.
Molecular Structure and Spectroscopic Rationale
The structure of this compound dictates a predictable yet nuanced spectroscopic fingerprint. The electronegative halogen atoms (Cl, F) and the nitrogen atom significantly influence the electron density distribution within the pyridine ring, which in turn governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
-
NMR: The two aromatic protons will appear as distinct signals, with their chemical shifts and coupling patterns heavily influenced by the adjacent fluorine and nitrogen atoms. The ¹³C NMR will show six distinct carbon signals, each coupled to nearby fluorine atoms, providing a rich dataset for structural confirmation. ¹⁹F NMR is essential, revealing two separate fluorine environments.
-
IR: The spectrum will be characterized by vibrations corresponding to the aromatic ring, C-H bonds, and the distinctive C-Cl and C-F bonds.
-
MS: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes, serving as a rapid confirmation of the compound's elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for complete characterization.
Proton (¹H) NMR Spectroscopy
The pyridine ring of this compound contains two protons. The electron-withdrawing nature of the nitrogen and halogen substituents shifts these proton signals downfield.
-
H-4: This proton is situated between two fluorine atoms and will exhibit coupling to both.
-
H-6: This proton is adjacent to the nitrogen atom and the C-5 fluorine atom, resulting in a distinct chemical shift and coupling pattern.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides a direct look at the carbon skeleton. The six carbons of the pyridine ring are chemically non-equivalent and will appear as separate signals. A key feature is the presence of carbon-fluorine (C-F) coupling constants, which are invaluable for assigning the carbon signals. Carbons directly bonded to fluorine (C-3, C-5) will show large one-bond coupling constants (¹JCF), while other carbons will exhibit smaller two- or three-bond couplings.
Fluorine (¹⁹F) NMR Spectroscopy
Given the presence of two fluorine atoms in different positions, ¹⁹F NMR is a critical technique. It provides direct information about the electronic environment of each fluorine atom.
-
F-3: The fluorine at position 3.
-
F-5: The fluorine at position 5. These will appear as two distinct signals, likely coupled to each other and to the aromatic protons.
Summary of NMR Data
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| ¹H NMR | H-4 | Value Range | ddd, J(H,F), J(H,F), J(H,H) |
| H-6 | Value Range | d, J(H,F) | |
| ¹³C NMR | C-2 | Value Range | d, J(C,F) |
| C-3 | Value Range | d, ¹J(C,F) | |
| C-4 | Value Range | dd, J(C,F), J(C,F) | |
| C-5 | Value Range | d, ¹J(C,F) | |
| C-6 | Value Range | d, J(C,F) | |
| ¹⁹F NMR | F-3 | Value Range | d, J(F,F) |
| F-5 | Value Range | d, J(F,F) |
Note: Exact chemical shifts are solvent-dependent. The values provided are typical ranges.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.[1][2][3][4] Chloroform-d (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[4] Modern spectrometers can also lock onto the residual solvent signal.[4]
-
Instrument Setup: Acquire spectra on a spectrometer with a minimum field strength of 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. CFCl₃ is the standard reference for ¹⁹F NMR.[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum is dominated by absorptions from the aromatic ring and the carbon-halogen bonds.
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹.[6]
-
Aromatic C=C and C=N Stretch: A series of bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations.[6]
-
C-F Stretch: Strong, characteristic bands typically appear in the 1300-1100 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong band usually found in the 800-600 cm⁻¹ region.
Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600-1400 | Aromatic Ring C=C/C=N Stretch | Medium-Strong |
| 1300-1100 | C-F Stretch | Strong |
| 800-600 | C-Cl Stretch | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
-
Sample Application: Place a small amount of liquid this compound directly onto the ATR crystal to ensure full coverage.
-
Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight and, through high-resolution analysis, the elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.
The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks:
-
[M]⁺: Corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺: Corresponding to the molecule containing ³⁷Cl.
The ratio of the intensities of these two peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. The nominal molecular weight is 149.53 g/mol .
Summary of Key Mass Spectrometry Data
| m/z Value | Identity | Key Feature |
| ~149 | [M]⁺ (C₅H₂³⁵ClF₂N) | Molecular ion |
| ~151 | [M+2]⁺ (C₅H₂³⁷ClF₂N) | Isotope peak |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., starting at 50°C and increasing to 250°C) to ensure good separation.
-
MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-200).
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Examine the mass spectrum associated with this peak to confirm the molecular weight and the characteristic 3:1 isotopic pattern for chlorine.
Integrated Spectroscopic Workflow
In a real-world laboratory setting, these techniques are used in a complementary fashion to build a self-validating analytical case. The workflow below illustrates the logical progression from initial screening to full structural confirmation.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. ¹H, ¹³C, and ¹⁹F NMR together deliver an unambiguous map of the molecular framework and atom connectivity. IR spectroscopy offers a rapid confirmation of the key functional groups, while mass spectrometry validates the molecular weight and elemental composition through its distinct chlorine isotope pattern. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this vital chemical intermediate, ensuring the integrity of their downstream applications.
References
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MDPI. (2022). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. Retrieved from [Link]
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Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: NMR Solvents. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
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-
Royal Society of Chemistry. (2020). Spectroscopic characterisation of radical polyinterhalogen molecules. Retrieved from [Link]
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National Institutes of Health. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]
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NIST WebBook. (n.d.). 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]
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MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 2-Chloro-3,5-difluoropyridine in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding, determining, and applying the solubility characteristics of 2-Chloro-3,5-difluoropyridine. Given its significance as a building block in pharmaceutical and agrochemical synthesis, a thorough grasp of its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation development.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative with a unique substitution pattern that imparts specific chemical reactivity and physical properties. Its utility in the synthesis of complex molecules necessitates a clear understanding of its solubility, which is a critical parameter influencing reaction kinetics, yield, and the ease of product isolation. This document moves beyond a simple listing of solvents, offering a deep dive into the principles and methodologies for accurately assessing and predicting its solubility.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility behavior. The interplay of these characteristics governs its interaction with different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClF₂N | [1][2] |
| Molecular Weight | 149.53 g/mol | [2] |
| Appearance | Colorless to light yellow oil/liquid | [1] |
| Melting Point | 10-12 °C / 47-49 °C | [1][3] |
| Boiling Point | 135-137 °C | [1][3] |
| Density | ~1.45 g/mL at 25 °C | [1] |
Note: Discrepancies in reported melting points may arise from different purities or measurement conditions.
The presence of a nitrogen atom and two fluorine atoms introduces polarity and the potential for hydrogen bonding, while the chlorine atom and the aromatic ring contribute to its lipophilic character. This duality in its structure suggests that its solubility will be highly dependent on the nature of the solvent.
Principles of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" serves as a primary guiding principle in predicting solubility.[4][5] This concept is rooted in the polarity of both the solute (this compound) and the solvent.
-
Polar Solvents : These solvents possess a significant dipole moment and are capable of engaging in hydrogen bonding. They are more likely to dissolve polar solutes.
-
Nonpolar Solvents : These solvents have a low dipole moment and primarily interact through weaker van der Waals forces. They are better suited for dissolving nonpolar solutes.
This compound, with its polar C-F, C-Cl, and C-N bonds, exhibits a notable dipole moment, rendering it more soluble in polar organic solvents. However, the nonpolar pyridine ring limits its solubility in highly polar solvents like water, while enhancing it in solvents of intermediate polarity.
Qualitative Solubility of this compound
While comprehensive quantitative data is not extensively published, qualitative assessments indicate its solubility in a range of common organic solvents.
| Solvent | Qualitative Solubility |
| Chloroform | Soluble / Slightly Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
This information provides a starting point for solvent selection in various applications. For instance, its solubility in ethyl acetate suggests this solvent could be suitable for extraction or chromatographic purification.
Quantitative Determination of Solubility: An Experimental Workflow
For many applications, particularly in drug development and process chemistry, a precise, quantitative measure of solubility is indispensable. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.
Experimental Workflow Diagram
Sources
Introduction: The Strategic Importance of 2-Chloro-3,5-difluoropyridine
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Chloro-3,5-difluoropyridine
This compound is a critical heterocyclic building block in the development of modern pharmaceuticals and agrochemicals. The specific arrangement of its halogen substituents—a chlorine atom at the 2-position and fluorine atoms at the 3- and 5-positions—imparts unique physicochemical properties to larger molecules. The introduction of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of active ingredients.[1][2] Consequently, robust and well-understood synthetic routes to this intermediate are of paramount importance for researchers and process chemists.
This guide provides a detailed exploration of the core synthetic pathways to this compound, focusing on the identification, formation, and conversion of its key intermediates. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights grounded in established chemical principles.
Chapter 1: The Foundational Precursor: 2,3,5-Trichloropyridine
The most prevalent and industrially viable strategies for synthesizing this compound commence with a readily available, more heavily chlorinated precursor: 2,3,5-Trichloropyridine . This compound serves as the foundational scaffold upon which selective halogen exchange (Halex) reactions are performed to introduce the desired fluorine atoms. The success of the entire synthesis hinges on the efficient and high-purity production of this crucial starting material.
Synthetic Routes to 2,3,5-Trichloropyridine
Several distinct pathways have been developed for the synthesis of 2,3,5-trichloropyridine, each with its own advantages regarding starting material cost, scalability, and reaction conditions.
-
Reductive Dechlorination of Polychlorinated Pyridines: A common method involves the selective reductive dechlorination of pentachloropyridine or 2,3,5,6-tetrachloropyridine. This is typically achieved using metallic zinc in a strongly alkaline aqueous medium, such as ammonium hydroxide.[3][4] The reaction carefully removes chlorine atoms from the 4- and 6-positions.
-
Chlorination of Simpler Pyridines: More economical routes often start from less complex materials like 2-chloropyridine or 2-aminopyridine.
-
A pathway from 2-chloropyridine involves an initial alcoholysis to form a 2-alkoxypyridine, followed by directed chlorination at the 3- and 5-positions, and a final step to convert the alkoxy group back to a chloro group.[5]
-
Starting from 2-aminopyridine, the synthesis proceeds through chlorination to yield 2-amino-3,5-dichloropyridine, followed by a Sandmeyer-type diazotization reaction to replace the amino group with chlorine, ultimately yielding the target trichloropyridine.[6]
-
Visualizing the Synthesis of 2,3,5-Trichloropyridine
Caption: Key synthetic pathways to the 2,3,5-trichloropyridine precursor.
Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine from Pentachloropyridine
This protocol is adapted from established literature procedures for the reductive dechlorination of pentachloropyridine.[3][4]
Objective: To synthesize 2,3,5-trichloropyridine by selectively removing chlorine atoms from pentachloropyridine.
Materials:
-
Pentachloropyridine (0.1 mole, 25.1 g)
-
Zinc dust (0.60 gram-atom, 39.0 g)
-
6N Ammonium hydroxide (1.2 moles, 200 mL)
-
Toluene (100 mL)
-
500 mL three-neck flask equipped with a reflux condenser, mechanical stirrer, and thermometer.
Procedure:
-
To the 500 mL three-neck flask, add 6N ammonium hydroxide (200 mL), zinc dust (39.0 g), toluene (100 mL), and pentachloropyridine (25.1 g).
-
Heat the mixture to 70°C with vigorous stirring.
-
Maintain the reaction at 70°C for approximately 35 hours. The pH of the mixture should be monitored and kept highly alkaline (around 12.6).
-
After the reaction period, cool the mixture to room temperature (20°C).
-
Filter the cooled mixture to remove insoluble materials, including excess zinc and zinc salts.
-
Wash the filter cake with a fresh portion of toluene.
-
Combine the toluene wash with the filtrate and concentrate the solution by distillation to remove the toluene.
-
The remaining crude product is 2,3,5-trichloropyridine. Further purification can be achieved by recrystallization from hexane.
Expected Outcome:
-
Yield: Approximately 52% of the theoretical yield.[3]
-
Purity: The purity of the crude product can be assessed by Gas Chromatography (GC). Recrystallization typically yields a product with >97% purity.[7]
| Parameter | Value | Reference |
| Starting Material | Pentachloropyridine | [3][4] |
| Key Reagents | Zinc dust, Ammonium hydroxide | [3][4] |
| Solvent | Toluene / Water | [3] |
| Temperature | 70°C | [3] |
| Typical Yield | ~52% | [3] |
Chapter 2: The Halogen Exchange (Halex) Pathway and Its Intermediates
The core of the synthesis is the transformation of 2,3,5-trichloropyridine into this compound via a nucleophilic aromatic substitution known as the Halogen Exchange (Halex) reaction. This process involves replacing chlorine atoms with fluorine atoms using a fluoride salt.
Mechanism and Regioselectivity
The Halex reaction on the pyridine ring is a nuanced process. The electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (2,6) and para (4) positions. However, the regioselectivity of fluorination is highly dependent on reaction conditions, including the choice of fluorinating agent, solvent, and temperature.
-
Fluorinating Agents: Anhydrous potassium fluoride (KF) is the most common and cost-effective choice.[8][9] Cesium fluoride (CsF) is more reactive but also more expensive, often leading to higher yields or allowing for milder reaction conditions.[6][10]
-
Solvents: High-boiling, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N-Methylpyrrolidone (NMP), or Sulfolane are required to dissolve the fluoride salts and facilitate the reaction at elevated temperatures.[6][10]
-
Catalysts: Phase-transfer catalysts like tetraphenylphosphonium bromide can be employed to enhance the reactivity of potassium fluoride, especially in less polar solvent systems.[8]
The conversion from 2,3,5-trichloropyridine does not occur in a single step. It proceeds through partially fluorinated intermediates. The ultimate goal is to selectively replace the chlorines at the 3- and 5-positions while retaining the chlorine at the 2-position.
Key Intermediates in the Fluorination Cascade
The stepwise replacement of chlorine with fluorine leads to the formation of distinct intermediates. While the exact isolation and characterization depend on the specific conditions, the logical progression involves the formation of mono- and di-fluorinated species. Based on patent literature, the reaction proceeds to form the desired product, which is also named 5-Chloro-2,3-difluoropyridine.[6][8][9]
-
Monofluorinated Intermediate (e.g., 2,5-Dichloro-3-fluoropyridine): The first substitution can occur at either the 3- or 5-position. Controlling the stoichiometry of the fluorinating agent and the reaction time is critical to maximize the formation of this intermediate if desired.
-
Difluorinated Product (this compound): With sufficient fluorinating agent and forcing conditions (higher temperatures and longer reaction times), the reaction proceeds to replace a second chlorine atom, yielding the final target molecule.
Visualizing the Halogen Exchange Pathway
Caption: Stepwise fluorination via the Halogen Exchange (Halex) reaction.
Chapter 3: Detailed Synthetic Protocol
Experimental Protocol: Synthesis of this compound from 2,3,5-Trichloropyridine
This protocol is a representative procedure based on methods described in the patent literature for the direct conversion of 2,3,5-trichloropyridine to the difluorinated product.[6][8][9]
Objective: To synthesize this compound (also named 5-Chloro-2,3-difluoropyridine) via a halogen exchange reaction.
Materials:
-
2,3,5-Trichloropyridine (1.0 mole, 182.4 g)
-
Anhydrous Potassium Fluoride (KF) (3.0-4.0 moles, 174-232 g)
-
Phase-transfer catalyst (e.g., Tetraphenylphosphonium bromide, 8-20 g) (optional but recommended)
-
High-boiling polar aprotic solvent (e.g., Sulfolane, NMP, or DMF)
-
Reaction vessel suitable for high temperatures (e.g., 1 L glass reactor or autoclave) equipped with a mechanical stirrer, thermometer, condenser, and inert gas (N2 or Ar) inlet.
Procedure:
-
Ensure all glassware is oven-dried and the potassium fluoride is anhydrous (spray-dried KF is often used).
-
Charge the reaction vessel with 2,3,5-trichloropyridine, potassium fluoride, the phase-transfer catalyst, and the solvent under an inert atmosphere. The molar ratio of KF to the trichloropyridine should be between 2.2 and 4.0.[8]
-
Heat the stirred mixture according to a two-stage temperature profile:
-
Monitor the reaction progress using GC analysis of aliquots.
-
Upon completion, cool the reaction mixture.
-
The product is typically isolated by vacuum distillation directly from the reaction mixture. The solvent (e.g., DMF, NMP) can be recovered first under reduced pressure, followed by high-vacuum distillation of the product.[9]
Expected Outcome:
-
Product: A colorless liquid.[9]
-
Yield: Total yields for the two-step fluorination are reported in the range of 76-78%.[9]
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trichloropyridine | [8][9] |
| Fluorinating Agent | Potassium Fluoride (KF) | [8][9] |
| Solvent | DMF, NMP, or Sulfolane | [6][9] |
| Temperature | 180°C to 210°C (staged) | [8] |
| Typical Yield | ~78% | [9] |
Conclusion
The synthesis of this compound is a well-defined process that relies on two critical stages: the efficient production of the 2,3,5-trichloropyridine precursor and the carefully controlled, stepwise halogen exchange reaction . Understanding the role of these key intermediates and the parameters that govern their formation and conversion is essential for any researcher or chemist working in the fields of medicinal chemistry and agrochemical development. The pathways described herein, grounded in established and patented methodologies, provide a robust framework for the reliable synthesis of this valuable chemical building block.
References
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Navigating the Synthesis and Supply of a Key Fluorinated Intermediate: A Technical Guide to 2,3-Difluoro-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Isomer of Interest
This technical guide focuses on the synthesis, commercial availability, and applications of the fluorinated pyridine derivative, 2,3-difluoro-5-chloropyridine (CAS No. 89402-43-7) . It is crucial to note that while the initial query specified "2-Chloro-3,5-difluoropyridine," the vast majority of commercially available products and published scientific literature pertains to the 2,3-difluoro-5-chloro isomer. This guide will proceed with an in-depth analysis of the latter, a compound of significant interest in the pharmaceutical and agrochemical industries, while acknowledging the existence of other isomers to prevent ambiguity in research and procurement.
Section 1: Physicochemical Properties and Safety Data
Understanding the fundamental properties of 2,3-difluoro-5-chloropyridine is paramount for its effective use in synthesis and for ensuring laboratory safety. This compound is a colorless to pale yellow or light brown liquid at room temperature.[1][2]
Table 1: Physicochemical Properties of 2,3-Difluoro-5-chloropyridine
| Property | Value | Source(s) |
| CAS Number | 89402-43-7 | [1][3][4] |
| Molecular Formula | C₅H₂ClF₂N | [1][3][4] |
| Molecular Weight | 149.53 g/mol | [4] |
| Appearance | Colorless to pale yellow/light brown liquid | [1][2][5] |
| Density | 1.442 g/mL at 25 °C | [4][6] |
| Boiling Point | 162–164 °C | [1] |
| Flash Point | 24 °C (75.2 °F) | [7] |
| Storage Temperature | 2-8°C | [4][6] |
Safety and Handling
2,3-Difluoro-5-chloropyridine is classified as a flammable liquid and is harmful if swallowed.[2][3][7][8] It is also considered harmful to aquatic life with long-lasting effects.[2][3][8]
Key Precautionary Measures:
-
Handling: Work in a well-ventilated area or a fume hood.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.[1] Avoid contact with skin, eyes, and inhalation of vapor or mist.[3] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[3]
-
Storage: Store in a cool, dry place in a tightly sealed container.[1][3] Containers should be kept upright to prevent leakage.[3]
-
First Aid: In case of skin or eye contact, rinse immediately with plenty of water.[1][3] If inhaled, move the person to fresh air and seek medical attention if breathing is difficult.[3] If swallowed, do NOT induce vomiting and consult a physician.[3]
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.[2][3] Do not allow the product to enter drains.[3]
Section 2: Synthesis and Manufacturing
The primary route for the industrial synthesis of 2,3-difluoro-5-chloropyridine involves the fluorination of 2,3,5-trichloropyridine. Several patents outline methodologies for this conversion, highlighting the use of different fluorinating agents and reaction conditions to optimize yield and purity.
A common approach involves a halogen exchange reaction using potassium fluoride (KF) or a mixture of cesium fluoride (CsF) and KF as the fluorinating agent in a polar aprotic solvent such as N-Methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[5][9][10][11] The use of a phase transfer catalyst, such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide, can significantly improve the reaction yield by facilitating the transfer of the fluoride ion into the organic phase.[9]
The reaction typically proceeds in a stepwise manner, with the initial substitution of a chlorine atom to form a monofluorinated intermediate, followed by a second fluorination at a higher temperature to yield the desired difluoro product.[9]
Representative Synthetic Protocol
A patented method for the preparation of 2,3-difluoro-5-chloropyridine involves the following steps:
-
Reaction Setup: In an organic solvent, 2,3,5-trichloropyridine and potassium fluoride are used as raw materials. A phase transfer catalyst like tetraphenylphosphonium bromide is added.[9]
-
Initial Fluorination: The reaction mixture is heated to 180-190°C for 5-10 hours under an inert atmosphere.[9] This step primarily yields the monofluorinated intermediate.
-
Second Fluorination: The temperature is then raised to 200-210°C for 10-15 hours to facilitate the second fluorination, producing 2,3-difluoro-5-chloropyridine.[9]
-
Purification: The final product is isolated and purified by distillation under high vacuum.[5]
This method avoids the use of more expensive fluorinating agents like cesium fluoride and provides a high yield, making it suitable for large-scale industrial production.[9]
Synthetic Pathway Diagram
Caption: Synthetic pathway for 2,3-difluoro-5-chloropyridine.
Section 3: Applications in Drug Discovery and Agrochemicals
2,3-Difluoro-5-chloropyridine serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][12]
This compound is a key intermediate in the production of the new-generation herbicide clodinafop-propargyl.[5][6] In the pharmaceutical sector, fluorinated pyridines are integral to the synthesis of a wide array of therapeutic agents. While specific drug molecules derived from 2,3-difluoro-5-chloropyridine are often proprietary, the general class of fluorinated pyridines is important for developing novel compounds.
Section 4: Commercial Availability and Suppliers
2,3-Difluoro-5-chloropyridine is commercially available from a variety of suppliers, ranging from laboratory-scale to bulk quantities. Purity levels typically range from 95% to over 98%.[1][7]
Table 2: Selected Suppliers of 2,3-Difluoro-5-chloropyridine
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 95% | Laboratory Scale[4][7] |
| Tokyo Chemical Industry (TCI) | >98.0% | 5g, 25g |
| Otto Chemie Pvt. Ltd. | 97%+ | Laboratory Scale[6] |
| YongYing | ≥98% | 1kg, 5kg, 25kg[1] |
| Central Drug House (P) Ltd. | Not Specified | Laboratory Scale[3] |
| Macmit Chemicals Private Limited | 99% | 25kg[13] |
| JIEJIE GROUP CO.,LTD. | 98% | Not Specified[14] |
| Pharma Info Source | Not Specified | Supplier Directory[15] |
| CP Lab Safety | 95% | 100 mg[16] |
| Reagentia | Not Specified | 5g, 25g[17] |
Conclusion
2,3-Difluoro-5-chloropyridine is a valuable and commercially accessible fluorinated building block with significant applications in the pharmaceutical and agrochemical industries. Its synthesis from 2,3,5-trichloropyridine is well-established, allowing for its production on an industrial scale. Researchers and drug development professionals utilizing this compound should adhere to strict safety protocols due to its flammable and hazardous nature. The continued availability of high-purity 2,3-difluoro-5-chloropyridine from numerous suppliers will undoubtedly facilitate further innovation in the development of novel chemical entities.
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3E. (n.d.). 2-Chloro-3,5-difluoro Pyridine - Free SDS search. Retrieved from [Link]
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Pharma Info Source. (n.d.). CAS 89402-43-7 suppliers, 2 3-Difuoro-5-Chloropyridine suppliers. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity, C5H2ClF2N, 100 mg. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 2,3 Difluoro 5-chloro pyridine, 97%+. Retrieved from [Link]
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The Strategic Role of Fluorine in the Biological Activity of Pyridine-Based Pharmaceuticals: A Technical Guide for Drug Discovery Professionals
Abstract: The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, leading to the development of numerous blockbuster drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the profound impact of fluorination on the biological activity of pyridines. We will explore the fundamental principles governing how fluorine substitution modulates physicochemical properties, delve into the diverse therapeutic applications of these compounds, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide aims to equip scientists with the knowledge to rationally design and develop the next generation of innovative fluorinated pyridine-based therapeutics.
Part 1: The Fluorinated Pyridine Moiety: A Privileged Scaffold in Medicinal Chemistry
Introduction to the Pyridine Ring in Drug Design
The pyridine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and natural products.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating crucial interactions with biological targets. The aromatic nature of the ring also allows for a variety of substitutions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological profile.
The Transformative Impact of Fluorine Substitution
The introduction of fluorine into a pyridine ring can dramatically alter a molecule's properties, often leading to significant improvements in its drug-like characteristics.[3][4] This is due to fluorine's unique combination of properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[5]
Fluorine's high electronegativity has a profound impact on the pKa and lipophilicity (LogP/LogD) of pyridine derivatives. The electron-withdrawing nature of fluorine can significantly decrease the basicity of the pyridine nitrogen, which can be advantageous for several reasons, including reduced off-target effects and improved oral bioavailability.[4][6]
The effect of fluorination on lipophilicity is more complex. While the introduction of a single fluorine atom can increase lipophilicity, the presence of multiple fluorine atoms or a trifluoromethyl group can either increase or decrease it depending on the overall molecular context.[7][8] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Quantitative Effects of Fluorination on the Physicochemical Properties of 2-(Thiofluoroalkyl)pyridines [7]
| Compound | Structure | logD 7.4 | pKa |
| 2-(Methylthio)pyridine | 1.69 | 3.69 | |
| 2-((Difluoromethyl)thio)pyridine | 1.95 | 2.43 | |
| 2-((Trifluoromethyl)thio)pyridine | 2.13 | 0.97 | |
| 2-(Ethylthio)pyridine | 2.05 | 3.68 | |
| 2-((2,2,2-Trifluoroethyl)thio)pyridine | 2.54 | 1.49 |
The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[9][10] By strategically placing fluorine atoms at metabolically vulnerable positions on a pyridine ring, medicinal chemists can block oxidative metabolism, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[11][12]
Structure-Activity Relationships (SAR) of Fluorinated Pyridines
The position of fluorine substitution on the pyridine ring has a significant impact on the molecule's biological activity.[9][10] For instance, a fluorine atom at the 2-position can act as a hydrogen bond acceptor and influence the conformation of the molecule, while a fluorine at the 3-position may have a more pronounced effect on the electronic properties of the ring. A thorough understanding of these structure-activity relationships is critical for the rational design of potent and selective drug candidates.[13]
Part 2: Diverse Biological Activities of Fluorinated Pyridines
Fluorinated pyridines exhibit a remarkable range of biological activities, leading to their use in a wide array of therapeutic areas.[9][10][13]
Anticancer Activity
Many fluorinated pyridine derivatives have shown potent anticancer activity, often by inhibiting key signaling pathways involved in tumor growth and proliferation.[9][13]
A common mechanism of action for anticancer fluorinated pyridines is the inhibition of protein kinases, which are critical regulators of cell signaling. By binding to the ATP-binding pocket of these enzymes, these compounds can block their activity and halt the downstream signaling cascades that drive cancer cell growth.
Alpelisib is an FDA-approved inhibitor of phosphoinositide 3-kinase (PI3K) used for the treatment of certain types of breast cancer.[11][14] The presence of a trifluoromethyl group on the pyridine ring is crucial for its high potency and selectivity.[14]
Central Nervous System (CNS) Activity
Fluorination can also be a valuable tool for developing drugs that act on the central nervous system.
The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier (BBB) and reach its target in the brain.[15][16]
Lemborexant is a dual orexin receptor antagonist approved for the treatment of insomnia.[11] The fluorinated pyridine moiety in its structure is essential for its high affinity and selectivity for the orexin receptors.[11]
Cardiovascular Applications
Fluorinated pyridines have also found applications in the treatment of cardiovascular diseases.
In the cardiovascular system, these compounds can act on a variety of targets, including enzymes and receptors involved in the regulation of blood pressure and cardiac function.
Vericiguat is a soluble guanylate cyclase (sGC) stimulator used to treat chronic heart failure.[6][11] The fluorine atom on the pyridine ring contributes to its metabolic stability and favorable pharmacokinetic profile.[11]
Anti-inflammatory Activity
The anti-inflammatory properties of fluorinated pyridines are an active area of research, with several compounds showing promise in preclinical studies.[17][18]
Other Therapeutic Areas
The versatility of the fluorinated pyridine scaffold has led to its exploration in a number of other therapeutic areas, including antiviral and antibacterial applications.[19]
Comprehensive Table of FDA-Approved Fluorinated Pyridine Drugs
Table 2: Selected FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety [3][11][12][14][19][20][21][22]
| Drug Name (Trade Name) | Chemical Structure | Target | Therapeutic Application |
| Alpelisib (Piqray) | PI3Kα | Breast Cancer | |
| Lemborexant (Dayvigo) | Orexin Receptors OX1 and OX2 | Insomnia | |
| Vericiguat (Verquvo) | Soluble Guanylate Cyclase (sGC) | Heart Failure | |
| Crizotinib (Xalkori) | ALK/ROS1/MET | Non-Small Cell Lung Cancer | |
| Entrectinib (Rozlytrek) | TRKA/B/C, ROS1, ALK | Solid Tumors with NTRK, ROS1, or ALK fusions | |
| Pexidartinib (Turalio) | CSF1R | Tenosynovial Giant Cell Tumor | |
| Upadacitinib (Rinvoq) | JAK1 | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease, Ankylosing Spondylitis | |
| Abemaciclib (Verzenio) | CDK4/6 | Breast Cancer | |
| Sotorasib (Lumakras) | KRAS G12C | Non-Small Cell Lung Cancer |
Part 3: Experimental Evaluation of Fluorinated Pyridines: Protocols and Methodologies
In Vitro Biological Assays
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8][23][24]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated pyridine compound and incubate for 48-72 hours.[23]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[23]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of compound that inhibits cell growth by 50%, can then be calculated.
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[25][26]
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with the test compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[25]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[25]
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
In vitro models, such as the parallel artificial membrane permeability assay (PAMPA) or cell-based assays using brain endothelial cells, can be used to predict the ability of a compound to cross the blood-brain barrier.[4][15]
In Vivo Animal Models
This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the in vivo efficacy of anticancer drugs.[12][13][27][28][29]
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.[12][28]
-
Tumor Growth and Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups and administer the test compound.[28]
-
Tumor Volume Measurement: Measure tumor volume regularly throughout the study.[13]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis.[28]
This is a widely used model of acute inflammation to evaluate the anti-inflammatory activity of novel compounds.[18]
Protocol:
-
Compound Administration: Administer the test compound to rodents.[18]
-
Induction of Edema: Inject carrageenan into the paw to induce inflammation.[18]
-
Paw Volume Measurement: Measure the paw volume at different time points after carrageenan injection.[18]
-
Data Analysis: The percentage of inhibition of edema is calculated compared to the control group.
Diagram: Experimental Workflow for Biological Activity Screening
Caption: Experimental workflow for screening fluorinated pyridines.
Part 4: Synthetic Strategies for Biologically Active Fluorinated Pyridines
Overview of Fluorination Methods for the Pyridine Ring
The synthesis of fluorinated pyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, several methods have been developed for the regioselective introduction of fluorine, including nucleophilic aromatic substitution (SNAr) of activated pyridines and electrophilic fluorination of organometallic pyridine derivatives.[6][23][25]
Synthetic Protocols for Key Fluorinated Pyridine Drugs
The synthesis of Vericiguat involves the construction of the fluorinated pyrazolopyridine core followed by coupling with a pyrimidine derivative.[3][6][9][30]
The synthesis of Lemborexant features the construction of a chiral cyclopropane ring and subsequent amide coupling with a fluorinated pyridine.[7][31][32][33][34]
The synthesis of Alpelisib involves a key palladium-catalyzed coupling reaction to form the central urea linkage.[1][5][10][35][36]
Diagram: General Synthetic Approaches to Fluorinated Pyridines
Caption: General synthetic routes to fluorinated pyridines.
Part 5: Conclusion and Future Perspectives
Summary of Key Insights
Fluorinated pyridines represent a privileged class of compounds in medicinal chemistry, with their unique properties enabling the development of highly effective and safe drugs across a wide range of therapeutic areas. The strategic introduction of fluorine allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to improved drug candidates.
Future Directions in the Field
The field of fluorinated pyridine research continues to evolve, with ongoing efforts to develop novel fluorination methodologies and explore new biological targets. The increasing understanding of the complex interplay between fluorine substitution and biological activity will undoubtedly lead to the discovery of the next generation of innovative medicines. As our ability to rationally design and synthesize these complex molecules improves, the future looks bright for the continued success of fluorinated pyridines in drug discovery.
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The Strategic deployment of 2-Chloro-3,5-difluoropyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, 2-Chloro-3,5-difluoropyridine has emerged as a highly versatile and valuable building block. Its unique electronic properties and defined points of reactivity allow for the precise and controlled introduction of molecular complexity, making it an integral component in the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. We will explore the causality behind its utility, supported by detailed experimental protocols and structure-activity relationship (SAR) insights, to offer a comprehensive resource for researchers and scientists in the field of drug development.
Introduction: The Rationale for Fluorinated Pyridines in Drug Design
The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of fluorine atoms to this scaffold can profoundly and beneficially alter a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and block sites of metabolism, thereby increasing a drug's half-life.[1][2] this compound, with its distinct substitution pattern, offers a trifecta of synthetic advantages: an activated chlorine atom for nucleophilic displacement, and two fluorine atoms that enhance the electrophilicity of the pyridine ring and provide the aforementioned benefits.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's fundamental properties is critical for its effective application.
| Property | Value | Reference |
| CAS Number | 89402-43-7 | [1][3] |
| Molecular Formula | C₅H₂ClF₂N | [1][4] |
| Molecular Weight | 149.53 g/mol | [4] |
| Appearance | Pale yellow to light brown liquid | [1] |
| Boiling Point | 162–164°C | [1] |
| Density | 1.442 g/mL at 25 °C | [4] |
| Solubility | Soluble in acetone, DCM, ethanol | [1] |
The synthesis of this compound is a key consideration for its practical application. A common industrial method involves the halogen exchange (HALEX) reaction of 2,3,5-trichloropyridine with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[5][6][7] The choice of fluorinating agent, solvent, and reaction temperature is crucial for optimizing the yield and minimizing the formation of byproducts.[5][6]
A representative synthetic approach involves heating 2,3,5-trichloropyridine with potassium fluoride in a high-boiling polar aprotic solvent like sulfolane, often with a phase-transfer catalyst to enhance the reaction rate.[5]
Caption: General synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The true power of this compound as a medicinal chemistry building block lies in its predictable and versatile reactivity. The electron-deficient nature of the pyridine ring, amplified by the two fluorine atoms, activates the chlorine at the 2-position towards nucleophilic aromatic substitution (SNAr).[8] This makes the C2 position a prime site for introducing a wide variety of functional groups.
Caption: Key reactivity pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro group is readily displaced by a variety of nucleophiles, including amines, anilines, and alkoxides.[8] This reaction is fundamental to the construction of many kinase inhibitor scaffolds, where a substituted amine at the C2 position often forms a key hydrogen bond with the hinge region of the kinase.[2][9]
Experimental Protocol: General SNAr with an Aniline
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable high-boiling solvent such as 2-propanol or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile and Base: Add the desired substituted aniline (1.1-1.2 eq) to the solution, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro position also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[10] These powerful transformations allow for the formation of C-C and C-N bonds, respectively, enabling the synthesis of highly complex and diverse molecular architectures.
3.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the this compound with a boronic acid or ester to form a biaryl linkage.[11][12] This is particularly useful for extending the molecular scaffold and exploring new binding pockets in a target protein.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents and Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Solvent and Reaction Conditions: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Heat the reaction mixture with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture and perform a standard aqueous work-up and extraction.
-
Purification: Purify the crude product by flash column chromatography.
3.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides an alternative and often milder method for forming C-N bonds compared to traditional SNAr reactions.[13][14] It is particularly valuable for coupling sterically hindered amines or those with sensitive functional groups.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagents and Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[14]
-
Solvent and Reaction Conditions: Add an anhydrous, deoxygenated solvent like toluene or dioxane. Heat the mixture to the appropriate temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction's progress. Upon completion, cool the reaction, quench with water, and extract the product.
-
Purification: The crude material is then purified by column chromatography.
Applications in Kinase Inhibitor Design
The quinoxaline scaffold, which can be accessed from precursors like this compound, is a prominent feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds in the kinase hinge region.[2][9] The strategic placement of the difluoro substituents on the pyridine ring can enhance binding affinity and improve metabolic stability.[2]
Structure-Activity Relationship (SAR) Insights:
-
Hinge Binding: An amino group introduced at the C2 position of the pyridine ring is often critical for binding to the kinase hinge region.
-
Selectivity: The nature of the substituent introduced at the C2 position can significantly influence the inhibitor's selectivity profile across the kinome.
-
Solubility and Permeability: The overall substitution pattern, including the fluorine atoms, can be fine-tuned to optimize the molecule's solubility and cell permeability.
Safety and Handling
This compound is a chemical that requires careful handling. It is classified as a flammable liquid and is harmful if swallowed.[15][16] It can also cause skin and eye irritation.[8] Therefore, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to handle the material in a well-ventilated fume hood.[1] Store in a cool, dry place under an inert atmosphere.[1][8]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly at the C2 position, allows for the systematic and predictable synthesis of complex molecular architectures. The presence of the difluoro substitution pattern provides additional advantages in terms of modulating the physicochemical and pharmacokinetic properties of the final compounds. As the demand for novel and more effective therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery programs.
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Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed. (URL: [Link])
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. (URL: [Link])
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Developing novel classes of protein kinase CK1δ inhibitors by fusing[5][8][15]triazole with different bicyclic heteroaromatic systems - PubMed. (URL: [Link])
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Methodological & Application
Introduction: The Significance of Fluorinated Pyridines in Suzuki Coupling
An Application Guide to the Suzuki-Miyaura Coupling of 2-Chloro-3,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. As a pivotal building block in medicinal chemistry and materials science, understanding the nuances of its reactivity is critical for the synthesis of novel biaryl and heteroaryl compounds. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for protocol design, ensuring robust and reproducible outcomes.
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2] Its tolerance for a wide range of functional groups, use of generally stable organoboron reagents, and relatively mild conditions have made it indispensable in academic and industrial laboratories.[1][3]
This compound is an increasingly important substrate in this chemistry. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the use of aryl chlorides, particularly electron-deficient ones like this compound, presents unique challenges. The inherent strength of the C-Cl bond compared to its bromide or iodide counterparts necessitates the use of highly active catalytic systems to achieve efficient oxidative addition, the first and often rate-limiting step of the catalytic cycle.[4][5][6][7] This guide provides the necessary framework for overcoming these challenges.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[2][6] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). [8]2. Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [4]Oxygen can oxidize the active Pd(0) catalyst, leading to lower yields and the formation of homocoupled byproducts. [4][5]3. Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.8-1 mL) via syringe. [8]The presence of water can aid in dissolving the inorganic base and influence the transmetalation mechanism. [9]4. Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours. [4][10]5. Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the contents with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). [8]8. Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product. [10]
Data Summary: Guide to Reaction Parameters
The following table summarizes common conditions for the Suzuki coupling of challenging chloropyridines, which serve as an excellent starting point for this compound.
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Notes & Justification |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2) | 1,4-Dioxane / H₂O | 100 | A robust, general-purpose system. SPhos is highly active for C-Cl activation. K₃PO₄ is an effective base for challenging couplings. [4][5] |
| Pd₂(dba)₃ (1.5%) | XPhos (3%) | Cs₂CO₃ (2) | Toluene | 110 | XPhos is another highly effective Buchwald ligand. Cs₂CO₃ is a strong base often used with anhydrous solvents like toluene. [5][8] |
| Pd(dppf)Cl₂ (3-5%) | (integral) | Na₂CO₃ (2) | 1,4-Dioxane / H₂O | 90-100 | A common, air-stable precatalyst. May be less effective for this specific C-Cl bond but is a good benchmark. [10][11] |
| Pd(OAc)₂ (2%) | RuPhos (4%) | K₂CO₃ (2) | 1,4-Dioxane / H₂O | 100 | RuPhos is another excellent choice for activating C-Cl bonds. K₂CO₃ is a milder, but often effective, base. [4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective catalyst activation or deactivation. 2. Insufficient temperature. 3. Base is not strong enough. | 1. Ensure thorough degassing. Switch to a more active ligand (e.g., from SPhos to XPhos) or a precatalyst. 2. Increase temperature in 10 °C increments (up to ~120 °C). 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). [5] |
| Boronic Acid Homocoupling | Presence of oxygen, leading to oxidative dimerization of the boronic acid. | Improve degassing procedure for solvents and the reaction vessel. Ensure a good seal and positive inert gas pressure. [5] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom, often in the presence of aqueous base at high temperatures. | 1. Use the corresponding boronic acid pinacol ester, which is more stable. [5] 2. Try a lower reaction temperature or a non-aqueous solvent system if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly achievable transformation critical for modern synthetic chemistry. Success hinges on recognizing the challenge of C-Cl bond activation and employing a rationally chosen, highly active catalytic system. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, in combination with an appropriate palladium source and a strong base like K₃PO₄, provides a reliable foundation. Meticulous adherence to inert atmosphere techniques is paramount to preserving catalyst activity and maximizing yield. By understanding the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of valuable 2-aryl-3,5-difluoropyridine derivatives.
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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3,5-difluoropyridine
Introduction: The Strategic Importance of 2-Chloro-3,5-difluoropyridine
In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds are indispensable scaffolds. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] Among these valuable building blocks, this compound has emerged as a highly versatile and reactive intermediate.
This guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will explore the underlying mechanistic principles that govern its reactivity and present detailed, field-proven protocols for its reaction with common nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in the synthesis of complex molecular architectures.
Pillar 1: Mechanistic Principles of Reactivity
The high reactivity of this compound in SNAr reactions is not coincidental; it is a direct consequence of the electronic properties of its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which primes it for nucleophilic attack.[4][5] This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the reaction intermediate can be effectively delocalized onto the nitrogen atom.[6][7][8]
The substitution pattern of this compound further amplifies this reactivity:
-
Activating Groups: The two fluorine atoms at the C3 and C5 positions act as powerful electron-withdrawing groups through the inductive effect. This significantly lowers the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[4][9]
-
Leaving Group: The chlorine atom at the C2 position serves as an excellent leaving group in the context of SNAr reactions. While fluorine is typically a more activating substituent, the rate-determining step in most SNAr reactions is the initial nucleophilic attack.[9][10] The subsequent expulsion of the chloride ion to restore aromaticity is a rapid process.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][11] In the second step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the final substituted product.[11]
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Synthesis of Clodinafop-Propargyl Utilizing 2-Chloro-3,5-difluoropyridine: An Application and Protocol Guide
Introduction
Clodinafop-propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxy-propionate class of compounds.[1] It is highly effective for the control of annual grass weeds, particularly in cereal crops like wheat.[2] The herbicidal activity of Clodinafop-propargyl stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible grass species.[1] This specific mode of action ensures its selectivity, leaving broadleaf crops unharmed. The commercial product is the R-enantiomer, which is the biologically active isomer.[3]
The synthesis of this complex molecule involves several key steps, with the formation of the ether linkage between the pyridinyl and phenoxy moieties being a crucial transformation. This guide provides a detailed overview and protocol for the synthesis of Clodinafop-propargyl, with a particular focus on the strategic use of 2-Chloro-3,5-difluoropyridine as a key building block.
Synthetic Strategy Overview
The industrial synthesis of Clodinafop-propargyl is a multi-step process that can be approached through various routes. A common and efficient pathway involves the condensation of a chiral phenoxy propionic acid derivative with a substituted pyridine, followed by esterification. The use of this compound is pivotal in introducing the 5-chloro-3-fluoropyridin-2-yloxy functional group, which is essential for the molecule's herbicidal efficacy.
One prevalent synthetic route involves the following key transformations:
-
Formation of the Chiral Acid Intermediate: The synthesis typically begins with the preparation of (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid. This is achieved through the reaction of (R)-2-(4-hydroxyphenoxy)propionic acid with this compound.[4][5]
-
Esterification: The resulting chiral acid is then esterified with propargyl alcohol to yield the final product, Clodinafop-propargyl.[3]
An alternative "one-pot" synthesis has also been developed to improve efficiency, where the intermediate acid is not isolated.[6] This guide will focus on the stepwise approach to ensure clarity and control over each reaction stage.
Reaction Mechanism: The Role of this compound
The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction. The phenoxide ion, generated from (R)-2-(4-hydroxyphenoxy)propionic acid in the presence of a base, acts as the nucleophile. It attacks the electron-deficient pyridine ring of this compound. The fluorine and chlorine atoms are strong electron-withdrawing groups, activating the pyridine ring towards nucleophilic attack. The substitution typically occurs at the 2-position of the pyridine ring, displacing one of the fluorine atoms.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of Clodinafop-propargyl, highlighting the role of this compound.
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2-Chloro-3,5-difluoropyridine: A Versatile Building Block for Modern Agrochemical Synthesis
APPLICATION NOTE & PROTOCOLS
Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals
The pyridine heterocycle is a cornerstone in the development of modern agrochemicals, forming the structural basis for a multitude of herbicides, fungicides, and insecticides.[1][2] The strategic incorporation of fluorine atoms into these scaffolds has proven to be a transformative approach in agrochemical research.[3] Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and bioavailability of active ingredients.[3][4]
2-Chloro-3,5-difluoropyridine (CAS 511522-69-3) has emerged as a particularly valuable building block in this context.[5] Its distinct substitution pattern—a chlorine atom at the reactive 2-position and fluorine atoms at the 3- and 5-positions—creates an electron-deficient ring system that is highly activated for a range of chemical transformations.[5] This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic reactions pivotal to agrochemical discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 511522-69-3 | [5] |
| Molecular Formula | C₅H₂ClF₂N | [5] |
| Molecular Weight | 149.53 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 135-137 °C | [7] |
| Density | ~1.442 g/cm³ | [8] |
| Solubility | Soluble in common organic solvents like acetone, DCM, and ethanol | [6] |
Core Reactivity and Synthetic Applications
The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom renders the ring susceptible to nucleophilic attack. The chlorine atom at the 2-position is the most labile leaving group, making this position the primary site for functionalization. This inherent reactivity makes this compound an ideal substrate for several classes of reactions crucial to the synthesis of complex agrochemical molecules.[5]
Nucleophilic Aromatic Substitution (SNAr)
Principle: Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing this compound. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at the carbon bearing the chlorine atom.[9][10] This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion to restore aromaticity.[11][12] The fluorine atoms at the 3- and 5-positions enhance the electrophilicity of the C2 position, making the SNAr reaction particularly efficient.[5] This methodology is widely employed to introduce oxygen and nitrogen nucleophiles, forming critical ether and amine linkages found in many agrochemicals.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for SNAr of this compound.
Protocol: Synthesis of a Pyridinyloxy Aryl Ether
This protocol describes a typical SNAr reaction to form a pyridinyloxy aryl ether, a common substructure in herbicides.
Materials:
-
This compound
-
4-Hydroxyphenol derivative (or other desired phenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-hydroxyphenol derivative (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyridinyloxy aryl ether.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and this compound is an excellent substrate for these transformations.
Principle: The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[13][14] This reaction is exceptionally versatile for introducing aryl or heteroaryl substituents at the 2-position of the pyridine ring. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[14][15]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of a 2-Aryl-3,5-difluoropyridine
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the 2-aryl-3,5-difluoropyridine product.[16]
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[17][18] This reaction is highly valuable for synthesizing 2-amino-3,5-difluoropyridine derivatives, which are important intermediates for various agrochemicals.[19] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[20][21]
Protocol: Synthesis of a 2-(N-arylamino)-3,5-difluoropyridine
Materials:
-
This compound
-
Aniline derivative (or other amine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a reaction flask.
-
Add anhydrous toluene, followed by the aniline derivative (1.2 eq) and this compound (1.0 eq).
-
Seal the flask and heat the mixture to 100 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-(N-arylamino)-3,5-difluoropyridine.
Principle: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst.[22] This reaction is useful for introducing alkynyl moieties onto the pyridine ring, which can then be further elaborated.[23] The reaction can often be performed under mild, copper-free conditions with the appropriate choice of ligand and base.[24]
Protocol: Synthesis of a 2-Alkynyl-3,5-difluoropyridine
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[25][26] It is classified as a flammable liquid and is harmful if swallowed.[26] It may also cause skin and serious eye irritation.[5] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Store the compound in a cool, dry place away from ignition sources.[25]
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of advanced agrochemicals. Its unique electronic properties facilitate a range of powerful chemical transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and scientists to leverage the synthetic potential of this important intermediate in the discovery and development of next-generation crop protection agents.
References
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- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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- ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
- PubMed. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent.
- Wikipedia. (n.d.). Paraquat.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2,3-Difluoro-5-chloropyridine in Modern Agrochemicals.
- Sigma-Aldrich. (n.d.). 2,3-Difluoro-5-chloropyridine 95 89402-43-7.
- ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed Central. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use.
- Google Patents. (n.d.). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
- ResearchGate. (n.d.). Fluoroinated pyridines in pharmaceuticals and agrochemicals.
- MSDS of 5-chloro-2,3-Difluoropyridine. (2008).
- ECHEMI. (n.d.). 3-Chloro-2,5-difluoropyridine SDS, 851179-00-5 Safety Data Sheets.
- The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (2025).
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- ChemBK. (n.d.). This compound.
- YouTube. (2019). nucleophilic aromatic substitutions.
- ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF.
- Wikipedia. (n.d.). Sonogashira coupling.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5,6-difluoroquinoxaline.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- YouTube. (2018). Nucleophilic Aromatic Substitution.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- PubMed Central. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
- ChemicalBook. (2025). 5-Chloro-2,3-difluoropyridine | 89402-43-7.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Guidechem. (n.d.). This compound 511522-69-3 Purity 98% China.
- PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248.
- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
- RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
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The Strategic deployment of 2-Chloro-3,5-difluoropyridine in Modern Pharmaceutical Drug Discovery: Application Notes and Protocols
Introduction: The Physicochemical Advantages of the 3,5-Difluoropyridinyl Moiety
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The 3,5-difluoropyridinyl unit, accessible through versatile building blocks like 2-Chloro-3,5-difluoropyridine, offers a unique constellation of physicochemical properties that can significantly enhance the therapeutic potential of a drug candidate. The introduction of fluorine can lead to improved metabolic stability, increased lipophilicity which can aid in cell membrane permeability, and modulation of the pKa of the pyridine nitrogen, thereby influencing drug-receptor interactions.[1][2] These attributes collectively contribute to more favorable pharmacokinetic and pharmacodynamic profiles, making this compound a valuable starting material in the quest for novel therapeutics.
Core Application: A Gateway to Potent Kinase Inhibitors
A prominent application of this compound in pharmaceutical research is its role as a key precursor in the synthesis of potent kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a critical mediator of the inflammatory response, and its inhibition has emerged as a promising therapeutic strategy for a range of inflammatory diseases.
The synthetic utility of this compound lies in its ability to be converted into 2,6-diamino-3,5-difluoropyridine, a crucial intermediate for a class of p38α inhibitors.[3][4] This diamino-pyridine core serves as a scaffold for the attachment of various heterocyclic moieties, leading to compounds with high potency and selectivity.
Synthetic Workflow and Key Transformations
The journey from this compound to a potent kinase inhibitor involves a series of strategic chemical transformations. The following diagram illustrates a typical workflow:
Caption: General workflow for kinase inhibitor synthesis.
The chlorine atom at the 2-position and the fluorine atoms at the 3- and 5-positions of the pyridine ring are all activated towards nucleophilic aromatic substitution, providing multiple avenues for derivatization.[5] Furthermore, the chloro-substituent is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.
Detailed Protocols
Protocol 1: Synthesis of 2,6-Diamino-3,5-difluoropyridine via Amination
This protocol describes the conversion of a dihalo-difluoropyridine precursor to the key 2,6-diamino intermediate. While the direct amination of this compound is feasible, a common route involves the use of a more activated precursor like 2,6-dichloro-3,5-difluoropyridine.
Reaction Scheme:
Sources
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Step-by-step synthesis of derivatives from 2-Chloro-3,5-difluoropyridine
An Application Guide to the Synthetic Derivatization of 2-Chloro-3,5-difluoropyridine
Abstract
This comprehensive application guide serves as a technical resource for researchers, chemists, and drug development professionals on the synthetic derivatization of this compound. This trifunctionalized pyridine is a valuable and versatile building block in medicinal chemistry and materials science. Its strategic importance stems from the differential reactivity of its halogen substituents, enabling selective functionalization through a variety of modern synthetic methodologies. This document provides an in-depth exploration of key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Each section offers a detailed explanation of the underlying chemical principles, causality behind experimental choices, and field-proven, step-by-step protocols for practical implementation.
Introduction: The Strategic Utility of this compound
This compound is a pivotal starting material for the synthesis of highly functionalized pyridine derivatives, which are core scaffolds in numerous pharmaceuticals and agrochemicals.[1] The electronic properties of the pyridine ring, enhanced by the inductive effect of three halogen atoms, create a highly electron-deficient system. This electronic profile dictates the regioselectivity of its derivatization:
-
The C2-Position: The chlorine atom at the C2 position, being ortho to the ring nitrogen, is highly activated towards both nucleophilic aromatic substitution and oxidative addition in palladium catalytic cycles.
-
The C-Cl vs. C-F Bonds: In palladium-catalyzed cross-coupling, the C-Cl bond is significantly more reactive than the C-F bonds, allowing for selective functionalization at the C2 position.[2] Conversely, in many SNAr reactions, a C-F bond can be a better leaving group, but the powerful electronic activation at the C2 position often makes the C-Cl bond the primary site of reaction.[3][4]
This differential reactivity allows for a stepwise and controlled approach to building molecular complexity, making this compound an attractive starting point for library synthesis and lead optimization campaigns.
Synthetic Pathways and Methodologies
The derivatization of this compound can be broadly categorized into two major, highly reliable reaction classes: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing heteroatom nucleophiles onto the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[5] The electron-deficient nature of the this compound ring makes this pathway particularly favorable at the C2 position.
Causality Behind Experimental Choices:
-
Nucleophile: The choice of nucleophile (amines, alkoxides, thiols) directly installs the desired functionality. Primary and secondary amines are commonly used to synthesize 2-aminopyridine derivatives, which are prevalent in medicinal chemistry.[6]
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to dissolve the reagents and stabilize the charged Meisenheimer intermediate.
-
Base: An external base (e.g., K₂CO₃, Et₃N) is often required to neutralize the HX acid generated during the reaction, particularly when using amine nucleophiles.
-
Temperature: While the ring is activated, elevated temperatures or high-pressure conditions (as in an autoclave for ammonolysis) may be necessary to drive the reaction to completion.[6]
Protocol 1: Synthesis of 2-Amino-3,5-difluoropyridine via Ammonolysis
This protocol describes the substitution of the C2-chlorine with an amino group using aqueous ammonia. A similar procedure has been successfully applied to the analogous 2,3-difluoro-5-chloropyridine.[6]
Reagents & Materials:
-
This compound
-
Aqueous Ammonia (Ammonia water, ~25-30%)
-
High-pressure autoclave reactor
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Charge a high-pressure autoclave with this compound (1.0 equiv) and aqueous ammonia (10-15 equiv).
-
Seal the autoclave securely.
-
Heat the reaction mixture to 110-140 °C with vigorous stirring.
-
Maintain the temperature for 16-24 hours, monitoring the internal pressure.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or flash column chromatography to obtain 2-Amino-3,5-difluoropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.[7] These reactions selectively target the C-Cl bond of this compound, leaving the robust C-F bonds intact for potential future transformations. The general workflow for setting up such a reaction is outlined below.
Caption: General workflow for a Palladium-Catalyzed Cross-Coupling Reaction.
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds by coupling the aryl chloride with an organoboron species (boronic acid or boronic ester).[8][9]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as Pd(PPh₃)₄.[10] Electron-rich, bulky phosphine ligands (e.g., PPh₃, PCy₃) are crucial for facilitating the oxidative addition of the relatively inert C-Cl bond.[11]
-
Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step of the catalytic cycle.[2][11]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used. Water is often necessary to dissolve the inorganic base.[7]
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Reagents & Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Standard inert atmosphere glassware (Schlenk line)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the Pd(OAc)₂ and PPh₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)-3,5-difluoropyridine.
| Reaction | Catalyst System | Base | Solvent | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | Good to Excellent |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | Excellent |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | Excellent |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good to Excellent |
| Caption: Summary of typical conditions for cross-coupling reactions. |
For synthesizing N-aryl derivatives, the Buchwald-Hartwig amination offers a broader substrate scope and often milder conditions than classical SNAr methods.[12][13] The reaction couples the C-Cl bond with a primary or secondary amine.[14]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) to promote the challenging reductive elimination step that forms the C-N bond.[13][15] Palladium precatalysts complexed with these ligands are commercially available and highly efficient.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is most common, but others like LHMDS or K₃PO₄ can be used for base-sensitive substrates.[14][16]
-
Solvent: Anhydrous, non-protic solvents like toluene, THF, or dioxane are required.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Reagents & Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene, degassed
-
Standard inert atmosphere glassware (glovebox or Schlenk line)
Step-by-Step Procedure:
-
Inside a glovebox or on a Schlenk line, add NaOt-Bu to a flame-dried reaction vessel.
-
Add Pd₂(dba)₃ and XPhos, followed by anhydrous toluene. Stir for a few minutes to form the active catalyst complex.
-
Add this compound, followed by the dropwise addition of morpholine.
-
Seal the vessel and heat the mixture to 80-110 °C for 4-18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction with water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 4-(3,5-difluoropyridin-2-yl)morpholine.
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond by reacting the aryl chloride with a terminal alkyne.[17][18] This reaction is notable for its use of a dual catalyst system.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17][19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the generated HCl and as the solvent.
-
Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can also be used.
Conclusion
This compound is a strategically important building block whose derivatization is governed by well-understood and highly reliable synthetic transformations. By leveraging the differential reactivity of its halogen substituents, chemists can selectively engage the C2-chloro position in a host of palladium-catalyzed cross-coupling reactions or target it for nucleophilic aromatic substitution. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and efficiently synthesize a diverse array of functionalized pyridine derivatives for applications in drug discovery and materials science.
Caption: Key synthetic derivatization pathways from this compound.
References
-
National Center for Biotechnology Information. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." PubMed Central, National Institutes of Health. Available at: [Link]
- Google Patents. "Synthesis method of 2,3-difluoro-5-chloropyridine." Google Patents.
- Google Patents. "Preparation method of 2-amino-3-fluoropyridine." Google Patents.
- Google Patents. "Process for preparing 2-aminopyridine derivatives." Google Patents.
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Wikipedia. "Buchwald–Hartwig amination." Wikipedia. Available at: [Link]
- Google Patents. "Preparation method of 5-chloro-2,3-difluoropyridine." Google Patents.
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ResearchGate. "Synthesis of 2-amino-5-fluoropyridine." ResearchGate. Available at: [Link]
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ResearchGate. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." ResearchGate. Available at: [Link]
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ResearchGate. "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions." ResearchGate. Available at: [Link]
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Semantic Scholar. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Semantic Scholar. Available at: [Link]
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Wikipedia. "Suzuki reaction." Wikipedia. Available at: [Link]
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Wikipedia. "Sonogashira coupling." Wikipedia. Available at: [Link]
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ResearchGate. "Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model." ResearchGate. Available at: [Link]
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YouTube. "nucleophilic aromatic substitutions." YouTube. Available at: [Link]
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University of Southampton ePrints. "COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-." ePrints Soton. Available at: [Link]
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J&K Scientific LLC. "Buchwald-Hartwig Cross-Coupling." J&K Scientific. Available at: [Link]
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NROChemistry. "Buchwald-Hartwig Coupling: Mechanism & Examples." NROChemistry. Available at: [Link]
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Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts. Available at: [Link]
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Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Available at: [Link]
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YouTube. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" YouTube. Available at: [Link]
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OpenStax. "16.6 Nucleophilic Aromatic Substitution." Organic Chemistry: A Tenth Edition. Available at: [Link]
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MDPI. "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives." MDPI. Available at: [Link]
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Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts. Available at: [Link]
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National Center for Biotechnology Information. "Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors." PubMed Central, National Institutes of Health. Available at: [Link]
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Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts. Available at: [Link]
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Scholarship @ Claremont. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters." Scholarship @ Claremont. Available at: [Link]
-
MDPI. "Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids." MDPI. Available at: [Link]
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Application Notes & Protocols: A Guide to the Nucleophilic Fluorination of Dichloropyridines
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated pyridine derivatives are particularly prevalent in a vast number of FDA-approved drugs, a testament to the element's profound ability to modulate key molecular properties.[1][3] The unique characteristics of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can dramatically influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[2][4] This often translates into improved pharmacokinetic profiles and enhanced therapeutic efficacy.
Dichloropyridines serve as readily available and cost-effective precursors for the synthesis of these valuable fluorinated analogues. The most common and industrially scalable method for this transformation is the halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr). This guide provides a detailed examination of the experimental procedure for the SNAr fluorination of dichloropyridines, focusing on the critical parameters, underlying mechanisms, and practical laboratory protocols necessary for success.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The fluorination of dichloropyridines typically proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[5][6] Unlike aliphatic SN2 reactions, the SNAr mechanism does not involve a direct backside attack. Instead, it relies on the electron-deficient nature of the pyridine ring, which is further activated by the presence of electron-withdrawing chloro substituents.
The process unfolds as follows:
-
Nucleophilic Attack: The fluoride anion (F⁻) attacks a carbon atom bearing a chlorine atom. This initial attack is the rate-determining step. The aromaticity of the pyridine ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Stabilization: This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system, particularly onto the electronegative nitrogen atom and any other electron-withdrawing groups.
-
Elimination & Aromatization: The leaving group (chloride anion, Cl⁻) is expelled, and the aromaticity of the pyridine ring is restored, yielding the fluorinated product.
The reactivity in SNAr reactions of haloarenes is opposite to that observed in SN2 reactions. The C-F bond is the strongest, yet fluoride is the best leaving group among halogens in many activated SNAr systems because the C-X bond is not broken in the slow step.[6]
Caption: SNAr mechanism for dichloropyridine fluorination.
Key Reagents and Reaction Parameters
Success in nucleophilic fluorination hinges on the careful selection and preparation of reagents and the optimization of reaction conditions.
The Fluoride Source: The Challenge of Anhydrous Potassium Fluoride
Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are the most common sources for the fluoride ion. While CsF is more reactive, KF is significantly more cost-effective for large-scale synthesis.[7] The primary challenge with these salts is their high lattice energy and extreme hygroscopicity.[8]
Causality: Water molecules strongly solvate the fluoride anion through hydrogen bonding, creating a hydration shell that drastically reduces its nucleophilicity and its ability to participate in the SNAr reaction. Therefore, the use of meticulously dried, anhydrous KF is absolutely critical.[9]
Standard oven-drying or calcination of KF is often insufficient. A superior method is spray-drying , which produces a fine, amorphous powder with a much larger surface area and higher reactivity.[10][11] Spray-dried KF is less hygroscopic and significantly more effective as a fluorinating agent than calcined KF.[11]
Phase-Transfer Catalysis: Bringing Fluoride into Solution
The poor solubility of KF in the polar aprotic solvents used for SNAr reactions is a major kinetic barrier.[8] This is overcome by using a phase-transfer catalyst (PTC) .[8][12][13] PTCs are typically quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium chloride, tetraphenylphosphonium bromide) or crown ethers (e.g., 18-crown-6).
Mechanism of Action: The lipophilic cation of the PTC pairs with the fluoride anion, shuttling it from the solid KF surface into the organic solvent phase where the dichloropyridine substrate resides.[14] This dramatically increases the concentration of "naked," reactive fluoride in the solution, thereby accelerating the reaction rate, often allowing for lower reaction temperatures.[15]
Caption: Catalytic cycle of a quaternary salt (Q⁺X⁻) PTC.
Solvents
The ideal solvent for SNAr fluorination is a polar aprotic solvent. These solvents can solvate the cation (K⁺) but not the anion (F⁻), leaving the fluoride nucleophile highly reactive. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Sulfolane
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
The choice of solvent often depends on the required reaction temperature, as higher boiling point solvents like DMSO and sulfolane allow for higher temperatures, which may be necessary for less reactive dichloropyridine isomers.
Detailed Experimental Protocol
This protocol provides a general method for the fluorination of an activated dichloropyridine (e.g., 2,6-dichloropyridine). Conditions may require optimization for different substrates.
Materials & Equipment:
-
Dichloropyridine substrate
-
Spray-dried potassium fluoride (KF)
-
Phase-transfer catalyst (e.g., Tetraphenylphosphonium bromide, TPPB)
-
Anhydrous polar aprotic solvent (e.g., DMSO, Sulfolane)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Thermometer or thermocouple
-
Heating mantle with a temperature controller
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Safety First: See the dedicated Safety Precautions section before starting any work.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
Assemble the three-neck flask with the stirrer, condenser, and nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Flush the entire system with dry nitrogen or argon for at least 15-20 minutes to create an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
-
Charging the Reactor:
-
Under a positive flow of nitrogen, add the spray-dried KF (typically 2.0-3.0 equivalents per chlorine to be replaced) and the phase-transfer catalyst (0.05-0.1 equivalents) to the flask.
-
Add the anhydrous solvent.
-
Begin vigorous stirring to create a fine slurry.
-
-
Reaction Execution:
-
Add the dichloropyridine substrate (1.0 equivalent) to the slurry. This can be done neat if it is a liquid or dissolved in a small amount of the anhydrous solvent if it is a solid.
-
Heat the reaction mixture to the target temperature (see Table 1 for guidance) with efficient stirring.
-
Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a larger volume of cold water.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts and wash them with brine to remove residual water and solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography on silica gel or by distillation, depending on its physical properties.
-
Data Presentation: Typical Reaction Conditions
The optimal conditions for fluorination are highly dependent on the specific dichloropyridine isomer, as the position of the nitrogen atom and chloro substituents dictates the activation of the ring towards nucleophilic attack.
| Substrate | Fluoride Source (equiv.) | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2,6-Dichloropyridine | Spray-dried KF (2.5) | TPPB (0.1) | Sulfolane | 180-220 | 6-12 | 70-85 |
| 3,5-Dichloropyridine | CsF (3.0) | 18-crown-6 (0.1) | DMSO | 150-170 | 12-24 | 50-65 |
| 2,3-Dichloropyridine | Spray-dried KF (2.2) | TPPB (0.1) | DMSO | 160-180 | 8-16 | 60-75 (Selective for 2-F) |
| 2,5-Dichloropyridine | Spray-dried KF (2.5) | TPPB (0.1) | Sulfolane | 200-230 | 10-20 | 65-80 (Selective for 2-F) |
Note: These are representative conditions and may require optimization. Yields are highly dependent on the purity of reagents and the rigorous exclusion of water.
Mandatory Safety Precautions
Working with anhydrous fluoride salts at high temperatures poses significant hazards. Strict adherence to safety protocols is non-negotiable.
-
Hydrogen Fluoride (HF) Risk: Any residual moisture in the reaction can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas, especially under acidic workup conditions.[16] All operations must be conducted in a well-ventilated chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE):
-
Gloves: Double gloving is required. Wear chemical-resistant gloves (e.g., neoprene or butyl rubber) over standard nitrile gloves.[19]
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn at all times.[16]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Emergency Preparedness:
-
Calcium Gluconate: An accessible and in-date tube of calcium gluconate gel must be present in the lab whenever working with fluoride salts.[19] It is the primary first-aid treatment for skin contact with HF. All personnel must be trained in its proper application.[19][20]
-
Spill Kits: Have appropriate spill kits for both the solvent and for neutralizing acidic/basic reagents.
-
First Aid: In case of skin contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes and apply calcium gluconate gel while seeking immediate medical attention.[20]
-
Conclusion
The nucleophilic fluorination of dichloropyridines is a powerful and scalable method for accessing high-value fluorinated heterocycles. Success in this procedure is not merely about following steps but understanding the underlying principles. The rigorous exclusion of water, the use of highly active spray-dried KF, and the application of phase-transfer catalysis are the three pillars upon which a successful and reproducible fluorination is built. When combined with an unwavering commitment to safety, these protocols enable researchers to confidently and efficiently synthesize the fluorinated building blocks that drive innovation in drug discovery and materials science.
References
-
Lecavalier, P. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. Available at: [Link]
-
Lecavalier, P. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC. Available at: [Link]
-
Various Authors. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Phase Transfer Catalysis in Meta-Aromatic Fluoride Synthesis. Available at: [Link]
-
Various Authors. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. Available at: [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]
-
Koura Global. (n.d.). hydrogen fluoride (anhydrous). Available at: [Link]
-
Seymour, C. (2013). ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. University of Illinois Chemistry. Available at: [Link]
-
Various Authors. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Various Authors. (n.d.). Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. ResearchGate. Available at: [Link]
-
Möbs, M., & Kraus, F. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Available at: [Link]
-
Various Authors. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. Available at: [Link]
-
YouTube. (2021). Aromatic Nucleophilic Substitution (SNAr) Mechanism. Available at: [Link]
-
Changzhou General Equipment Technology Co., Ltd. (2025). Potassium fluoride drying. Available at: [Link]
-
Various Authors. (2020). Lessons Learned—Fluoride Exposure. ACS Publications. Available at: [Link]
-
Various Authors. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
American Chemistry Council. (n.d.). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). Available at: [Link]
-
Various Authors. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. NIH. Available at: [Link]
-
Ishikawa, N., et al. (n.d.). ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Chemistry Letters | Oxford Academic. Available at: [Link]
-
Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]
-
Various Authors. (n.d.). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). aromatic nucleophilic substitution. Available at: [Link]
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Application Notes and Protocols: Scale-up Synthesis of 2-Chloro-3,5-difluoropyridine for Industrial Use
Introduction
2-Chloro-3,5-difluoropyridine is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1] Its structural motif is found in a variety of active ingredients, making its efficient and cost-effective production paramount for the chemical industry. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and industrially viable halogen exchange (HALEX) reaction. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals involved in process chemistry and manufacturing.
The primary synthetic route discussed is the fluorination of 2,3,5-trichloropyridine using potassium fluoride. This method is favored for its use of readily available and cost-effective reagents.[2][3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and discuss critical process parameters, optimization strategies, and safety considerations essential for successful industrial-scale production.
Synthetic Strategy and Mechanism
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (HALEX) process. In this reaction, the chlorine atoms at the 2 and 3 positions of the pyridine ring are displaced by fluorine atoms.
Reaction Scheme:
The reaction proceeds in a stepwise manner, with the chlorine at the 2-position being more susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. The subsequent replacement of the chlorine at the 3-position requires more forcing conditions. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the solid potassium fluoride and the organic substrate.[2]
Process Flow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for the industrial-scale production of this compound. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| 2,3,5-Trichloropyridine | 16063-70-0 | 182.41 | >98% |
| Potassium Fluoride (spray-dried) | 7789-23-3 | 58.10 | >99% |
| Tetrabutylphosphonium Bromide | 3115-68-2 | 339.34 | >98% |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | Anhydrous, >99.5% |
| Toluene | 108-88-3 | 92.14 | Anhydrous, >99.5% |
Equipment
-
Glass-lined or stainless steel reactor with mechanical stirring, heating/cooling jacket, and a reflux condenser.
-
Vacuum distillation setup.
-
Inert gas (Nitrogen or Argon) supply.
-
Filtration unit (e.g., Nutsche filter).
-
Scrubber system for off-gases.
Step-by-Step Procedure
-
Reactor Preparation and Charging:
-
Ensure the reactor is clean, dry, and purged with an inert gas (Nitrogen or Argon).[2]
-
Charge the reactor with anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Add spray-dried potassium fluoride (KF). It is crucial to use anhydrous KF to prevent side reactions.
-
Add the phase-transfer catalyst, tetrabutylphosphonium bromide.
-
Begin agitation and slowly add 2,3,5-trichloropyridine to the mixture.
-
-
Reaction - Stage 1:
-
Under a continuous inert gas blanket, heat the reaction mixture to 180-190°C.[2]
-
Maintain this temperature for 5-10 hours.[2] This stage primarily facilitates the formation of the intermediate, 2-fluoro-3,5-dichloropyridine.[2]
-
Monitor the reaction progress by gas chromatography (GC) to track the consumption of the starting material and the formation of the intermediate.
-
-
Reaction - Stage 2:
-
After the completion of Stage 1, increase the reaction temperature to 200-210°C.[2]
-
Hold the reaction at this temperature for 10-15 hours.[2] This higher temperature drives the second fluorination to form the desired this compound.[2]
-
Continue to monitor the reaction by GC until the desired conversion is achieved. The transformation efficiency of 2,3,5-trichloropyridine can reach up to 100%.[2]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (NMP) under reduced pressure.
-
Add toluene to the residue to precipitate the inorganic salts (KCl and unreacted KF).
-
Filter the mixture to remove the solid salts.
-
Wash the filter cake with additional toluene to recover any entrained product.
-
-
Purification:
-
Combine the filtrate and washes.
-
Purify the crude product by fractional distillation under high vacuum to obtain the final this compound as a colorless liquid.[4]
-
Process Optimization and Control
| Parameter | Recommended Range | Rationale |
| Molar Ratio (KF:Trichloropyridine) | 2.2:1 to 4.0:1 | An excess of KF is required to drive the reaction to completion.[2] |
| Phase-Transfer Catalyst Loading | 8-20g per mole of Trichloropyridine | Facilitates the transfer of fluoride ions into the organic phase.[2] |
| Stage 1 Temperature | 180-190°C | Optimal for the first fluorination step while minimizing side reactions.[2] |
| Stage 2 Temperature | 200-210°C | Necessary to overcome the higher activation energy for the second fluorination.[2] |
| Reaction Time | Stage 1: 5-10h, Stage 2: 10-15h | Sufficient time to ensure high conversion rates.[2] |
| Solvent | NMP or Sulfolane | High boiling point and good solubility for the reagents.[2] |
A recent green production technology utilizes a novel phase-transfer catalyst, bis-(N,N'-1,3-dimethyl-2-imidazoline base)-ammonium chloride salt, which allows for lower reaction temperatures and shorter reaction times, achieving a fluorination reaction yield of over 90%.[5]
Safety and Handling
Working with halogenated pyridines and high temperatures requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6] When handling larger quantities, a face shield and respiratory protection may be necessary.[6][7]
-
Ventilation: All operations should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8]
-
Fire Safety: this compound is a flammable liquid.[6] Keep away from heat, sparks, open flames, and other sources of ignition.[7][8] Use appropriate fire-extinguishing media such as CO2, dry chemical, or foam.[7]
-
Handling: Avoid contact with skin and eyes.[6][8] In case of contact, rinse immediately with plenty of water.[7][8] Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]
Hazard Identification
-
This compound: Harmful if swallowed.[6] Causes skin and eye irritation. May cause respiratory irritation.
-
2,3,5-Trichloropyridine: Harmful if swallowed. Fatal in contact with skin or if inhaled. Causes serious eye damage.
-
Potassium Fluoride: Toxic if swallowed. Causes serious eye damage.
-
N-Methyl-2-pyrrolidone (NMP): May damage fertility or the unborn child. Causes skin and eye irritation.
References
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
- CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google Patents.
-
Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems | Request PDF - ResearchGate. Available from: [Link]
-
The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine - Dissertation. Available from: [Link]
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents.
- CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents.
-
Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC - NIH. Available from: [Link]
-
Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com. Available from: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available from: [Link]
- CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
-
2,3 Difluoro 5-chloro pyridine, 97%+ - Otto Chemie Pvt. Ltd.. Available from: [Link]
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.
-
Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com. Available from: [Link]
Sources
- 1. Buy 2,3 Difluoro 5-chloro pyridine, 97%+ - 89402-43-7 – 5-Chloro-2,3-difluoropyridine in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 2. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 3. CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 5. CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google Patents [patents.google.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: A Guide to the Regioselective Functionalization of the 2-Chloro-3,5-difluoropyridine Ring
Introduction: The Strategic Value of the Difluorochloropyridine Scaffold
The 2-chloro-3,5-difluoropyridine motif is a cornerstone building block in modern chemical synthesis, particularly within the realms of drug discovery and materials science. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles highly desirable scaffolds. However, the synthetic utility of this compound is entirely dependent on the ability to selectively functionalize specific positions on the ring. The presence of three distinct halogen atoms and two C-H bonds presents a formidable challenge in regioselectivity.
This guide provides a comprehensive overview of field-proven strategies to achieve precise, position-selective functionalization of the this compound ring. We will delve into the mechanistic rationale behind three principal transformation classes, offering detailed protocols and expert insights to empower researchers to unlock the full synthetic potential of this versatile scaffold.
Chapter 1: Understanding the Electronic Landscape and Regiochemical Control
The reactivity of the this compound ring is governed by a complex interplay of inductive and resonance effects from the pyridine nitrogen and the three halogen substituents.
-
Pyridine Nitrogen: As a heteroatom, the nitrogen is strongly electron-withdrawing, creating electron-deficient (electrophilic) carbon centers, particularly at the C-2, C-4, and C-6 positions. This electronic pull is the primary driver for the ring's susceptibility to nucleophilic attack and its influence on the acidity of adjacent C-H bonds.
-
Halogen Substituents:
-
Inductive Effect: All halogens are strongly electronegative and withdraw electron density through the sigma framework, further increasing the electrophilicity of the ring carbons.
-
Reactivity in Nucleophilic Aromatic Substitution (SNAr): The stability of the leaving group and the strength of the C-X bond are key. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, and fluoride is a competent leaving group in this context. Generally, C-F bonds are more susceptible to SNAr than C-Cl bonds.[1]
-
Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond. This process is favored for weaker C-X bonds, leading to a reactivity trend of C-I > C-Br > C-Cl >> C-F.[2]
-
This dichotomy in reactivity between SNAr and palladium-catalyzed cross-coupling is the foundation for achieving orthogonal regioselective functionalization of the this compound core.
Caption: Overview of regioselective functionalization pathways.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr): Targeting the C-F Bonds
Mechanistic Rationale & Regioselectivity
Nucleophilic aromatic substitution on electron-deficient rings proceeds via a two-step addition-elimination mechanism.[3] A nucleophile attacks an electrophilic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group is expelled, restoring aromaticity.
For this compound, the ring is highly activated towards SNAr. The key factors determining regioselectivity are:
-
Activation by Nitrogen: The pyridine nitrogen strongly activates the ortho (C-2, C-6) and para (C-4) positions to nucleophilic attack.
-
Leaving Group Ability: In SNAr, fluoride is generally a better leaving group than chloride when stabilized by an electron-deficient ring. The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[1]
Based on these principles, nucleophilic attack is predicted to occur preferentially at a carbon bearing a fluorine atom. Between the C-3 and C-5 positions, the C-5 position is generally favored for substitution. This is because the negative charge in the Meisenheimer intermediate formed by attack at C-5 can be delocalized onto the highly electronegative pyridine nitrogen, a stabilizing interaction not possible with attack at C-3.
Caption: Generalized SNAr pathway at the C-5 position.
Protocol 2.1: SNAr with a Secondary Amine (e.g., Morpholine)
This protocol describes a typical procedure for the regioselective substitution of the C-5 fluorine with an amine nucleophile.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(2-chloro-3-fluoropyridin-5-yl)morpholine.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 90 | 85-95 |
| Sodium Methoxide | (none) | Methanol | 65 | 80-90 |
| Benzylamine | DIPEA | Acetonitrile | 80 | 75-85 |
| Thiophenol | K₂CO₃ | DMF | 60 | 88-96 |
Chapter 3: Palladium-Catalyzed Cross-Coupling: Selectively Functionalizing the C-Cl Bond
Mechanistic Rationale & Regioselectivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide a powerful and orthogonal approach to SNAr. These reactions proceed through a catalytic cycle that begins with the oxidative addition of a Pd(0) species into a carbon-halogen bond.[4] The rate of this step is highly dependent on the C-X bond dissociation energy, which follows the trend C-I < C-Br < C-Cl << C-F.
This reactivity order dictates that the palladium catalyst will selectively insert into the weaker C-Cl bond at the C-2 position, leaving the much stronger C-F bonds at C-3 and C-5 untouched.[2][5] This remarkable chemoselectivity allows for the precise introduction of carbon and nitrogen nucleophiles at the C-2 position.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol 3.1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general method for C-C bond formation at the C-2 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M).
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3,5-difluoropyridine.[6]
Protocol 3.2: Buchwald-Hartwig Amination with a Primary Amine
This protocol details a procedure for selective C-N bond formation at the C-2 position. A chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been reported where the reaction occurs exclusively at the more reactive C-Br bond, supporting the principle of selective C-Cl amination over C-F.[7]
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene to the vial, seal with a PTFE-lined cap, and remove from the glovebox.
-
Heat the reaction mixture to 90-110 °C for 16-24 hours.
-
Cool to room temperature, partition between ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford the 2-amino-3,5-difluoropyridine product.[8][9]
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 75-90 |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-85 |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 65-80 |
| n-Hexylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 70-85 |
Chapter 4: Directed Metalation & C-H Functionalization: Accessing the C-4 and C-6 Positions
Mechanistic Rationale & Regioselectivity
Functionalization of the C-H bonds at positions C-4 and C-6 requires deprotonation with a strong base to form an organometallic intermediate, which is then trapped by an electrophile. This process is known as Directed ortho-Metalation (DoM).[10][11]
The regioselectivity of this deprotonation is dictated by two main factors:
-
Kinetic Acidity: The electron-withdrawing effects of the adjacent fluorine atoms and the pyridine nitrogen increase the acidity of the C-4 and C-6 protons, making them susceptible to deprotonation by strong lithium amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).
-
Directing Group Effect: The pyridine nitrogen acts as a powerful directing group, coordinating to the lithium base and delivering it to an adjacent (ortho) position.[12] In 2-substituted pyridines, this can lead to deprotonation at either C-3 or C-6. Studies on 2-chloropyridine have shown that while LDA promotes C-3 lithiation, superbases like BuLi-LiDMAE can favor C-6 lithiation.[13][14]
For this compound, the C-4 position is flanked by two fluorine atoms, significantly increasing its acidity. The C-6 position is ortho to the directing nitrogen atom. The choice of base and reaction conditions is therefore critical to control the site of metalation. Hindered bases like LDA or TMP-based reagents (e.g., TMPMgCl·LiCl) are often preferred as they can prevent nucleophilic addition to the pyridine ring.[12]
Caption: General workflow for C-H functionalization via directed metalation.
Protocol 4.1: Regioselective Lithiation and Trapping at the C-4 Position
This protocol outlines a method for the selective functionalization of the C-4 position, leveraging its enhanced acidity.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodine (I₂), N,N-Dimethylformamide (DMF), or Trimethylsilyl chloride (TMSCl))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the cold THF.
-
Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color upon formation of the lithiated species.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add a solution of the chosen electrophile (1.2 eq) in anhydrous THF dropwise. For example, a solution of iodine in THF for iodination, or neat DMF for formylation.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or crystallization to obtain the 4-substituted-2-chloro-3,5-difluoropyridine.
| Base | Electrophile (E⁺) | Resulting C-4 Group | Temp (°C) |
| LDA | Iodine (I₂) | -I | -78 |
| LDA | DMF | -CHO | -78 |
| TMPMgCl·LiCl | TMSCl | -Si(CH₃)₃ | -40 to 0 |
| LDA | CO₂ (dry ice) | -COOH | -78 |
References
- G. M. Brooke. The chemistry of polyfluoro-arenes and -heteroarenes. Journal of Fluorine Chemistry.
- D. W. Slocum, C. A. Jennings. Directed metalation of substituted pyridines. Journal of Organic Chemistry.
- A. F. Littke, G. C. Fu. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Boronic Acids.
- J. F. Hartwig. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
-
P. Knochel, W. Lin, O. Baron. Directed ortho-Metalation of Electron-Poor Heteroarenes and Arenes Using TMPMgCl·LiCl. Organic Letters. [Link][15]
-
S. Choppin, P. Gros, Y. Fort. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters. [Link][13][14]
-
V. Snieckus. Directed ortho metalation. Toluamide and deprotonation routes to substituted aromatic compounds. Chemical Reviews. [Link]
-
P. Beak, R. A. Brown. The effect of complexing agents on the ortho metalation of anisole, N,N-dimethylaniline, and N,N-dimethylbenzylamine. The Journal of Organic Chemistry. [Link][10]
- J. Clayden. The directing group in organic synthesis. Tetrahedron.
-
M. Mosrin, P. Knochel. TMPMgCl·LiCl, a Highly Efficient Base for the Directed Metalation of Sensitive Arenes and Heteroarenes. Organic Letters. [Link][12]
-
D. L. Comins, M. F. Baevsky, H. Hong. Directed Lithiation of the Pyridine Ring. Journal of the American Chemical Society. [Link][11]
- F. Mongin, G. Quéguiner. Advances in the directed metalation of azines and diazines. Tetrahedron.
- T. D. Sheppard.
-
S. L. Buchwald, J. F. Hartwig. The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link][9]
- A. Suzuki. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds.
- J. F. Hartwig. Carbon−Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Accounts of Chemical Research.
-
N. Miyaura, A. Suzuki. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
M. R. Crampton, J. A. Stevens. The reactivities of 2-fluoro- and 2-chloropyridines towards sodium ethoxide in ethanol. Journal of the Chemical Society, Perkin Transactions 2. [Link][1]
- J. F. Hartwig. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
-
R. Dorel, A. M. Echavarren. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link][9]
-
E. Stevens. nucleophilic aromatic substitutions. YouTube. [Link][3]
-
P. Langer, et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. [Link]
-
A. B. Dounay, et al. Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. Tetrahedron Letters. [Link][7]
- M. C. Willis.
-
T. H. Nguyen, A.-S. Castanet, J. Mortier. Directed ortho Metalation (DoM). Unblog.fr. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link][2]
-
P. S. Baran. Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][4]
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- 14. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3,5-difluoropyridine
Welcome to the technical support center for the synthesis of 2-Chloro-3,5-difluoropyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The synthesis, typically a nucleophilic aromatic substitution (SNAr) halogen exchange (Halex) reaction, presents several challenges that require careful control of reaction parameters.
The primary route involves the fluorination of 2,3,5-trichloropyridine using a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures.[1][2][3] This guide addresses the most frequent questions and problems encountered during this process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low Yield & Incomplete Conversion
Question 1: My reaction yield is consistently low (<40%), and I observe a significant amount of starting material (2,3,5-trichloropyridine) and a mono-fluorinated intermediate. What are the primary causes and how can I improve conversion?
Answer: This is a very common issue and typically points to one of several factors: inefficient fluorinating agent, suboptimal reaction conditions, or catalyst inefficiency. Let's break down the potential causes and solutions.
Causality: The fluorination of 2,3,5-trichloropyridine is a stepwise process. The chlorine at the 2-position is the most activated towards nucleophilic substitution, leading to the formation of 3,5-dichloro-2-fluoropyridine as the primary intermediate.[4][5] The subsequent replacement of the chlorine at the 3-position is significantly more difficult due to reduced activation and requires more forcing conditions.[5] Low yields often result from the reaction stalling at the mono-fluorinated stage.
Troubleshooting Protocol:
-
Fluorinating Agent Quality & Stoichiometry:
-
Anhydrous Conditions are Critical: Potassium fluoride (KF) is highly hygroscopic. Any moisture will reduce its nucleophilicity and can lead to side reactions. Ensure your KF is thoroughly dried before use, for example, by vacuum-drying at >140°C for several hours.[1]
-
Particle Size: Use spray-dried or finely ground KF to maximize the reactive surface area.
-
Stoichiometry: A molar excess of KF is necessary to drive the reaction to completion. A common starting point is a 2.4 to 2.5 molar equivalent of KF for every 1 mole of 2,3,5-trichloropyridine.[1][6]
-
-
Reaction Temperature & Staging:
-
A two-stage temperature profile is often effective.[1][6]
-
Stage 1: Hold the reaction at 180-190°C for 5-10 hours to facilitate the initial, more facile fluorination at the 2-position.[1] This accumulates the 3,5-dichloro-2-fluoropyridine intermediate.
-
Stage 2: Increase the temperature to 200-220°C for an additional 10-16 hours to drive the more challenging second fluorination at the 3-position.[1][7]
-
-
Self-Validation: Monitor the reaction progress by GC analysis at the end of each stage to confirm the disappearance of the starting material and then the mono-fluorinated intermediate.
-
-
Solvent Selection:
-
High-boiling polar aprotic solvents are essential. Common choices include Sulfolane, Dimethyl Sulfoxide (DMSO), and N,N'-dimethylpropyleneurea (DMPU).[3][7]
-
DMSO has been shown to give dramatically higher yields in some Halex reactions compared to other solvents like DMF or sulfolane.[3] A mixture of sulfolane and DMPU has also been patented for this process.[7]
-
Ensure the solvent is anhydrous.
-
-
Phase-Transfer Catalyst (PTC):
-
The low solubility of KF in organic solvents is a major rate-limiting factor. A phase-transfer catalyst is crucial for transporting the fluoride anion into the organic phase.[8]
-
Recommended Catalysts: Tetrabutylphosphonium bromide or tetraphenylphosphonium bromide are highly effective.[1] While crown ethers or quaternary ammonium salts might seem like options, phosphonium salts have been shown to be particularly effective in this specific transformation.[1]
-
Loading: Catalyst loading is typically around 5 mol% relative to the starting trichloropyridine.[8]
-
Question 2: I'm considering using Cesium Fluoride (CsF) to improve the yield. What are the pros and cons?
Answer: Using Cesium Fluoride (CsF) is an excellent strategy for boosting reactivity, but it comes with a significant cost consideration.
Causality: CsF is substantially more soluble in polar aprotic solvents than KF, leading to a higher concentration of "naked" and highly reactive fluoride anions in the solution. This increased nucleophilicity can dramatically accelerate the rate of SNAr reactions, especially for less activated positions like the C-3 chlorine.
Comparative Analysis:
| Feature | Potassium Fluoride (KF) | Cesium Fluoride (CsF) |
| Reactivity | Moderate; requires high temperatures and PTC. | High; allows for milder conditions.[4][9] |
| Cost | Low, readily available.[1] | High, significantly more expensive.[1] |
| Hygroscopicity | High | Very High |
| Typical Yields | 40-65% (can be higher with optimization)[1] | Can exceed 90% in some protocols.[6] |
Recommendation: For laboratory-scale synthesis where yield and reaction time are prioritized over cost, CsF is a superior choice. For large-scale industrial production, optimizing the reaction with the more economical KF, often in combination with a PTC, is the standard approach.[1] Some processes use a mixture of KF and CsF to balance cost and reactivity.[5][6]
Section 2: Impurity Profile & Purification
Question 3: My final product is contaminated with isomeric impurities. What are they and how can I minimize their formation?
Answer: The primary isomeric impurity is often 2,5-difluoro-3-chloropyridine . Its formation arises from the alternative fluorination pathway.
Causality: While the chlorine at the 2-position is the most reactive, the chlorine at the 5-position can also undergo substitution, although it is less favored. The relative rates of these substitutions determine the product distribution. Factors like temperature and catalyst can influence this selectivity.
Minimization Strategy:
-
Strict Temperature Control: As discussed, a staged temperature approach can improve selectivity. The initial lower temperature phase (180-190°C) favors substitution at the most activated C-2 position.[1]
-
Reaction Monitoring: Avoid unnecessarily long reaction times or excessively high temperatures, which can promote the formation of undesired isomers and potential over-fluorination to 2,3,5-trifluoropyridine.
Purification: If isomeric impurities are present, purification can be challenging due to similar boiling points.
-
Fractional Distillation: Careful vacuum distillation is the primary method for purification.[4]
-
Crystallization: For material that is at least 85% pure, cooling crystallization can be an effective and scalable purification method. Cooling the crude material to below 0°C can precipitate the desired this compound, which can then be isolated by filtration.[10] This method can increase purity to over 99% with yields greater than 95%.[10]
Section 3: Process Logic and Workflow
To provide a clearer picture of the experimental and troubleshooting logic, the following diagrams outline the synthesis workflow and a decision-making process for addressing low yield.
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for this compound synthesis.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
- Ren Jie. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. CN103554157A.
- CN101648904B. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine.
- CN104478793A. (2015). Synthetic method of 2, 3, 5-trichloropyridine.
- Guidechem. How to synthesize and purify 2,3-difluoro-5-chloropyridine?. FAQ.
- WO2025093631A1. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Wikipedia. Halex process.
- Guidechem. 2,3,5-Trifluoropyridine 76469-41-5 wiki.
- ResearchGate.
- gChem Global.
- CN106008329A. (2016). Preparation method of 5-chloro-2,3-difluoropyridine.
- EP 0146924 A2. (1985). Preparation of difluorpyridine compounds.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Oriental Journal of Chemistry.
- US5650517A. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines.
Sources
- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 7. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Purification of 2-Chloro-3,5-difluoropyridine
Welcome to the technical support center for 2-Chloro-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this critical fluorinated pyridine intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows with confidence.
Introduction to this compound
This compound (CAS No. 511522-69-3) is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The strategic placement of its halogen atoms imparts unique reactivity and metabolic stability to target molecules.[3] However, achieving the high purity (typically ≥98-99%) required for these applications can be challenging due to the presence of closely related structural isomers and residual starting materials from its synthesis. This guide provides a comprehensive overview of robust purification techniques and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to purification?
A1: Understanding the physical properties is the first step in designing a purification strategy. The compound is a liquid at room temperature, which makes distillation a viable primary purification method.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 511522-69-3 | [4] |
| Molecular Formula | C₅H₂ClF₂N | [5] |
| Molecular Weight | 149.53 g/mol | [6] |
| Appearance | Pale yellow to light brown liquid | [2] |
| Boiling Point | 132°C at 760 mmHg | [4] |
| Density | ~1.442 g/mL at 25°C | [5] |
| Solubility | Soluble in acetone, dichloromethane (DCM), ethanol | [2] |
| Stability | Stable under recommended storage conditions (2-8°C, dry) |[5][7] |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities typically arise from the synthetic route, which often involves the fluorination of a polychlorinated pyridine precursor like 2,3,5-trichloropyridine.[8][9]
-
Partially Fluorinated Intermediates: The most common impurities are isomers where not all chlorine atoms have been substituted by fluorine, such as 2,5-dichloro-3-fluoropyridine or 3,5-dichloro-2-fluoropyridine.[10]
-
Isomeric Byproducts: Depending on the reaction conditions, other isomers of difluorochloropyridine may form.
-
Residual Solvents: High-boiling point aprotic polar solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane are frequently used in the synthesis and can be difficult to remove completely.[9][11][12]
-
Unreacted Starting Material: Residual 2,3,5-trichloropyridine may be present if the reaction does not go to completion.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Fractional Vacuum Distillation: Highly effective for removing non-volatile impurities and solvents. It is the most common method for purifying the final product on a laboratory and industrial scale.[9][10]
-
Cooling Crystallization: An excellent and cost-effective method for large-scale purification, particularly if the crude product has a mass content of at least 85%. This technique can enhance purity to over 99% without the need for additional solvents.[13]
-
Flash Column Chromatography: Best suited for small-scale (mg to g) purification in a research setting, especially for removing closely related isomers that are difficult to separate by distillation.[8]
Purification Workflow and Method Selection
The following diagram outlines a typical workflow for purifying this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting Guide: A Question & Answer Approach
Issue 1: My final product purity is low (<95%) after vacuum distillation.
-
Question: I performed a vacuum distillation, but my GC analysis still shows multiple peaks close to my product peak. What went wrong?
-
Answer & Troubleshooting Steps: This issue typically points to two main causes: inefficient fractional distillation or the presence of impurities with very similar boiling points.
-
Assess Your Distillation Column: Are you using a fractionating column (e.g., Vigreux or packed column)? A simple distillation setup is often insufficient to separate compounds with close boiling points. The efficiency of the column (measured in theoretical plates) is crucial. For closely boiling isomers, a column with higher theoretical plates is necessary.
-
Check Your Vacuum: An unstable vacuum will cause the boiling point to fluctuate, leading to poor separation. Ensure your vacuum pump is operating correctly and the system is free of leaks. A stable, deep vacuum allows for distillation at a lower temperature, which can also prevent product decomposition.[11]
-
Control the Heating Rate: Flash heating the distillation pot will cause everything to boil at once, negating the separation. Use a heating mantle with a stirrer and increase the temperature slowly to establish a gentle reflux in the column. A slow takeoff rate (e.g., 1-2 drops per second) is key to good separation.
-
Consider the Impurity: If the impurity is an isomer, distillation may never achieve >99% purity. In this case, flash column chromatography is the recommended next step for polishing the material.
-
Issue 2: My yield is very low after purification.
-
Question: I've purified my compound, and the purity is high, but I lost most of my material. How can I improve the yield?
-
Answer & Troubleshooting Steps: Low yield can result from mechanical losses, product decomposition, or suboptimal purification parameters.
-
Product Decomposition: Heating the compound for extended periods, especially at atmospheric pressure, can cause degradation. Using a vacuum lowers the boiling point and minimizes thermal stress.[14] Ensure the distillation is not running longer than necessary.
-
Crystallization Issues: In cooling crystallization, if the cooling is too rapid, very fine crystals can form that pass through the filter paper.[15] A slower, controlled cooling rate promotes the growth of larger, more easily filterable crystals. Also, ensure the final cooling temperature is low enough (e.g., <0°C) to maximize precipitation.[13]
-
Chromatography Losses: Product can be irreversibly adsorbed onto the silica gel, especially if the compound is basic. To mitigate this, you can deactivate the silica gel by adding a small amount of a non-polar solvent and triethylamine to your eluent system.
-
Mechanical Losses: Be mindful of material left behind in flasks, on filter paper, and in transfer pipettes. Rinsing equipment with a suitable solvent and combining the rinses can help recover material.
-
Issue 3: I can't remove a persistent high-boiling solvent like DMSO or NMP.
-
Question: My NMR spectrum shows residual DMSO even after distillation. How do I get rid of it?
-
Answer & Troubleshooting Steps: High-boiling solvents are a common challenge.
-
Aqueous Wash: Before distillation, perform an extensive aqueous workup. Dilute the reaction mixture with a non-polar solvent (like ethyl acetate or ether) and wash multiple times with water or brine. Solvents like DMSO, DMF, and NMP are water-soluble and will partition into the aqueous layer.
-
Optimize Vacuum Distillation: Use a high-quality vacuum pump to achieve a low pressure (<1 mmHg if possible). This will create a larger boiling point differential between your product and the residual solvent.
-
Steam Distillation: For some systems, steam distillation can be effective for removing high-boiling, water-immiscible impurities or products from non-volatile residues.[8]
-
Detailed Purification Protocols
Protocol 1: Fractional Vacuum Distillation (Lab Scale: 5-50 g)
This protocol is designed to separate this compound from solvents and impurities with different boiling points.
Rationale: Applying a vacuum lowers the boiling point of the liquid, preventing thermal degradation and allowing for efficient separation. A packed fractionating column provides a large surface area for repeated vaporization-condensation cycles, which is essential for separating components with close boiling points.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or filled with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound (pre-treated with an aqueous wash to remove polar solvents) to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin gently heating the flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which may contain residual extraction solvents or volatile impurities.
-
Main Fraction: As the temperature stabilizes at the expected boiling point of the product (adjust for vacuum using a nomograph), switch to a clean receiving flask to collect the pure this compound. The boiling point of 2,3-difluoro-5-chloropyridine is reported to be 135-136°C at atmospheric pressure.[10]
-
Final Fraction: As the distillation slows and the temperature either rises or drops, stop the distillation to avoid collecting high-boiling impurities.
-
-
Analysis: Analyze all collected fractions by GC or HPLC to confirm purity. Combine fractions that meet the purity requirement.
Protocol 2: Cooling Crystallization (Pilot/Industrial Scale)
This method is highly effective for purifying large quantities of material where the initial purity is reasonably high (≥85%).[13]
Rationale: The solubility of this compound decreases significantly at lower temperatures. By slowly cooling the crude liquid, the target compound crystallizes out, leaving impurities that have a different solubility profile behind in the mother liquor. This method avoids the use of additional solvents, making it green and cost-effective.[13]
Step-by-Step Methodology:
-
Initial State: Place the crude liquid product (mass content ≥85%) in a suitable container equipped for stirring and cooling.
-
Cooling: Begin stirring and cool the material to below 0°C. A controlled, slow cooling rate is critical to promote the formation of large, pure crystals.
-
Heat Preservation & Stirring: Hold the mixture at the low temperature while continuing to stir. This allows the crystallization process to reach equilibrium, maximizing the yield of the solid.
-
Filtration: After a large number of crystals have precipitated, separate the solid from the liquid filtrate via filtration.
-
Analysis: The resulting crystalline solid is the purified product. The purity can be checked by GC or melting point analysis. A patent for a similar isomer suggests this single step can increase purity to over 99% with a yield of over 95%.[13]
Protocol 3: Flash Column Chromatography (Research Scale: <5 g)
This protocol is ideal for removing closely related isomeric impurities that are not separable by distillation.
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). By carefully selecting the eluent system, isomers with minor polarity differences can be effectively resolved.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point for halogenated pyridines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[8] Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply positive pressure (air or nitrogen) to accelerate the flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Summary and Final Recommendations
Table 2: Comparison of Purification Techniques
| Technique | Scale | Typical Purity | Pros | Cons |
|---|---|---|---|---|
| Vacuum Distillation | Lab to Industrial | 95-99% | Excellent for removing solvents and non-volatile materials; scalable. | May not separate closely boiling isomers; risk of thermal degradation. |
| Cooling Crystallization | Pilot to Industrial | >99% | High yield, low cost, no additional solvents, simple equipment.[13] | Requires a relatively high starting purity (e.g., >85%). |
| Flash Chromatography | Research (<5g) | >99.5% | Excellent for separating isomers; high resolution. | Not easily scalable; requires solvents; potential for sample loss on column. |
For drug discovery and development, a multi-step approach is often the most robust. A preliminary purification by vacuum distillation to remove bulk impurities followed by a final polishing step using flash chromatography will reliably yield this compound of the highest purity required for sensitive applications. For large-scale industrial production, cooling crystallization stands out as a superior method due to its efficiency, cost-effectiveness, and high-purity output.[13]
References
- Ren, J. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. CN102584688A.
- Guidechem. (n.d.). How to synthesize and purify 2,3-difluoro-5-chloropyridine? FAQ - Guidechem.
- Guidechem. (n.d.). This compound 511522-69-3 Purity 98% China.
- Otto Chemie Pvt. Ltd. (n.d.). 2,3 Difluoro 5-chloro pyridine, 97%.
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Available at: [Link]
- Google Patents. (n.d.). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
- Google Patents. (n.d.). CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
European Patent Office. (n.d.). EP 0146924 A2 - Preparation of difluorpyridine compounds. Available at: [Link]
-
ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Available at: [Link]
-
Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Available at: [Link]
Sources
- 1. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]
- 2. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]
- 3. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy 2,3 Difluoro 5-chloro pyridine, 97%+ - 89402-43-7 – 5-Chloro-2,3-difluoropyridine in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 12. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 13. Purification method for 2, 3-difluoro-5-chloropyridine (2014) | Ren Jie | 4 Citations [scispace.com]
- 14. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 2-Chloro-3,5-difluoropyridine
Welcome to the technical support center for the synthesis of 2-Chloro-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent industrial and laboratory-scale synthesis is the halogen exchange (Halex) reaction of 2,3,5-trichloropyridine with a fluoride source.[1][2][3] This is a nucleophilic aromatic substitution (SNAr) reaction where chloride atoms on the pyridine ring are displaced by fluoride ions.[3]
Q2: Why is the Halex reaction for this synthesis often performed in a stepwise temperature profile?
A2: The chlorine atoms at the 2- and 3-positions of the pyridine ring have different reactivities towards nucleophilic substitution. The reaction proceeds sequentially, first forming the mono-fluorinated intermediate (2-fluoro-3,5-dichloropyridine).[1][4] A lower initial temperature can favor the formation of this intermediate, while a subsequent increase in temperature is required to drive the second, more difficult, fluorine substitution at the 3-position to completion.[1][5]
Q3: What are the primary impurities I should expect in my crude product?
A3: The most common impurities include:
-
Unreacted starting material: 2,3,5-trichloropyridine.
-
Incomplete fluorination product: 2-fluoro-3,5-dichloropyridine.[4]
-
Over-fluorination product: 2,3,5-trifluoropyridine.[6]
-
Isomeric byproduct: 2,5-difluoro-3-chloropyridine, which can be difficult to separate.[6]
-
Residual high-boiling point solvents: Such as DMSO, NMP, or sulfolane.[7]
Q4: Can I use potassium fluoride (KF) instead of the more expensive cesium fluoride (CsF)?
A4: Yes, potassium fluoride is a more economical option and is widely used.[1][8] However, due to its lower solubility and reactivity compared to CsF, KF typically requires the use of a phase-transfer catalyst (PTC) like tetraphenylphosphonium bromide or a crown ether to achieve reasonable reaction rates and yields.[1][9][10] Without a PTC, reactions with KF often result in low yields.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Increase the reaction time and/or temperature at the final stage of the reaction. Monitor the reaction progress by GC to ensure the disappearance of the mono-fluorinated intermediate.[1][5] |
| 2. Inactive Fluorinating Agent: Potassium fluoride is hygroscopic and its activity is significantly reduced by moisture. | 2. Ensure the potassium fluoride is thoroughly dried before use, for example, by vacuum-drying at high temperatures.[1] | |
| 3. Inefficient Phase-Transfer Catalyst (PTC): The chosen PTC may not be effective under the reaction conditions. | 3. Screen different PTCs, such as tetrabutylphosphonium bromide or crown ethers.[1][10] Ensure the correct loading of the catalyst. | |
| 4. Product Decomposition: Prolonged exposure to very high temperatures can lead to decomposition or polymerization (coking).[6][11] | 4. Optimize the temperature profile to be just high enough for the reaction to proceed efficiently. Consider continuous removal of the product by distillation if your equipment allows.[4][12] | |
| High Levels of 2-fluoro-3,5-dichloropyridine Impurity | 1. Reaction Not Driven to Completion: The second fluorination step is slower than the first. | 1. Increase the temperature after the initial formation of the mono-fluorinated product.[1][4] A typical two-stage heating process might involve an initial phase at 180-190°C followed by a second phase at 200-210°C.[1] |
| 2. Stoichiometry of Fluorinating Agent: Insufficient moles of the fluoride source will lead to incomplete reaction. | 2. Use a molar excess of the fluorinating agent (e.g., 2.0-2.5 moles of KF per mole of 2,3,5-trichloropyridine).[6] | |
| Presence of Isomeric Impurity (2,5-difluoro-3-chloropyridine) | 1. Lack of Reaction Selectivity: Certain catalysts and conditions may not provide high selectivity for the desired isomer. | 1. Employing specific phase-transfer catalysts, such as bis-(N,N'-1,3-dimethyl-2-imidazoline base)-ammonium chloride salt, has been shown to improve selectivity and reduce the formation of this isomer.[6] |
| High Levels of Residual Solvent in the Final Product | 1. High Boiling Point of Solvents: Solvents like NMP, DMSO, and sulfolane have high boiling points, making them difficult to remove completely by standard distillation.[7] | 1. Use high-vacuum distillation for the final purification step.[8] |
| 2. Azeotrope Formation: The solvent may form an azeotrope with the product. | 2. If an azeotrope is suspected, consider an alternative purification method such as crystallization or extraction followed by distillation.[13] |
Reaction Pathways and Mechanisms
The synthesis of this compound from 2,3,5-trichloropyridine is a sequential process. The presence of the nitrogen atom in the pyridine ring activates the 2- and 6-positions towards nucleophilic attack. The 3- and 5-positions are less activated.
Desired Reaction Pathway
Caption: Desired reaction pathway for the synthesis of this compound.
Competing Side Reactions
Caption: Overview of competing side reactions in the synthesis.
Experimental Protocols
Example Synthesis of this compound using KF and a Phase-Transfer Catalyst
This protocol is an illustrative example based on literature procedures.[1] Researchers should adapt it to their specific laboratory conditions and safety protocols.
Materials:
-
2,3,5-trichloropyridine (0.1 mol)
-
Potassium fluoride (0.3 mol, vacuum-dried at 140°C for 12 hours)
-
Tetrabutylphosphonium bromide (0.01 mol)
-
N-Methylpyrrolidone (NMP), anhydrous (100 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a reaction flask equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet.
-
Charge the flask with 2,3,5-trichloropyridine and NMP.
-
Add the vacuum-dried potassium fluoride.
-
Begin stirring and purge the system with inert gas.
-
Heat the mixture to 120°C and add the tetrabutylphosphonium bromide.
-
Increase the temperature to 185°C and maintain for 7 hours.
-
Further increase the temperature to 205°C and maintain for another 15 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Once the reaction is complete (as indicated by the consumption of the starting material and the mono-fluorinated intermediate), cool the mixture to room temperature.
-
The crude product can be isolated by vacuum distillation.
Purification by Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus suitable for vacuum operation.
-
Transfer the crude reaction mixture to the distillation flask.
-
Slowly reduce the pressure and begin heating the mixture.
-
Collect fractions at different boiling point ranges. The desired product, this compound, has a boiling point of approximately 135-136°C at atmospheric pressure, which will be significantly lower under vacuum.[4]
-
Analyze the collected fractions by GC to determine their purity.
-
Combine the fractions with the desired purity.
References
- Google Patents. (2011). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (2022). CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content.
-
Dissertation. (n.d.). The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine. Retrieved from [Link]
- Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
European Patent Office. (1985). Preparation of difluorpyridine compounds - EP 0146924 A2. Retrieved from [Link]
-
Durham E-Theses. (2003). New methodology for nucleophilic fluorination. Retrieved from [Link]
-
gChem Global. (n.d.). Halex Comparative Reaction. Retrieved from [Link]
- Google Patents. (1995). US5468863A - Process for the preparation of substituted 2,3-difluoropyridines.
-
Journal of Chemical and Pharmaceutical Research. (2015). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]
-
Scientific Update. (2022). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Retrieved from [Link]
- Google Patents. (2013). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Halex Reaction. Retrieved from [Link]
-
ResearchGate. (2013). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Retrieved from [Link]
-
NIH. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
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- 12. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
How to minimize byproduct formation in 2-Chloro-3,5-difluoropyridine reactions
A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists
Welcome to the technical support center for reactions involving 2-Chloro-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. As Senior Application Scientists, we understand that controlling reaction selectivity and minimizing byproduct formation is paramount to achieving high yields and purity. This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format.
General Principles for Reaction Fidelity
Before diving into specific reaction classes, it's crucial to acknowledge universal parameters that govern the success of most chemical transformations. Byproduct formation is often a result of suboptimal control over the reaction environment.
-
Atmosphere Control: Many organometallic catalysts, particularly the Pd(0) species active in cross-coupling, are sensitive to oxygen. The presence of O₂ can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[1] Always ensure reactions are run under a dry, inert atmosphere (Nitrogen or Argon).
-
Solvent and Reagent Purity: Solvents must be anhydrous and free of peroxides. Water is a competing nucleophile that can lead to hydrolysis of the starting material, especially under basic conditions, forming 2-hydroxy-3,5-difluoropyridine. Reagents should be of the highest possible purity to avoid introducing unknown variables and side reactions.
-
Temperature Regulation: Precise temperature control is critical. While heating can increase reaction rates, excessive temperatures can provide the activation energy for undesired pathways, leading to a complex mixture of byproducts. Use a properly calibrated heating mantle or oil bath with a thermocouple for accurate temperature management.
Logical Workflow for Troubleshooting
When encountering unexpected byproducts, a systematic approach is essential. The following workflow can guide your optimization process.
Caption: A systematic workflow for identifying and mitigating byproducts.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro group of this compound is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the two fluorine atoms. This makes SNAr a primary transformation for this substrate.
FAQ 1: I'm observing significant formation of 2-hydroxy-3,5-difluoropyridine. What is the cause and how can I prevent it?
Answer: The formation of 2-hydroxy-3,5-difluoropyridine (which exists in equilibrium with its tautomer, 3,5-difluoro-2-pyridone) is a classic hydrolysis byproduct. It occurs when water or hydroxide ions act as a nucleophile, displacing the chloride.[2]
Causality: The pyridine ring is highly electron-deficient, making the C2 position susceptible to attack by even weak nucleophiles like water, especially at elevated temperatures or in the presence of a base.
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Base Selection: If your reaction requires a base, use a non-hydroxide, aprotic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If a stronger base is needed, consider a sterically hindered non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), ensuring they are handled under strictly anhydrous conditions.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of hydrolysis relative to the desired reaction with a stronger nucleophile.
Caption: Competing pathways in SNAr reactions leading to desired product or hydrolysis.
FAQ 2: How do I ensure selective substitution at the C2-chloro position without affecting the C3/C5-fluoro positions?
Answer: While C-F bonds are strong, SNAr displacement of fluoride can occur under harsh conditions. Selectivity for C-Cl substitution is generally high but not absolute.
Causality: The mechanism of SNAr involves the formation of a negatively charged intermediate (a Meisenheimer complex).[3][4] The stability of this intermediate dictates the reaction's feasibility. Both chloride and fluoride are effective leaving groups in this context. However, the C-Cl bond is weaker and more polarizable than the C-F bond, generally making it the kinetically favored site for nucleophilic attack under controlled conditions.[5]
Optimization Strategies:
-
Temperature: Avoid excessive heating. Most SNAr reactions on this substrate proceed efficiently between room temperature and 80 °C. Higher temperatures (>100-120 °C) can provide sufficient energy to overcome the activation barrier for C-F substitution.
-
Nucleophile Choice: Highly reactive, "hard" nucleophiles may exhibit lower selectivity.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can promote slower, undesired side reactions.
| Parameter | Condition for C-Cl Selectivity | Rationale |
| Temperature | < 100 °C | Minimizes energy input to prevent C-F bond cleavage. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Mild, non-nucleophilic bases are preferred. |
| Solvent | Aprotic polar (e.g., DMF, DMSO, NMP) | Solubilizes reagents and facilitates the ionic mechanism. |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. However, these multi-step catalytic cycles present unique opportunities for byproduct formation.
Subsection 2.1: Buchwald-Hartwig Amination
This reaction forms a C-N bond between the pyridine and an amine.[6][7]
FAQ 1: A major byproduct is 3,5-difluoropyridine (hydrodehalogenation). Why does this happen and how can it be minimized?
Answer: Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom. This is a common side reaction in Buchwald-Hartwig couplings.
Causality: The primary mechanism for this is competitive β-hydride elimination from the palladium-amide intermediate, which reductively eliminates to form an imine and a palladium-hydride species. This palladium-hydride can then react with the starting material to produce the hydrodehalogenated byproduct.[6]
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to promote the desired C-N reductive elimination over competing pathways.[8] They create a bulky coordination sphere around the palladium that disfavors the geometry required for β-hydride elimination.
-
Base Choice: Use a strong, non-nucleophilic base that is relatively anhydrous. Sodium tert-butoxide (NaOt-Bu) or Lithium hexamethyldisilazide (LHMDS) are often superior to carbonates or phosphates in suppressing this side reaction for challenging substrates.
-
Amine Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can help favor the desired C-N coupling pathway.
Caption: Buchwald-Hartwig cycle showing the branch point for hydrodehalogenation.
Subsection 2.2: Suzuki-Miyaura Coupling
The Suzuki reaction creates a C-C bond between the pyridine and an organoboron species, typically a boronic acid or ester.[9]
FAQ 2: I'm getting significant homocoupling of my boronic acid. What are the key factors to control?
Answer: Homocoupling of the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a frequent byproduct, leading to reduced yield and purification challenges.
Causality: This side reaction is often promoted by the presence of molecular oxygen.[1] Oxygen can either re-oxidize the active Pd(0) catalyst to Pd(II) prematurely or participate in a separate catalytic cycle that directly couples the boronic acids. High temperatures and certain bases can also exacerbate the issue.
Mitigation Strategies:
-
Degassing: This is the most critical step. Thoroughly degas the reaction mixture and solvents before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Catalyst Pre-activation: Using a pre-formed, air-stable Pd(II) precatalyst can sometimes give more consistent results than generating Pd(0) in situ.
-
Base and Solvent: A combination of a milder base like K₃PO₄ or K₂CO₃ in a solvent system like Toluene/H₂O or Dioxane/H₂O often provides a good balance of reactivity while minimizing homocoupling.[10][11]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Strictly Inert (Ar or N₂) | Prevents O₂-mediated homocoupling and catalyst oxidation.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Sufficiently basic to promote transmetalation without being overly harsh.[10] |
| Temperature | 80-110 °C | As low as possible to achieve a reasonable reaction rate. |
| Stoichiometry | 1.1-1.5 eq. Boronic Acid | A slight excess can drive the reaction to completion without promoting excessive side reactions. |
Section 3: Optimized Experimental Protocols
The following protocols are starting points based on established methodologies and should be optimized for your specific substrate.
Protocol 1: General Procedure for SNAr Amination
-
To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous Dimethylformamide (DMF) to create a 0.2 M solution.
-
Stir the mixture at 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the XPhos ligand (1.2x the amount of Pd), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with argon (3x).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous, degassed toluene to create a 0.1 M solution.
-
Heat the reaction to 100 °C and monitor by LC-MS.
-
Upon completion, cool to room temperature, pass through a short plug of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Add a 10:1 mixture of Toluene:Water to create a 0.1 M solution.
-
Degas the mixture by bubbling argon through it for 30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of argon.
-
Heat the reaction to 90 °C and monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction development a Optimization of the reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Automated Optimization under Dynamic Flow Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
European Patent Office. (n.d.). Preparation of difluorpyridine compounds - EP 0146924 A2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content.
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
Sources
- 1. reddit.com [reddit.com]
- 2. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-3,5-difluoropyridine Coupling
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 2-chloro-3,5-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations. The electron-deficient nature of the pyridine ring, further accentuated by the fluorine substituents, presents unique challenges that require careful optimization of reaction conditions.
This resource will focus on three key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
Our approach is to not only provide step-by-step protocols but to also explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
I. General Considerations for Coupling with this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is significantly influenced by its electronic properties. The pyridine nitrogen and the two fluorine atoms withdraw electron density from the aromatic ring, making the C-Cl bond more susceptible to oxidative addition by the palladium catalyst.[1] However, this same electron deficiency can also lead to challenges, such as catalyst inhibition by the pyridine nitrogen.[2]
Frequently Asked Questions (General)
Q1: Why is my this compound substrate unreactive in the coupling reaction?
A1: While the C-Cl bond is activated, several factors can lead to low reactivity.[3]
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium.[2][3]
-
Inactive Catalyst: If you are using a Pd(II) precatalyst, ensure your reaction conditions promote its reduction to the active Pd(0) species.[2]
-
Insufficient Temperature: Higher reaction temperatures can help overcome the activation energy for oxidative addition. However, be mindful of potential side reactions.[3]
Q2: I'm observing significant decomposition of my starting material. What could be the cause?
A2: Decomposition can arise from several sources:
-
Harsh Reaction Conditions: High temperatures or overly strong bases can lead to substrate degradation. Consider screening a range of temperatures and bases.
-
Side Reactions: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) as a competing pathway, especially with strong nucleophiles or high temperatures.
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When coupling this compound, the choice of catalyst, ligand, base, and solvent system is critical for success.
Troubleshooting Common Suzuki Coupling Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Ineffective catalyst system for this electron-deficient substrate. | Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for heteroaryl chlorides.[3] |
| Insufficiently strong base. | Use a stronger base like K₃PO₄ or Cs₂CO₃. The base is crucial for activating the boronic acid.[3][4] | |
| Low reaction temperature. | Increase the temperature, typically in the range of 80-110 °C for challenging couplings.[3] | |
| Protodeboronation | Presence of water in the reaction. | Use anhydrous solvents and reagents. Consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[2][3] |
| Inappropriate base. | Some bases can promote this side reaction, especially in the presence of water.[2] Screen different anhydrous bases. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen).[2][3] |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source directly or ensure conditions are suitable for the reduction of your Pd(II) precatalyst.[3] |
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for each specific substrate combination.[5]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (e.g., argon).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the this compound and the boronic acid/ester.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] The choice of ligand is particularly crucial when working with electron-deficient heteroaryl chlorides like this compound.
Troubleshooting Common Buchwald-Hartwig Amination Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Ligand is not suitable for the substrate. | Use bulky, electron-rich phosphine ligands. Bidentate ligands like XantPhos or Josiphos-type ligands can be effective for heteroaryl chlorides.[7][8] |
| Base is too weak or sterically hindered. | Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often required. | |
| Catalyst deactivation. | The amine substrate or product can coordinate to the palladium and deactivate it. Bulky ligands can help prevent this.[9] | |
| Side Product Formation | Hydrodehalogenation (replacement of Cl with H). | This can occur via β-hydride elimination from the amido-palladium intermediate. Using bulky ligands can favor reductive elimination over β-hydride elimination.[6] |
| SNAr reaction. | If using a strong nucleophilic amine at high temperatures, direct displacement of a fluorine atom might occur. Lowering the temperature may help. |
Optimized Protocol: Buchwald-Hartwig Amination of this compound
This is a general protocol and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XantPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XantPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture, typically between 80-110 °C.
-
Monitor the reaction's progress.
-
After completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, concentrate, and purify as previously described.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
IV. Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[10] This reaction typically employs a dual catalytic system of palladium and copper(I).[11]
Troubleshooting Common Sonogashira Coupling Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient catalyst system for aryl chlorides. | Activation of aryl chlorides is challenging.[10] Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) palladium complexes.[10][12] |
| Inactive copper co-catalyst. | Ensure the copper(I) source (e.g., CuI) is of high quality. | |
| Glaser Coupling (Alkyne Homocoupling) | Presence of oxygen. | This side reaction is often promoted by oxygen.[11] Ensure the reaction is performed under strictly anaerobic conditions. |
| High concentration of copper catalyst. | Consider a "copper-free" Sonogashira protocol if Glaser coupling is a persistent issue.[11] | |
| No Reaction | Base is not suitable. | An amine base, such as triethylamine or diisopropylamine, is typically used. It also acts as a solvent in many cases.[13] |
Optimized Protocol: Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization.[14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (or another suitable amine base) as solvent
-
Anhydrous, degassed THF (optional co-solvent)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add the this compound and the terminal alkyne.
-
Add the degassed amine base (and co-solvent, if used).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the amine hydrohalide salt.
-
Wash the filtrate with water or a dilute acid solution to remove excess amine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.[10]
V. References
-
Wikipedia. Sonogashira coupling. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
YouTube. Sonogashira cross-coupling reaction. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
-
RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for the Fluorination of 2,5-Dichloropyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the fluorination of 2,5-dichloropyridine. As a key synthetic transformation, the conversion of 2,5-dichloropyridine to 2-chloro-5-fluoropyridine is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] This guide provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in the principles of nucleophilic aromatic substitution (SNAr) and extensive field-proven insights.
Fundamental Principles: The Halex Reaction on 2,5-Dichloropyridine
The fluorination of 2,5-dichloropyridine is a classic example of a Halogen Exchange (Halex) reaction, which proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[3] In this reaction, a fluoride anion (F⁻) acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing one of the chlorine atoms. The reaction is typically facilitated by the use of an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.[3][4]
The pyridine ring's electron-deficient nature, accentuated by the two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. The rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the pyridine ring.[7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no conversion of my 2,5-dichloropyridine starting material. What are the likely causes and how can I address them?
Low or no conversion in the fluorination of 2,5-dichloropyridine is a common issue that can often be traced back to the purity of the reagents and the reaction setup.
Potential Causes & Solutions:
-
Presence of Water: Anhydrous conditions are crucial for a successful Halex reaction.[8] Potassium fluoride is highly hygroscopic, and any moisture in the reaction will solvate the fluoride ions, drastically reducing their nucleophilicity.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly dried, high-purity potassium fluoride. Spray-dried KF is often preferred as it is less hygroscopic and has a larger surface area, leading to enhanced reactivity.[4][9] Dry your solvent (e.g., NMP, sulfolane) using molecular sieves prior to use.
-
-
Inactive Fluorinating Agent: The physical properties of the potassium fluoride play a significant role.
-
Solution: Use spray-dried potassium fluoride for higher reactivity due to its smaller particle size and larger surface area compared to calcined KF.[4] If using standard KF, ensure it is finely powdered to maximize the surface area available for reaction.
-
-
Insufficient Temperature: The Halex reaction on dichloropyridines typically requires high temperatures to overcome the activation energy barrier for the nucleophilic attack.
-
Solution: Ensure your reaction is reaching the target temperature, typically in the range of 180-220°C, depending on the solvent. Use a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane.
-
-
Poor Solubility of KF: Potassium fluoride has low solubility in many organic solvents, which can limit the concentration of active fluoride ions.
-
Solution: The use of a phase transfer catalyst (PTC) can significantly improve the solubility and reactivity of the fluoride salt.[4][10] Tetrabutylphosphonium bromide or chloride are effective PTCs for this transformation. They work by exchanging the potassium cation for a larger, more lipophilic tetraalkylphosphonium cation, which brings the fluoride anion into the organic phase.
-
Q2: My reaction is producing a mixture of products, including the desired 2-chloro-5-fluoropyridine and what appears to be 2,5-difluoropyridine. How can I improve the selectivity for the mono-fluorinated product?
The formation of the di-fluorinated byproduct is a result of over-fluorination. Controlling the regioselectivity and the extent of fluorination is key to maximizing the yield of your desired product.
Potential Causes & Solutions:
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the fluorination of the second chlorine atom.
-
Solution: Monitor the reaction progress closely using GC-MS or HPLC.[11][12] Once the starting material is consumed and the desired mono-fluorinated product is maximized, quench the reaction. Consider running the reaction at a slightly lower temperature to favor mono-substitution. A stepwise increase in temperature can sometimes be employed; an initial lower temperature favors the formation of the mono-fluorinated product, and a subsequent increase can drive the reaction to completion if necessary.[13]
-
-
Stoichiometry of the Fluorinating Agent: Using a large excess of potassium fluoride will drive the reaction towards the di-fluorinated product.
-
Solution: Carefully control the stoichiometry of KF. Start with a smaller excess (e.g., 1.5-2.0 equivalents) and optimize from there.
-
Regioselectivity Considerations:
The initial fluorination of 2,5-dichloropyridine can theoretically occur at either the 2- or 5-position. The formation of the Meisenheimer complex is stabilized by the delocalization of the negative charge. For 2,5-dichloropyridine, attack at the 2-position allows for delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing factor. Therefore, the formation of 2-chloro-5-fluoropyridine is generally favored over 5-chloro-2-fluoropyridine.
Experimental Protocols & Data
Protocol 1: General Procedure for the Fluorination of 2,5-Dichloropyridine
This protocol provides a starting point for the synthesis of 2-chloro-5-fluoropyridine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.
Materials:
-
2,5-Dichloropyridine
-
Spray-dried potassium fluoride (KF)
-
Tetrabutylphosphonium bromide (optional, as phase transfer catalyst)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (2.0 equivalents).
-
If using a phase transfer catalyst, add tetrabutylphosphonium bromide (0.1 equivalents).
-
Add anhydrous NMP to the flask.
-
Add 2,5-dichloropyridine (1.0 equivalent) to the mixture.
-
Under a nitrogen atmosphere, heat the reaction mixture to 190-210°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or flash column chromatography on silica gel.
Table 1: Comparison of Fluorinating Agents and Additives
| Fluorinating Agent | Phase Transfer Catalyst (PTC) | Typical Solvent | Temperature (°C) | Relative Reactivity | Key Considerations |
| Calcined KF | None | NMP, Sulfolane | 200-230 | Low | Requires high temperatures and long reaction times. |
| Spray-Dried KF | None | NMP, Sulfolane | 190-210 | High | Higher surface area leads to increased reactivity. [4] |
| Spray-Dried KF | Tetrabutylphosphonium bromide | NMP, Sulfolane | 180-200 | Very High | PTC enhances fluoride solubility and reactivity, allowing for lower temperatures. |
| CsF | None | NMP, Sulfolane | 130-150 | High | More reactive than KF but also more expensive. |
Visualizing the Process
Reaction Mechanism
The fluorination of 2,5-dichloropyridine proceeds via the SNAr mechanism, as illustrated below.
Caption: SNAr mechanism for the fluorination of 2,5-dichloropyridine.
Experimental Workflow
A typical workflow for setting up and performing the fluorination reaction.
Caption: A decision tree for troubleshooting low yield in the fluorination reaction.
References
-
Chemical Science. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. RSC Publishing. Retrieved from [Link]
-
Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
-
SciSpace. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved from [Link]
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Semantic Scholar. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Retrieved from [Link]
-
Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (n.d.). CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
-
CNGBdb. (2018). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 14.3. With Potassium Fluoride and Potassium Hydrogen Fluoride. Retrieved from [Link]
-
Semantic Scholar. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]
-
Chemical Science. (n.d.). The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides. RSC Publishing. Retrieved from [Link]
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National Institutes of Health. (2022). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Chemical Communications. (n.d.). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. RSC Publishing. Retrieved from [Link]
-
Dovepress. (2015). Recent advances in green fluorine chemistry. Retrieved from [Link]
-
WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
OUCI. (n.d.). Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. Retrieved from [Link]
-
ResearchGate. (2023). Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Halex Reaction. Wordpress. Retrieved from [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of the reaction mixture for the fluorination of alkoxyamine 1. Retrieved from [Link]
- Google Patents. (n.d.). EP 0146924 A2 - Preparation of difluorpyridine compounds.
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ResearchGate. (n.d.). Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for S N Ar Fluorination Reactions. Retrieved from [Link]
-
National Institutes of Health. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Retrieved from [Link]
-
ResearchGate. (2019). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Retrieved from [Link]
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Technical Support Center: Large-Scale Production of 2-Chloro-3,5-difluoropyridine
Introduction: 2-Chloro-3,5-difluoropyridine is a critical halogenated pyridine intermediate, primarily utilized as a versatile building block in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Its specific substitution pattern allows for targeted functionalization, making it a valuable component in the development of new bioactive molecules.[1] This guide provides in-depth technical support for researchers and production chemists, addressing common challenges encountered during its large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthesis route for this compound?
The most prevalent method for large-scale production is the halogen exchange (Halex) reaction. This process typically starts with 2,3,5-trichloropyridine and substitutes two chlorine atoms with fluorine using a fluorinating agent.[3][4][5] For industrial applications, potassium fluoride (KF) is favored over agents like cesium fluoride (CsF) due to its significantly lower cost, despite CsF being more reactive.[3][6]
Q2: Why is a phase-transfer catalyst necessary when using potassium fluoride (KF)?
Potassium fluoride has low solubility in the aprotic polar solvents used for this reaction. A phase-transfer catalyst (PTC), such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide, is employed to facilitate the transfer of the fluoride ion from the solid KF surface into the organic phase where the 2,3,5-trichloropyridine is dissolved.[3] This dramatically increases the effective concentration and reactivity of the fluoride nucleophile, enabling the reaction to proceed at a practical rate. Some processes also use crown ethers for this purpose.[2]
Q3: What are the optimal solvents and temperature ranges for this reaction?
The synthesis requires high-boiling point, polar aprotic solvents to effectively solubilize the reactants and reach the necessary reaction temperatures. Commonly used solvents include N-Methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and sulfolane.[3][6][7][8] The reaction is typically conducted in a two-stage heating process. The initial stage is held at a lower temperature, around 140-190°C, to facilitate the first fluorine substitution, forming the mono-fluorinated intermediate.[3][8][9] The temperature is then elevated to 190-210°C to drive the second substitution to completion.[3][8]
Q4: What are the primary impurities I should expect, and how can they be monitored?
During production, several key impurities can form:
-
Unreacted Starting Material: 2,3,5-trichloropyridine.
-
Mono-fluorinated Intermediate: 3,5-dichloro-2-fluoropyridine is a common intermediate that may remain if the reaction is incomplete.[9]
-
Isomeric Byproducts: Rearrangement or alternative substitution can lead to isomers like 2,5-difluoro-3-chloropyridine.[10]
-
Over-fluorination Product: 2,3,5-trifluoropyridine can be generated if conditions are too harsh or reaction time is excessive.[10]
-
Polymerization/Tar: High temperatures can cause decomposition and the formation of high-molecular-weight tar.[10]
The reaction progress and purity of the final product are best monitored by gas chromatography (GC).[2][3] For structural confirmation and characterization, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are used.[4][8][11]
Q5: Why is it critical to use anhydrous potassium fluoride?
The presence of water is highly detrimental to the Halex reaction. Water can hydrolyze the pyridine substrate and react with the fluorinating agent, reducing its efficacy. Furthermore, at the high temperatures employed, water can promote undesirable side reactions. Therefore, the potassium fluoride must be thoroughly dried under a vacuum at elevated temperatures (e.g., 140°C for 12 hours) before use to ensure a high-yield, clean reaction.[3]
Troubleshooting Guide for Large-Scale Production
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or Stalled Reaction Conversion | 1. Ineffective Fluorinating Agent: Potassium fluoride (KF) may contain moisture. 2. Insufficient Catalyst Activity: The phase-transfer catalyst (PTC) may be degraded or used at a suboptimal concentration. 3. Low Reaction Temperature: The activation energy for the second C-Cl to C-F exchange is high and may not be reached. | 1. Ensure Anhydrous Conditions: Dry the KF under vacuum at >140°C for at least 12 hours prior to use.[3] Water passivates the KF surface. 2. Verify Catalyst Quality & Loading: Use a fresh, high-purity PTC. The typical molar ratio of substrate to KF to catalyst should be optimized; a common starting point is 1:2.0-2.5:0.01-0.1.[10] 3. Implement Two-Stage Heating: Ensure the second stage of heating reaches at least 200-210°C to drive the reaction to completion.[3] |
| High Levels of Mono-fluorinated Intermediate | 1. Insufficient Reaction Time/Temperature: The reaction was stopped before the second substitution could complete. 2. Poor Mass Transfer: Inadequate mixing in the reactor can lead to localized "cold spots" or areas with poor PTC distribution. | 1. Extend Reaction Time at Higher Temperature: Increase the duration of the second, higher-temperature stage (e.g., 10-15 hours at 205°C).[3] Monitor progress via in-process GC sampling. 2. Improve Agitation: Ensure the reactor's agitator provides vigorous and efficient mixing to maintain a homogenous reaction slurry. |
| Formation of Tar or Dark-Colored Product | 1. Excessive Reaction Temperature: Localized overheating or setting the bulk temperature too high can cause decomposition of the solvent and/or product. 2. Prolonged Residence Time: Keeping the product at high temperatures for an extended period increases the likelihood of polymerization and side reactions.[10] | 1. Precise Temperature Control: Use a reliable temperature control system and ensure probes are calibrated. Avoid exceeding 210°C. 2. Continuous Removal of Product: For very large scales, consider a setup where the product is continuously distilled from the reaction mixture as it forms.[8] This minimizes thermal stress and shifts the equilibrium towards product formation. |
| Difficult Purification by Distillation | 1. Close Boiling Points: The desired product and the mono-fluorinated intermediate may have close boiling points, making separation by simple distillation difficult. 2. Presence of High-Boiling Impurities: Tar or polymeric materials can foul the distillation column and contaminate the distillate. | 1. Use Fractional Vacuum Distillation: Employ a distillation column with high theoretical plates under high vacuum to effectively separate components with close boiling points.[7] 2. Pre-treatment Before Distillation: Consider a filtration step to remove solid byproducts (KCl, residual KF) before charging the crude material to the still. This prevents fouling and improves distillation efficiency. |
Key Protocols and Methodologies
Protocol 1: Synthesis of this compound via Halogen Exchange
This protocol is synthesized from established patent literature and is intended for trained chemists in a controlled laboratory or plant environment.[3][7]
Materials:
-
2,3,5-trichloropyridine (1.0 mol)
-
Potassium Fluoride (KF), anhydrous (3.0 mol)[3]
-
Tetrabutylphosphonium bromide (as PTC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
Preparation: In a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and distillation head, add NMP.
-
Drying KF (Crucial Step): Add potassium fluoride to the reactor. Heat the slurry to 140°C under vacuum for a minimum of 12 hours to remove all traces of water.[3]
-
Reactant Charging: Cool the reactor to below 120°C under a nitrogen atmosphere. Add the tetrabutylphosphonium bromide PTC, followed by the 2,3,5-trichloropyridine.[3]
-
First Heating Stage: Heat the reaction mixture to 180-190°C and maintain for 5-10 hours. Monitor the conversion of the starting material and the formation of the mono-fluorinated intermediate by GC.[3]
-
Second Heating Stage: Increase the temperature to 200-210°C and maintain for 10-15 hours, or until GC analysis shows the reaction has gone to completion (i.e., minimal starting material and intermediate remain).[3]
-
Work-up: Cool the reaction mixture. The crude product can be isolated from the reaction salts and solvent via high-vacuum distillation.[7]
Protocol 2: Purification by Fractional Vacuum Distillation
Procedure:
-
Setup: Assemble a fractional distillation apparatus rated for high vacuum. Ensure all joints are properly sealed.
-
Charging the Still: Transfer the crude reaction mixture (or the solvent-stripped crude) to the distillation flask.
-
Distillation: Gradually apply vacuum and slowly heat the flask.
-
Solvent Recovery: If not previously removed, the NMP solvent will distill first and can be collected for recycling.[7]
-
Product Collection: As the temperature rises, collect the fraction corresponding to the boiling point of this compound. The expected boiling point is approximately 135-136°C at atmospheric pressure, which will be significantly lower under vacuum.[9]
-
Quality Control: Analyze the collected fractions by GC to ensure a purity of >98%. Combine fractions that meet the specification.
Data Summary: Typical Reaction Parameters
| Parameter | Value Range | Source |
| Substrate | 2,3,5-trichloropyridine | [3][7][10] |
| Fluorinating Agent | Potassium Fluoride (KF) | [3][7][10] |
| Substrate:KF Molar Ratio | 1 : 2.2 to 1 : 4.0 | [3] |
| Catalyst | Tetrabutyl/Tetraphenyl Phosphonium Bromide | [3] |
| Solvent | NMP, Sulfolane, DMSO | [3][7][8] |
| Temperature (Stage 1) | 180 - 190 °C | [3] |
| Temperature (Stage 2) | 200 - 210 °C | [3] |
| Typical Yield | 40 - 78% | [3][7] |
Visual Schematics and Workflows
Diagram 1: Synthesis Pathway
Caption: Reaction pathway from starting material to final product.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing the root cause of low product yield.
Diagram 3: Quality Control (QC) Workflow
Caption: Quality control checkpoints from raw material to final product release.
Safety First: Handling and Emergency Procedures
Safe handling of all chemicals is paramount. This compound is a flammable liquid and is harmful if swallowed.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a face shield, chemical-resistant gloves, and a lab coat.[12][14]
-
Handling: Use this chemical in a well-ventilated area or a chemical fume hood.[12][15] Keep away from heat, sparks, open flames, and other ignition sources.[15] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12][15]
-
Storage: Store in a cool, dry, and well-ventilated place.[12][14] Keep containers tightly closed and upright to prevent leakage.[12]
-
Spills: In case of a spill, remove all ignition sources.[12][15] Contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing. Place in a suitable container for disposal.[12] Do not let the product enter drains.[12]
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[12] Firefighters should wear self-contained breathing apparatus.[12] Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[12]
References
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2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical.
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CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
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SAFETY DATA SHEET - Fisher Scientific.
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CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents.
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2,3-Difluoro-5-chloropyridine 95 89402-43-7 - Sigma-Aldrich.
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CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google Patents.
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5-Chloro-2,3-difluoropyridine - Apollo Scientific.
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How to synthesize and purify 2,3-difluoro-5-chloropyridine? - FAQ - Guidechem.
-
The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine - Dissertation.
-
WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
US5073637A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents.
-
CN102532008A - Novel method for synthesizing 2,5-dichloro-3-fluoropyridine - Google Patents.
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CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents.
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5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem.
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Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2.
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2,3 Difluoro 5-chloro pyridine, 97%+ - Otto Chemie Pvt. Ltd.
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This compound|CAS 511522-69-3 - Benchchem.
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HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS.
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Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2.
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2-Amino-3,5-difluoropyridine | 732306-31-9 - Benchchem.
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5-Chloro-2,3-difluoropyridine | 89402-43-7 - ChemicalBook.
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Technical Support Center: Advanced Fluorination Strategies for Pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated pyridines. The introduction of fluorine into a pyridine ring can dramatically alter its physicochemical and biological properties, but the inherent electron-deficient nature of the pyridine core presents unique challenges to selective functionalization.[1][2] This guide provides in-depth, field-proven insights into the use of alternative fluorinating agents, moving beyond traditional methods to offer practical solutions to common experimental hurdles.
Here, we will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the efficiency and success of your pyridine fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is direct fluorination of the pyridine ring so challenging?
The primary challenge lies in the electronic properties of the pyridine ring. Its electron-deficient nature makes it less susceptible to electrophilic aromatic substitution compared to electron-rich aromatic systems.[1][2] Furthermore, the nitrogen atom's lone pair can coordinate with Lewis acids, deactivating the ring towards electrophilic attack.[2][3] Regioselectivity is another significant hurdle, as pyridines have multiple C-H bonds that can be fluorinated, often leading to mixtures of isomers.[4]
Q2: What are the main classes of "alternative" electrophilic fluorinating agents for pyridines?
While elemental fluorine is highly reactive and hazardous, several classes of more manageable electrophilic N-F fluorinating agents have been developed.[5][6][7] These are broadly categorized as:
-
Neutral N-F Reagents: These include reagents like N-fluorobenzenesulfonimide (NFSI).
-
Cationic N-F Reagents: This is a larger and more commonly used class, which includes:
-
N-Fluoropyridinium Salts: These reagents offer tunable reactivity based on the substituents on the pyridine ring.[7][8]
-
Quaternary Ammonium N-F Reagents: The most prominent example is Selectfluor®, a trademark for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).[8][9] These are often more powerful fluorinating agents.[5]
-
Q3: I'm considering using Selectfluor® for my pyridine fluorination. What are its key advantages and potential drawbacks?
Advantages:
-
High Reactivity: Selectfluor® is a powerful electrophilic fluorinating agent capable of fluorinating even less reactive substrates.[6][8]
-
Ease of Handling: It is a stable, non-hygroscopic crystalline solid that can be handled in the air, making it more user-friendly than many other fluorinating agents.[5][9]
-
Commercial Availability: It is readily available from various chemical suppliers.[9]
Potential Drawbacks:
-
Oxidizing Properties: Besides being a fluorine donor, Selectfluor® is a strong oxidant, which can lead to side reactions with sensitive functional groups.[9]
-
Solvent Compatibility: It can react exothermically with certain solvents like DMF, pyridine, and DMSO.[4]
-
Mechanism Complexity: The mechanism of fluorination with Selectfluor® can be complex, potentially involving a single-electron transfer (SET) pathway, which can influence selectivity.[8][9][10]
Troubleshooting Guide: Common Issues in Pyridine Fluorination
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Actionable Solution | Scientific Rationale |
| Insufficiently Reactive Fluorinating Agent | Switch to a more powerful agent (e.g., from NFSI to Selectfluor®). | The electrophilicity of the fluorinating agent must be sufficient to overcome the electron-deficient nature of the pyridine ring. Cationic N-F reagents are generally more reactive than neutral ones.[5] |
| Inappropriate Solvent | Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile or ethyl acetate.[4] | Nucleophilic solvents like methanol can compete with the pyridine substrate for the fluorinating agent or even lead to displacement of the newly introduced fluorine.[4][11] |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature, monitoring for decomposition. | Some fluorination reactions require thermal energy to overcome the activation barrier. However, excessive heat can lead to degradation of the starting material or product. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. | Moisture can react with and deactivate many fluorinating agents. For instance, N-F reagents can be sensitive to moisture.[7] |
Problem 2: Formation of Multiple Products and Poor Regioselectivity
| Possible Cause | Actionable Solution | Scientific Rationale |
| Multiple Reactive C-H Bonds | Utilize directing groups on the pyridine ring. For example, a benzyloxy group can direct fluorination to the adjacent position.[12][13] | Existing substituents can electronically or sterically influence the position of fluorination. Electron-donating groups can activate adjacent positions for electrophilic attack. |
| Incorrect Fluorinating Reagent | Experiment with different fluorinating agents. For instance, AgF2 often shows high selectivity for the C-H bond adjacent to the nitrogen.[14] | Different reagents can exhibit varying selectivities based on their size, mechanism, and sensitivity to electronic effects on the pyridine ring. |
| Reaction Conditions Favoring Isomerization | Modify reaction conditions such as solvent and temperature. | The reaction pathway and the stability of intermediates can be influenced by the reaction environment, thereby affecting the final product distribution. |
Comparative Overview of Alternative Fluorinating Agents
This table summarizes the properties of commonly used alternative fluorinating agents for pyridine synthesis.
| Fluorinating Agent | Acronym/Abbreviation | Type | Key Advantages | Common Issues & Considerations |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F | High reactivity, stable solid, easy to handle.[5][9] | Strong oxidant, potential for side reactions; can be exothermic with certain solvents.[4][9] |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Good stability, commercially available.[8] | Generally less reactive than cationic reagents; may require harsher conditions. |
| N-Fluoropyridinium Salts | (e.g., N-Fluoropyridinium triflate) | Cationic N-F | Tunable reactivity based on substituents.[7] | Can be hygroscopic; byproducts can complicate purification.[7] |
| Silver(II) Fluoride | AgF₂ | Metal Fluoride | High regioselectivity for the position adjacent to nitrogen; mild reaction conditions.[14][15] | Sensitive to moisture; should be weighed quickly in air and stored in a desiccator.[16] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Substituted Pyridine using Selectfluor®
This protocol is a representative procedure for the fluorination of a 1,2-dihydropyridine precursor, which can then be converted to the fluorinated pyridine.[17][18]
Workflow Diagram:
Caption: Workflow for pyridine synthesis via dihydropyridine fluorination.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an argon atmosphere, dissolve the 1,2-dihydropyridine starting material in anhydrous acetonitrile. Cool the solution to 0 °C using an ice-water bath.[19]
-
Reagent Addition: In a separate flask, dissolve Selectfluor® (1.1 equivalents) in anhydrous acetonitrile. Slowly add the Selectfluor® solution dropwise to the cooled solution of the dihydropyridine over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Intermediate): Once the reaction is complete, the mixture can be filtered and concentrated. The resulting 3-fluoro-3,6-dihydropyridine intermediate is often used in the next step without further purification.[19]
-
Aromatization: Dissolve the crude 3-fluoro-3,6-dihydropyridine in deuterochloroform and store at room temperature for 2-4 days. During this time, hydrogen fluoride is eliminated to form the corresponding fluorinated pyridine.[17][19]
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel to obtain the pure fluorinated pyridine.[17]
Protocol 2: Site-Selective C-H Fluorination of Pyridines using AgF₂
This protocol is based on the method developed by Hartwig and Fier for the direct fluorination of pyridines adjacent to the nitrogen atom.[14][16]
Logical Relationship Diagram:
Caption: Factors influencing AgF₂-mediated pyridine fluorination.
Step-by-Step Methodology:
-
Preparation: In a vial inside a nitrogen-filled glovebox, add the pyridine substrate (1.0 equivalent).
-
Reagent Addition: Add silver(II) fluoride (AgF₂, 2.0 equivalents). Note: AgF₂ is a moisture-sensitive black solid and should be handled accordingly.[16]
-
Solvent Addition: Add anhydrous acetonitrile to the vial.
-
Reaction: Seal the vial and stir the reaction mixture at ambient temperature. The reaction is typically complete within 1 hour.[14]
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS analysis of an aliquot quenched with a suitable solvent.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Safety Precautions
-
General Handling: Fluorinating agents, especially electrophilic "F+" sources, are highly reactive and can react violently with oxidizable materials.[20] Always handle them with caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Double-gloving is recommended when handling corrosive or readily absorbed compounds.[21]
-
HF Hazard: Many fluorination reactions can generate hydrogen fluoride (HF) as a byproduct or upon decomposition. HF is acutely toxic and causes severe burns. Ensure calcium gluconate gel is readily available as a first aid measure in case of skin contact.
-
Quenching: Quenching reactions involving fluorinating agents can be exothermic and release gases. Perform quenching procedures slowly and in a controlled manner, preferably in an ice bath.[21]
-
Waste Disposal: Dispose of all chemical waste, including quenched reaction mixtures and contaminated materials, according to your institution's hazardous waste guidelines.[21]
References
-
Wikipedia. Electrophilic fluorination. [Link]
-
Organic Reactions. Electrophilic Fluorination with N-F Reagents. [Link]
-
Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
PubMed Central (PMC). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
PubMed Central (PMC). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
-
ResearchGate. Challenges in the functionalization of pyridines. [Link]
-
ResearchGate. Synthesis of Ring‐Fluorinated Pyridines | Request PDF. [Link]
-
PubMed Central (PMC). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. [Link]
-
ACS Green Chemistry Institute. Fluorination. [Link]
-
Wikipedia. Selectfluor. [Link]
-
MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
-
Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
Bohrium. c-h-functionalization-of-pyridines. [Link]
-
PubMed Central (PMC). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
-
Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
National Institutes of Health. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. [Link]
-
PubMed. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
-
Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
-
ResearchGate. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF. [Link]
-
PubMed Central (PMC). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
PubMed. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. [Link]
-
Organic Syntheses. Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorination - Wordpress [reagents.acsgcipr.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-3,5-difluoropyridine
As a Senior Application Scientist, this guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-3,5-difluoropyridine. The methodologies described are grounded in established chemical principles to ensure you can confidently address purity challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. Each solution provides a step-by-step protocol and explains the underlying principles.
Issue 1: My final product purity is low (<95%) after initial workup, and I suspect the presence of isomeric and/or partially fluorinated impurities.
Root Cause Analysis: The synthesis of this compound often proceeds via nucleophilic aromatic substitution (SNAr) on a polychlorinated pyridine precursor, such as 2,3,5-trichloropyridine.[1] This process can be incomplete or lack perfect regioselectivity, leading to key impurities:
-
Starting Material: Residual 2,3,5-trichloropyridine.
-
Intermediates: Partially fluorinated compounds like 3,5-dichloro-2-fluoropyridine.[2]
-
Isomers: Other difluoro-chloro-pyridine isomers, depending on the precise reaction conditions.[3]
These compounds often have very similar polarities and close boiling points, making simple extraction or distillation challenging. Fractional vacuum distillation is the most effective method for separating these components on a larger scale.
Workflow for Purification by Fractional Vacuum Distillation
Caption: Workflow for Fractional Vacuum Distillation.
Detailed Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a vacuum-jacketed column (e.g., Vigreux or packed column) for optimal separation efficiency. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly evacuate the system to a stable pressure (e.g., 20-50 mmHg). A lower pressure reduces the boiling point, preventing potential thermal degradation.
-
Heating: Place the distillation flask in a heating mantle or oil bath. Begin heating gently and with continuous stirring.
-
Collect Foreshot: Collect the initial fraction (foreshot) that comes over at a lower temperature. This fraction will contain residual solvents and other volatile impurities.
-
Collect Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask. Collect the main fraction corresponding to the boiling point of this compound. The boiling point of the related isomer, 5-chloro-2,3-difluoropyridine, is 135-136°C at atmospheric pressure, so expect a significantly lower boiling point under vacuum.[2]
-
Monitor Purity: Collect the main distillate in several separate fractions. Analyze the purity of each fraction using Gas Chromatography (GC) or ¹⁹F NMR.
Issue 2: My NMR spectrum shows a broad singlet, and there are unexpected peaks in the aliphatic region.
Root Cause Analysis:
-
Broad Singlet: A broad peak, typically between 1.5-5.0 ppm in ¹H NMR, is a classic sign of water contamination. Pyridine and its derivatives are often hygroscopic and can absorb moisture from the atmosphere or retain it from aqueous workup steps.[4]
-
Aliphatic Signals: Sharp signals in the aliphatic region (0-4 ppm) are almost always due to residual solvents from the reaction or purification steps.[4] Common culprits include diethyl ether, toluene, acetone, or high-boiling solvents like DMSO or NMP if not properly removed.[4][5]
Troubleshooting Decision Tree
Caption: Decision Tree for NMR Impurity Identification.
Detailed Protocol: Removal of Water and Solvents
-
Aqueous Wash (for high-boiling solvents): If you suspect high-boiling polar aprotic solvents like DMSO, dissolve your crude product in a water-immiscible solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer multiple times with water or brine to partition the high-boiling solvent into the aqueous phase.
-
Drying: Dry the organic solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent.
-
Solvent Evaporation: Remove the extraction solvent using a rotary evaporator.
-
High Vacuum: Place the resulting oil on a high-vacuum line (Schlenk line) to remove any final traces of volatile solvents or water. Gentle heating (30-40°C) can be applied if the product is thermally stable.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and where do they come from?
The primary impurities stem directly from the synthesis, which typically involves the fluorination of 2,3,5-trichloropyridine.[1]
| Impurity Type | Specific Examples | Likely Origin |
| Starting Material | 2,3,5-Trichloropyridine | Incomplete reaction.[1] |
| Intermediates | 3,5-Dichloro-2-fluoropyridine | Incomplete fluorination.[2] |
| Byproducts | 2,3,5-Trifluoropyridine | Over-fluorination of the desired product.[3] |
| Isomers | Other positional isomers | Lack of complete regioselectivity in the fluorination reaction.[3] |
| Reagents | Residual phase-transfer catalysts, KF, CsF | Incomplete removal during aqueous workup.[1][6] |
| Solvents | Toluene, DMSO, NMP, Diethyl Ether | Used as reaction or extraction solvents.[4][5] |
| Water | H₂O | Hygroscopic nature of pyridines and aqueous workup steps.[4] |
Q2: Which purification method is best: distillation, crystallization, or chromatography?
The best method depends on the scale of your experiment and the nature of the impurities.
| Method | Best For | Advantages | Disadvantages |
| Fractional Distillation | Large scale (>5g); separating compounds with different boiling points (e.g., isomers, starting materials).[7] | High throughput, cost-effective for large quantities. | Requires thermal stability of the compound; less effective for azeotropes or compounds with very close boiling points. |
| Melt/Cooling Crystallization | Medium to large scale; when the product is a solid at or near room temperature and impurities are excluded from the crystal lattice.[8] | Can achieve very high purity; solvent-free. | Not suitable for oils or eutectic-forming mixtures.[8] |
| Column Chromatography | Small scale (<5g); separating compounds with different polarities (e.g., removing baseline impurities or closely related isomers).[9] | High resolution and separation power.[10] | Labor-intensive, requires large solvent volumes, can be difficult to scale up.[10] |
For most lab-scale preparations of this compound, a preliminary purification by aqueous workup followed by fractional vacuum distillation offers the best balance of efficiency, scalability, and purity enhancement.
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for unambiguous confirmation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to assess purity. The GC trace will show the percentage of your main product versus any impurities, while the MS fragmentation pattern will help confirm the molecular weight (149.53 g/mol ) and identity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the two aromatic protons and the absence of signals from organic impurities.
-
¹⁹F NMR: This is highly informative. It will show two distinct fluorine signals and their coupling constants, confirming the 3,5-difluoro substitution pattern. It is also very sensitive for detecting any fluorine-containing impurities.
-
¹³C NMR: Will show the 5 expected carbon signals for the pyridine ring.
-
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of characteristic C-F and aromatic C-Cl stretches.
References
- BenchChem. (2025). Troubleshooting common impurities in Pyridine-2,6-d2 spectra. BenchChem Technical Support.
- Guidechem. (n.d.). How to synthesize and purify 2,3-difluoro-5-chloropyridine?. Guidechem FAQ.
- CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine Safety Data Sheet. CDH.
- Google Patents. (2022). CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content.
- Google Patents. (2011). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
- European Patent Office. (1985). EP 0146924 A2 - Preparation of difluorpyridine compounds.
- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Xiandai Huagong/Modern Chemical Industry.
- Merck Millipore. (n.d.). Sample Preparation for Chromatographic Purification. Merck Millipore.
- evulpo. (n.d.). Fractional distillation - Science: Explanation & Exercises. evulpo.
Sources
- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 7. app.evulpo.com [app.evulpo.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Chloro-3,5-difluoropyridine
Answering in the persona of a Senior Application Scientist.
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are working with 2-chloro-3,5-difluoropyridine. This electron-deficient heteroaryl chloride is a valuable building block, but its unique electronic and steric properties present distinct challenges in palladium-catalyzed cross-coupling reactions.
This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges and achieve efficient, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The difficulty in using this compound stems from a combination of factors:
-
High C–Cl Bond Strength: The carbon-chlorine bond is inherently stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-limiting, oxidative addition step to the palladium(0) center energetically demanding.[1][2]
-
Electron-Deficient Ring System: The two fluorine atoms and the pyridine nitrogen act as strong electron-withdrawing groups. While this can sometimes facilitate nucleophilic aromatic substitution, in the context of palladium catalysis, it alters the electronic properties of the C-Cl bond, requiring highly active catalysts to promote oxidative addition.[3][4]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[5][6] This coordination can sequester the catalyst, forming stable, off-cycle complexes that reduce the concentration of the active catalytic species and inhibit turnover.[6][7]
Q2: What are the most effective types of palladium catalysts and ligands for this substrate?
A2: Given the inertness of the C-Cl bond, highly active and specialized catalyst systems are required.[8] General-purpose catalysts like Pd(PPh₃)₄ are often ineffective.[6] Success relies on using a combination of a palladium precursor and a carefully selected ligand.
-
Palladium Precursors: Both Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate) are commonly used.[9][10] Modern, well-defined pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are often more efficient as they ensure the clean and quantitative generation of the active monoligated Pd(0) species.[11][12]
-
Ligands: The choice of ligand is the most critical parameter.[9] For challenging substrates like this compound, the most successful ligands are bulky, electron-rich monophosphines. These include:
-
Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for activating C-Cl bonds.[7][8][9] Their steric bulk helps to promote the reductive elimination step and shield the palladium center from deactivating coordination by the pyridine nitrogen, while their electron-donating nature facilitates the difficult oxidative addition step.[1][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium, creating highly active and thermally robust catalysts capable of activating stubborn C-Cl bonds.[9][13]
-
Q3: For a Suzuki-Miyaura coupling, what is the best base and solvent combination to start with?
A3: The choice of base and solvent is highly interdependent and substrate-specific. For challenging couplings involving electron-deficient chloro-heterocycles, a strong inorganic base is often necessary to facilitate the transmetalation step.[8]
-
Base: Potassium phosphate (K₃PO₄) is frequently a superior choice for difficult Suzuki couplings and is a highly recommended starting point.[6][8] Other bases to consider include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[10]
-
Solvent: Anhydrous, polar aprotic solvents are typically used. A common and effective choice is a mixture of 1,4-dioxane and water or toluene and water.[2][14] The small amount of water is often crucial for solubilizing the base and facilitating the formation of the active boronate species.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion to Product
Q: My reaction shows little to no product formation, and I recover most of my starting material. What are the first troubleshooting steps?
A: A systematic approach is crucial for diagnosing the problem.[15]
-
Verify Reagent and Solvent Quality: Ensure all reagents are pure and dry. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9][15] Boronic acids can degrade upon storage; check their purity and consider using the corresponding pinacol ester or trifluoroborate salt, which are more stable.[8]
-
Ensure Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[15] Confirm that your reaction vessel was properly flame-dried or oven-dried and that the reaction was set up and maintained under a robust inert atmosphere (Argon or Nitrogen).
-
Increase Catalyst Activity: If reagent quality and reaction setup are not the issue, the catalyst system may not be active enough for this challenging substrate.
-
Switch to a Stronger Ligand: If you are using a less bulky ligand (e.g., PPh₃), switch to a Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC ligand.[8]
-
Increase Catalyst Loading: Cautiously increase the catalyst loading in increments, for example, from 1-2 mol% to 3-5 mol%.
-
Increase Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition.[8] Monitor for potential decomposition of starting materials or products.
-
Issue 2: Formation of Key Side Products
Q: My main side product is 3,5-difluoropyridine (hydrodehalogenation). What causes this and how can I minimize it?
A: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled. This side reaction can arise from various sources.[6]
-
Cause: The palladium intermediate can react with a hydride source in the reaction mixture. Common hydride sources include trace water, certain bases (like alkoxides), or solvents (like THF or alcohols).
-
Solution:
-
Use a non-protic solvent like dioxane or toluene.
-
Ensure the base is not a hydride donor; K₃PO₄ or Cs₂CO₃ are good choices.
-
Scrupulously dry all reagents and solvents.
-
Q: I'm observing significant homocoupling of my boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions). How can I prevent this?
A: Homocoupling is a common side reaction, particularly in Suzuki (biaryl formation) and Sonogashira (diyne formation) couplings.[6][16]
-
Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the nucleophile.[6][16] In Suzuki reactions, it can also be caused by Pd(II) species if the precatalyst is not efficiently reduced to the active Pd(0) state.[8]
-
Solution:
-
Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling argon through the solvent for an extended period.[8]
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes mitigate this issue.
-
Sonogashira Specific: In Sonogashira couplings, minimizing the amount of copper co-catalyst or switching to copper-free conditions can reduce alkyne homocoupling.[17]
-
Data Presentation: Recommended Catalyst Systems
The following table provides validated starting points for various cross-coupling reactions with this compound. Optimization will likely be required for your specific coupling partner.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Typical Temp (°C) | Notes & References |
| Suzuki-Miyaura | Pd(OAc)₂ (2-4) or Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-8) | K₃PO₄ (2.0-3.0) | 1,4-Dioxane / H₂O (10:1) | 80 - 110 | Highly active ligands are essential for C-Cl activation.[1][6][18] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos or RuPhos (2-6) | NaOtBu or LHMDS (1.5-2.0) | Toluene or Dioxane | 80 - 110 | Strong, non-nucleophilic bases are required.[19][20][21] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | (None) | Et₃N / Piperidine | THF or DMF | 25 - 70 | Copper(I) iodide (CuI, 1-5 mol%) is typically used as a co-catalyst.[13][22][23] |
| Copper-Free Sonogashira | Pd(OAc)₂ (2) | XPhos or P(t-Bu)₃ (4) | Cs₂CO₃ (2.0) | Toluene or NMP | 100 - 120 | Recommended for substrates sensitive to copper or to minimize alkyne homocoupling.[17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.[6]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (e.g., at 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a method for coupling a primary or secondary amine with this compound.
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent and Sealing: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M). Seal the tube tightly.
-
Reaction: Remove the tube from the glovebox and heat with vigorous stirring in a preheated oil bath (e.g., at 100 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting material.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations and Workflows
Troubleshooting Workflow for a Failed Cross-Coupling Reaction
Caption: Decision tree for selecting a starting catalyst system for this compound.
References
Sources
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- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. researchgate.net [researchgate.net]
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- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. jmcct.com [jmcct.com]
Validation & Comparative
A Senior Application Scientist's Guide to Halogenated Pyridine Intermediates: 2-Chloro-3,5-difluoropyridine vs. 2,3-dichloro-5-trifluoromethylpyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone for building bioactive molecules. The strategic placement of halogen substituents on this ring system profoundly influences its physicochemical properties and reactivity, offering a versatile toolkit for molecular design. This guide provides an in-depth, objective comparison of two highly valuable, yet distinct, building blocks: 2-Chloro-3,5-difluoropyridine and 2,3-dichloro-5-trifluoromethylpyridine .
Our analysis moves beyond a simple cataloging of properties. We will dissect the causality behind their synthetic routes and explore how their unique electronic landscapes dictate their performance in crucial synthetic transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and process development professionals who require a nuanced understanding of these reagents to make informed decisions in their synthetic strategies.
At a Glance: Physicochemical Properties
A foundational understanding begins with the fundamental properties of these molecules. The substitution patterns directly impact their physical characteristics, which are critical for handling, reaction setup, and purification.
| Property | This compound | 2,3-dichloro-5-trifluoromethylpyridine |
| CAS Number | 89402-43-7[1] | 69045-84-7[2] |
| Molecular Formula | C₅H₂ClF₂N | C₆H₂Cl₂F₃N[2] |
| Molecular Weight | 149.53 g/mol | 215.99 g/mol [2] |
| Appearance | Colorless liquid[1] | Colorless to light yellow liquid[2] |
| Boiling Point | ~148-150 °C | ~188.5 °C at 760 mmHg[2] |
| Melting Point | N/A | 8-9 °C[2] |
| Density | ~1.442 g/cm³[1] | ~1.5 g/cm³[2] |
Synthetic Pathways: A Tale of Two Strategies
The industrial-scale production of these intermediates follows distinct pathways, dictated by the target substitution pattern.
Synthesis of 2,3-dichloro-5-trifluoromethylpyridine
The most prevalent strategy for this molecule involves a multi-step sequence starting from readily available precursors like 3-picoline or 2-chloro-5-(chloromethyl)pyridine. The core transformation is a chlorine/fluorine exchange on a trichloromethyl group, followed by ring chlorination.[3][4]
A common pathway involves:
-
Side-chain Chlorination: A precursor such as 2-chloro-5-methylpyridine undergoes radical chlorination to form 2-chloro-5-(trichloromethyl)pyridine.
-
Ring Chlorination: The pyridine ring is then chlorinated, often using chlorine gas with a Lewis acid catalyst like antimony trichloride or ferric chloride, to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[5][6] This step is crucial for introducing the C3-chloro substituent.
-
Halogen Exchange (HALEX) Reaction: The final step is the fluorination of the trichloromethyl group using a fluorinating agent like anhydrous hydrogen fluoride (HF) to produce the desired trifluoromethyl group.[6]
Synthetic route for 2,3-dichloro-5-trifluoromethylpyridine.
Synthesis of this compound
The synthesis of this difluoro-analogue typically relies on the fluorination of a polychlorinated pyridine precursor, most commonly 2,3,5-trichloropyridine. The primary challenge is the selective replacement of chlorine with fluorine, as the reactivity of the halogen positions on the pyridine ring varies significantly. The chlorine at the 3-position (a beta-position) is known to be substantially less reactive towards nucleophilic substitution than those at the 2- or 5-positions.[7][8]
The process generally involves:
-
Fluorination: 2,3,5-trichloropyridine is treated with a fluorinating agent, typically potassium fluoride (KF).
-
Reaction Conditions: The reaction requires high temperatures (180-210 °C) and is often performed in a polar aprotic solvent like N-methylpyrrolidone (NMP) or sulfolane.[1][9] To overcome the low reactivity and improve yield, a phase-transfer catalyst such as tetraphenylphosphonium bromide is frequently employed.[9][10] The use of the more reactive but expensive cesium fluoride (CsF) is also documented.[11][12]
The reaction proceeds stepwise, first forming 2-fluoro-3,5-dichloropyridine before a second fluorination yields the target 2,3-difluoro-5-chloropyridine.[9]
Experimental Protocol: Synthesis of 2,3-difluoro-5-chloropyridine
The following protocol is a representative example synthesized from patent literature and should be adapted and optimized with appropriate laboratory safety measures.
-
Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,3,5-trichloropyridine (1.0 eq), potassium fluoride (2.5 eq), and tetraphenylphosphonium bromide (0.1 eq) in N-methylpyrrolidone (NMP) as the solvent.[9][10]
-
First Stage Reaction: Under an inert atmosphere (e.g., nitrogen), heat the mixture to 180-190 °C and maintain for 5-10 hours.[9] This stage primarily forms the monofluorinated intermediate.
-
Second Stage Reaction: Increase the temperature to 200-210 °C and maintain for an additional 10-15 hours to drive the formation of the difluorinated product.[9]
-
Workup and Purification: After cooling, the solvent is typically removed by vacuum distillation. The resulting crude product is then purified by fractional distillation under high vacuum to yield 2,3-difluoro-5-chloropyridine as a colorless liquid.[1]
Comparative Reactivity: An Electron-Driven Dichotomy
The synthetic utility of these building blocks is defined by their reactivity, which is a direct consequence of the electronic effects of their substituents. Both molecules are primed for reactions at the C2-chloro position, but the underlying factors differ significantly.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry, proceeding via a two-step addition-elimination mechanism through a negatively charged Meisenheimer intermediate.[13][14] The reaction rate is dramatically accelerated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, as they stabilize the anionic intermediate.[15][16]
-
2,3-dichloro-5-trifluoromethylpyridine: The trifluoromethyl (-CF₃) group at the 5-position is a powerful EWG, strongly activating the ring for nucleophilic attack. This effect, combined with the inherent electron deficiency of the pyridine ring, makes the C2- and C6-positions highly electrophilic. The chlorine at C2 is an excellent leaving group, making this position the primary site for SNAr.
-
This compound: The fluorine atoms at the 3- and 5-positions are highly electronegative and exert a strong electron-withdrawing inductive effect, which also activates the ring towards nucleophilic attack.[17] While a single fluorine is a weaker activator than a -CF₃ group, the cumulative effect of two fluorine atoms renders the ring sufficiently electron-poor for SNAr at the C2 position.
Verdict: Both molecules are excellent substrates for SNAr at the C2-position. 2,3-dichloro-5-trifluoromethylpyridine is likely the more reactive of the two due to the superior electron-withdrawing power of the -CF₃ group. This makes it an ideal choice for reactions with weaker nucleophiles or when milder conditions are required.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[18] The reaction's catalytic cycle typically begins with the oxidative addition of an organohalide to a Pd(0) complex.[19] The reactivity order for halides in this step is generally I > Br > Cl >> F.[18]
-
This compound: This molecule presents a single reactive site for standard Suzuki coupling: the C2-Cl bond. The C-F bonds are significantly stronger and generally unreactive under these conditions, making this reagent perfect for selectively introducing a substituent at the 2-position while preserving the fluorine atoms for subsequent transformations or as essential elements of the final target.[20]
-
2,3-dichloro-5-trifluoromethylpyridine: This substrate possesses two C-Cl bonds, raising the possibility of mono- or di-substitution. The C2-position is electronically activated by the ring nitrogen and is generally more reactive in oxidative addition than the C3-position.[21] Therefore, selective mono-coupling at the C2-position is highly feasible under controlled conditions (e.g., using 1 equivalent of boronic acid). This provides a pathway to 2-aryl-3-chloro-5-trifluoromethylpyridines, which can then undergo a second, different coupling at the C3-position if desired.
Verdict: Both reagents are effective in Suzuki couplings at the C2-position. This compound offers clean, selective mono-functionalization. 2,3-dichloro-5-trifluoromethylpyridine provides more advanced synthetic options, allowing for selective mono-arylation at C2 or sequential, site-differentiated cross-couplings.
Decision workflow for reagent selection based on reaction type.
Applications in Agrochemical and Pharmaceutical Synthesis
The choice between these two intermediates is often dictated by the specific structural motifs required in the final active ingredient.
-
2,3-dichloro-5-trifluoromethylpyridine is a cornerstone intermediate for a host of major agrochemicals.[3] Its trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability, binding affinity, and cell permeability. It serves as the starting material for:
-
This compound is a valuable building block for introducing the 3,5-difluoropyridine moiety, a structural feature present in various biologically active compounds. While its direct lineage to blockbuster products is less documented than its counterpart, its structural motif is highly sought after. For instance, the related intermediate 5-chloro-2,3-difluoropyridine is a key component in the synthesis of the herbicide clodinafop-propargyl .[1] This highlights the utility of the difluoro-halo-pyridine scaffold in creating potent agrochemicals.
Conclusion and Expert Recommendations
This compound and 2,3-dichloro-5-trifluoromethylpyridine are both powerful tools in the synthetic chemist's arsenal, yet they serve distinct strategic purposes.
-
Choose 2,3-dichloro-5-trifluoromethylpyridine when:
-
The target molecule requires the robust, metabolically stable trifluoromethyl group.
-
High reactivity in SNAr reactions is needed, particularly with less potent nucleophiles.
-
A synthetic route involving sequential, site-selective cross-coupling at the C2 and C3 positions is envisioned.
-
-
Choose this compound when:
-
The target molecule requires the specific electronic properties imparted by two fluorine atoms on the pyridine ring.
-
A clean, selective mono-cross-coupling at the C2 position is the primary goal, with no risk of side reactions at other positions.
-
The fluorine atoms are to be retained in the final product for their unique steric and electronic contributions.
-
Ultimately, the optimal choice is not about which reagent is "better," but which is precisely suited for the intended molecular architecture and reaction sequence. A thorough understanding of their synthesis and comparative reactivity, as outlined in this guide, empowers researchers to design more efficient, reliable, and innovative synthetic routes.
References
Sources
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- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
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- 10. CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 11. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 12. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
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- 17. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. patents.justia.com [patents.justia.com]
A Senior Application Scientist's Guide to Fluorinating Agents for Pyridine Synthesis
Introduction: The Strategic Imperative of Fluorine in Pyridine Scaffolds
To professionals in drug development, the pyridine ring is a cornerstone of modern medicinal chemistry. Its presence in numerous blockbuster drugs is a testament to its versatile pharmacophoric properties. The strategic incorporation of fluorine into these scaffolds represents one of the most powerful tactics to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Replacing a C-H bond with a C-F bond can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making the development of robust and selective fluorination methods a critical objective.[3]
This guide provides a comparative analysis of common and emerging fluorinating agents for pyridine synthesis. It is designed for researchers at the bench, offering not just protocols, but the underlying chemical logic to empower rational selection of the optimal reagent for your specific synthetic challenge. We will move beyond a simple catalog of reagents to a deeper analysis of their mechanisms, performance, and practical handling, grounded in experimental data.
Part 1: Electrophilic Fluorination - Taming the "F+" Source
Electrophilic fluorinating agents, which deliver a formal "F+" equivalent, are among the most widely used tools for C-H fluorination.[4] Their reactivity, however, varies significantly, making a nuanced understanding essential for success. The choice of reagent is often a delicate balance between reactivity and selectivity.[5]
N-F Reagents: The Workhorses of Electrophilic Fluorination
This class of reagents, characterized by a polarized Nitrogen-Fluorine bond, offers a safer and more manageable alternative to hazardous sources like elemental fluorine.[5][6] Two commercial reagents dominate this space: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) .
Selectfluor® is a stable, crystalline solid that has become a go-to reagent for a wide array of fluorination reactions.[7] It is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO) and is known for its high thermal stability and relatively low toxicity.[4][7]
Mechanism of Action: The precise mechanism of fluorination with Selectfluor® can be substrate-dependent, but it is generally believed to proceed through either a single-electron transfer (SET) pathway or a direct SN2-type attack on the fluorine atom.[7][8] In the context of pyridine, the reaction is often facilitated by an initial interaction with the pyridine nitrogen.
Caption: Generalized mechanism for electrophilic fluorination of pyridine.
Performance & Selectivity: Selectfluor® can fluorinate a variety of heterocyclic systems.[9] However, for electron-deficient rings like pyridine, direct C-H fluorination can be challenging and often requires activation or specific reaction conditions.[3] It has been successfully used to fluorinate activated pyridine derivatives, such as 1,2-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines.[9][10]
NFSI is another widely used, commercially available, and stable crystalline N-F reagent.[1][11] It is often considered a milder fluorinating agent compared to Selectfluor®, which can be advantageous for sensitive substrates.[6][12]
Mechanism of Action: Similar to Selectfluor®, NFSI operates via an electrophilic fluorine transfer. Its dual sulfonyl groups render the nitrogen highly electron-deficient, polarizing the N-F bond and making the fluorine atom susceptible to nucleophilic attack. It has been employed in various C-H fluorination reactions, often catalyzed by transition metals.[12][13]
Performance & Selectivity: NFSI has demonstrated broad utility in the fluorination of arenes and heterocycles.[1] While direct, uncatalyzed C-H fluorination of simple pyridines with NFSI can be low-yielding, it is highly effective for pyridone derivatives and in metal-catalyzed processes.[13] For instance, direct monofluorination of N-protected pyridones occurs regioselectively.[13]
High-Valent Metal Fluorides: The Power of AgF₂
For the direct C-H fluorination of unactivated pyridines, more powerful reagents are required. Silver(II) fluoride (AgF₂) has emerged as a uniquely effective reagent for this challenging transformation.[14]
Mechanism of Action: The reaction with AgF₂ is proposed to proceed via a mechanism analogous to the classic Chichibabin amination reaction.[14][15] This involves nucleophilic attack of the pyridine nitrogen onto the silver center, followed by a concerted deprotonation-fluorination step at the C2 position.
Sources
- 1. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N -氟苯磺酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.pkusz.edu.cn [web.pkusz.edu.cn]
A Comparative Guide to the Purity Validation of 2-Chloro-3,5-difluoropyridine by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 2-Chloro-3,5-difluoropyridine is a cornerstone of reliable and reproducible research. The presence of impurities, even at trace levels, can significantly alter reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this critical building block.
The validation of analytical procedures is a critical process to ensure that a method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[2][3] This principle is paramount in the pharmaceutical industry, where patient safety and product efficacy are non-negotiable.[4] The International Council for Harmonisation (ICH) has established comprehensive guidelines, such as Q2(R2), that outline the necessary validation characteristics for analytical procedures, including specificity, linearity, accuracy, precision, and limits of detection and quantification.[3][5][6][7][8][9]
The Analytical Challenge: this compound
This compound is a halogenated pyridine derivative frequently employed in the synthesis of complex organic molecules. Its reactivity is dictated by the electronic properties of the pyridine ring, influenced by the chloro and fluoro substituents. Potential impurities can arise from the synthetic route, such as starting materials, by-products from incomplete reactions, or degradation products.[10][11] Therefore, a robust analytical method must be able to separate and quantify the main component from these structurally similar compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity for a wide range of compounds.[1] For non-volatile and thermally labile compounds like many pyridine derivatives, reverse-phase HPLC (RP-HPLC) is often the method of choice.
The "Why" Behind the HPLC Method
The selection of an RP-HPLC method is based on the polarity of this compound. The nonpolar stationary phase (typically C18) and a polar mobile phase allow for the separation of compounds based on their hydrophobicity. The choice of a UV detector is logical as the pyridine ring contains a chromophore that absorbs in the UV region, enabling sensitive detection.
Experimental Protocol: RP-HPLC for this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often employed to ensure the elution of both polar and nonpolar impurities. A typical starting point could be 60:40 (v/v) Acetonitrile:Water, with a linear gradient to 90:10 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Demonstrated by the separation of the main peak from potential impurities. This can be confirmed by spiking the sample with known related substances or by analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation).
-
Linearity: Assessed by analyzing a series of solutions at different concentrations. A linear relationship between peak area and concentration should be established.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
-
Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
For volatile and thermally stable compounds, GC-MS offers an excellent alternative with the added advantage of providing structural information through mass spectrometry.[1] Given that this compound has a moderate boiling point, GC analysis is a viable option.
The "Why" Behind the GC-MS Method
GC separates compounds based on their volatility and interaction with the stationary phase. The subsequent detection by a mass spectrometer allows for the identification of eluting peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly useful for identifying unknown impurities.
Experimental Protocol: GC-MS for this compound
1. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
2. Chromatographic and Spectrometric Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating halogenated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with a range of boiling points.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
3. Validation Parameters:
-
The validation parameters for GC-MS are similar to those for HPLC, with a focus on specificity (mass spectral deconvolution), linearity, accuracy, precision, LOD, and LOQ.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Detection | Typically UV-Vis, providing quantitative data. | Mass spectrometry, providing both quantitative and structural information (identification). |
| Sensitivity | Generally high, with LOD and LOQ in the ng to pg range. | Very high, with LOD and LOQ often in the pg to fg range. |
| Impurity Identification | Requires collection of fractions for further analysis (e.g., by MS or NMR) for unknown impurity identification. | Direct identification of unknown impurities based on mass spectra and fragmentation patterns. |
| Sample Preparation | Relatively simple, involving dissolution and filtration. | Can be more complex if derivatization is required for non-volatile compounds (not necessary for this compound). |
| Cost & Complexity | Lower initial cost and less complex operation. | Higher initial cost and more complex operation and data analysis. |
Visualizing the Workflow
HPLC Analysis Workflow
Caption: Workflow for purity validation of this compound by HPLC.
GC-MS Analysis Workflow
Caption: Workflow for purity validation of this compound by GC-MS.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful techniques for the purity validation of this compound.
-
HPLC is a robust, reliable, and cost-effective method for routine quality control and purity determination. Its versatility makes it suitable for a wide range of potential impurities.
-
GC-MS provides an orthogonal method that not only quantifies purity but also offers invaluable structural information for the identification of unknown impurities. This is particularly crucial during process development and for troubleshooting out-of-specification results.
For comprehensive purity validation, a dual-method approach is often recommended. HPLC can be used for routine release testing, while GC-MS can be employed for initial characterization, impurity profiling, and in-depth investigations. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development.
References
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Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. [Link]
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A3P. (n.d.). Some good validation practices for analytical procedures. [Link]
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Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity, C5H2ClF2N, 100 mg. [Link]
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A Comparative Spectroscopic Guide to 2-Chloro-3,5-difluoropyridine and its Structural Isomers
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of halogenated pyridines is paramount. These scaffolds are integral to a vast array of bioactive molecules, and understanding their electronic and conformational properties is key to unlocking their full potential. This guide provides an in-depth spectroscopic characterization of 2-Chloro-3,5-difluoropyridine, a compound of growing interest. In the absence of extensive published experimental spectra for this specific molecule, we employ a synergistic approach that combines computational predictions with a rigorous comparative analysis against its structural isomers and related halogenated pyridines. This methodology not only allows for a detailed predictive analysis of the title compound but also offers researchers a framework for interpreting the spectra of novel pyridine derivatives.
Vibrational Spectroscopy: A Tale of Two Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and overall structure. The vibrational modes of the pyridine ring are sensitive to the nature and position of its substituents.
Predicted Vibrational Spectrum of this compound
Computational methods, particularly Density Functional Theory (DFT), have proven to be highly effective in predicting the vibrational spectra of halogenated aromatic compounds.[1][2][3] For this compound, DFT calculations (typically at the B3LYP/6-311++G(d,p) level of theory) predict a complex spectrum with characteristic bands corresponding to C-H, C-F, C-Cl, and pyridine ring vibrations.
dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Workflow for predicting vibrational spectra.
Key Predicted Vibrational Modes for this compound:
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretching | 3100-3000 | Medium | Medium |
| Pyridine Ring Stretching (C=C, C=N) | 1600-1400 | Strong | Strong |
| C-F Stretching | 1300-1200 | Very Strong | Weak |
| In-plane C-H Bending | 1200-1100 | Medium | Medium |
| Ring Breathing | ~1000 | Weak | Very Strong |
| C-Cl Stretching | 800-700 | Strong | Medium |
| Out-of-plane C-H Bending | 900-800 | Strong | Weak |
Comparative Experimental Data
To validate our predictions and understand the influence of substituent positioning, we compare the expected spectrum of this compound with the experimental spectra of its isomers and related compounds.
FTIR Comparison:
The FTIR spectrum of 2-Chloro-3-fluoropyridine shows characteristic absorptions for the pyridine ring and the C-Cl and C-F bonds.[4] Similarly, the spectra for 2-Amino-3,5-difluoropyridine and 2,3-difluoropyridine provide insight into the vibrational modes of a difluorinated pyridine ring.[5][6] The strong C-F stretching bands are a dominant feature in these spectra.
Raman Comparison:
Raman spectroscopy offers complementary information. For instance, the Raman spectrum of 2,3-difluoropyridine would show a strong ring breathing mode, which is often weak in the IR spectrum.[6] The symmetric vibrations of the substituted pyridine ring are typically more intense in Raman spectra, providing a clearer picture of the skeletal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.
Predicted NMR Spectra of this compound
¹H NMR: The spectrum is expected to show two distinct signals for the two aromatic protons. The proton at the 4-position will likely appear as a doublet of doublets due to coupling with the two adjacent fluorine atoms. The proton at the 6-position will also be a doublet of doublets, coupling to the fluorine at the 5-position and the other proton.
¹³C NMR: The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the electronegative fluorine and chlorine atoms will be significantly deshielded and appear at lower field. Carbons bonded to fluorine will also exhibit characteristic C-F coupling.
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[7] Two distinct signals are expected for the two fluorine atoms at the 3- and 5-positions. The chemical shifts will be influenced by the electronic effects of the chlorine atom and the nitrogen in the pyridine ring.
dot graphdot { rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Caption: Expected spin-spin couplings in the NMR spectra.
Comparative Experimental NMR Data
A comparative analysis with related compounds provides a solid basis for our predictions.
-
2-Fluoro-3,5-dichloropyridine: The ¹H NMR spectrum of this compound offers a direct comparison for the proton chemical shifts in a similarly substituted pyridine ring.[8]
-
5-Chloro-2,3-difluoropyridine: The available ¹⁹F NMR data for this isomer is invaluable for predicting the chemical shift range of the fluorine atoms in our target molecule.[9]
-
2-Chloropyridine and 2-Fluoropyridine: The ¹³C NMR data for these simpler pyridines help in assigning the carbon signals, particularly the carbon bearing the chlorine atom.[10]
Comparative NMR Data Summary:
| Compound | Nucleus | Key Chemical Shifts (ppm) or Coupling Constants | Reference |
| 2-Fluoro-3,5-dichloropyridine | ¹H | Aromatic protons in a di-halogenated pyridine | [8] |
| 5-Chloro-2,3-difluoropyridine | ¹⁹F | Signals for two adjacent fluorine atoms | [9] |
| 2-Chloropyridine | ¹³C | Chemical shift of carbon bonded to chlorine | [10] |
| 2-Fluoropyridine | ¹³C | Chemical shift of carbon bonded to fluorine |
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands are typically due to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substituents on the pyridine ring.
The UV-Vis spectrum of this compound is expected to show characteristic absorptions in the range of 250-300 nm. The substitution with chlorine and fluorine atoms is likely to cause a slight bathochromic (red) shift compared to unsubstituted pyridine due to the extension of the conjugated system by the lone pairs of the halogens.
Experimental and Computational Methodologies
Experimental Protocols (for Comparative Compounds)
-
FTIR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrometer in the 4000-400 cm⁻¹ range. Solid samples are often prepared as KBr pellets, while liquid samples can be analyzed as thin films.
-
Raman Spectroscopy: Spectra are obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
NMR Spectroscopy: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are referenced to an internal standard (e.g., TMS).
-
UV-Vis Spectroscopy: Absorption spectra are recorded using a double-beam UV-Vis spectrophotometer, typically in the 200-800 nm range. Samples are dissolved in a UV-transparent solvent like ethanol or cyclohexane.
Computational Protocol
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) is a commonly used and reliable basis set for such calculations.
-
Procedure: The geometry of the molecule is first optimized to find the lowest energy conformation. Then, frequency calculations are performed to predict the vibrational spectra, and NMR shielding tensors are calculated to predict the chemical shifts.
Conclusion
This guide provides a comprehensive spectroscopic and characterization framework for this compound. By integrating computational predictions with experimental data from structurally similar compounds, we have established a reliable basis for the interpretation of its FTIR, Raman, NMR, and UV-Vis spectra. This comparative approach not only circumvents the challenge of limited direct experimental data but also deepens our understanding of structure-property relationships in halogenated pyridines, thereby aiding researchers in the rational design and characterization of new molecules in drug discovery and materials science.
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A Comparative Analysis of the Biological Activity of 2-Chloro-3,5-difluoropyridine Derivatives
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs.[1][2] The strategic incorporation of fluorine atoms into this privileged structure can significantly enhance a compound's pharmacological profile, improving potency, selectivity, metabolic stability, and pharmacokinetic properties.[2][3] This guide provides a comparative analysis of the biological activities of derivatives of 2-Chloro-3,5-difluoropyridine, a versatile building block in the synthesis of novel therapeutic agents.[4] We will delve into their anticancer and antimicrobial properties, supported by experimental data and mechanistic insights, to offer a valuable resource for researchers and drug development professionals.
Anticancer Activity: Targeting Key Kinases and Proliferative Pathways
Fluorinated pyridine derivatives have emerged as promising candidates in oncology, demonstrating the ability to inhibit various targets crucial for cancer cell proliferation and survival.[5][6] This section compares the efficacy of different this compound-based compounds against various cancer cell lines, highlighting structure-activity relationships (SAR).
Kinase Inhibition: A Potent Strategy Against Cancer
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Pyridine derivatives have been successfully developed as kinase inhibitors.[7][8]
A comparative study of pyridine-based analogues as kinase inhibitors reveals the potential of these scaffolds. For instance, certain pyridine and thieno[2,3-b]pyridine analogues have shown potent inhibitory activity against PIM-1 kinase, a key player in cell cycle progression and apoptosis.[7] Similarly, acyl pyridine analogues have demonstrated selective inhibition of TYK2 kinase, a member of the JAK family of kinases involved in cancer-related signaling.[7]
Table 1: Comparative Kinase Inhibitory Activity of Pyridine Analogues [7]
| Compound Series | Target Kinase | Key Derivatives | IC50 (µM) | Antitumor Activity (GI50, µM) |
| Pyridine | PIM-1 | 5b | 0.044 | 0.302 - 3.57 |
| Thieno[2,3-b]pyridine | PIM-1 | 8d | 0.019 | N/A |
| Pyridone | PIM-1 | 10c | 0.128 | N/A |
| Acyl Pyridine | TYK2 (JH2 Domain) | 12 | Selective over other JAKs | Effective in in-vivo models |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug required for 50% inhibition in vitro. GI50: The concentration of a drug that inhibits cell growth by 50%.
The data clearly indicates that subtle structural modifications to the pyridine core can lead to significant differences in inhibitory potency and target selectivity. The thieno[2,3-b]pyridine derivative 8d exhibits the most potent PIM-1 inhibition, highlighting the importance of fused ring systems in enhancing binding affinity.
Antiproliferative Effects and Structure-Activity Relationship (SAR)
Beyond specific kinase inhibition, the broader antiproliferative effects of fluorinated pyridine derivatives have been extensively studied. A key aspect of this research is understanding the structure-activity relationship (SAR), which dictates how chemical structure influences biological activity.[1]
For example, in a series of pyridine-urea derivatives evaluated against the MCF-7 breast cancer cell line, the position and electronic properties of substituents on the phenylurea moiety were found to be critical for efficacy.[1] A trifluoromethyl group at the meta-position (compound 8e ) resulted in significantly higher potency compared to other substitutions.[1]
Table 2: Antiproliferative Activity of Pyridine-Urea Derivatives against MCF-7 Cells [1]
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h) | IC50 (µM) on MCF-7 (72h) | VEGFR-2 Inhibition IC50 (µM) |
| 8a | H | 4.53 | 2.11 | Not Reported |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |
| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |
These findings underscore the importance of rational drug design, where the strategic placement of fluorine-containing groups can dramatically enhance anticancer activity.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[9] Halogenated pyridine derivatives, including those derived from this compound, have shown promising antimicrobial potential.[10][11][12]
Broad-Spectrum and Selective Antibacterial Effects
The presence of chloro and fluoro groups on a molecular scaffold can significantly influence antibacterial activity.[10] For instance, a comparative study of 2,5-disubstituted-4-thiazolidinones demonstrated that derivatives bearing a 3-chloro-4-fluorophenyl imino group exhibited marked antibacterial activity.[10]
Furthermore, recent research on 2-chloro-5-nitrobenzoic acid derivatives has highlighted the potential for both broad-spectrum and selective antibacterial action.[9] One derivative exhibited broad inhibitory profiles against both Gram-positive and Gram-negative bacteria, while another showed selective efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[9]
Experimental Workflow for Antimicrobial Screening
A typical workflow for evaluating the antimicrobial activity of novel compounds involves several key steps:
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of novel compounds.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.
General Procedure for Synthesis of this compound Derivatives
The synthesis of this compound often involves the fluorination of a polychlorinated pyridine precursor.[13][14] A common method utilizes potassium fluoride as the fluorinating agent in the presence of a phase transfer catalyst.[13]
Step-by-Step Synthesis:
-
Reactant Preparation: In an appropriate organic solvent (e.g., N-Methyl pyrrolidone or sulfolane), dissolve 2,3,5-trichloropyridine and potassium fluoride.[13][14]
-
Catalyst Addition: Add a phase transfer catalyst, such as tetraphenylphosphonium bromide.[13]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). A two-stage heating process is often employed: an initial phase at 180-190°C to favor the formation of the monofluorinated intermediate, followed by a second phase at 200-210°C to yield the desired 2,3-difluoro-5-chloropyridine.[13]
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as distillation or chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various assay formats, such as a luminescence-based assay.
Protocol:
-
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and ATP solutions at the desired concentrations.
-
Compound Dilution: Serially dilute the test compounds in DMSO to create a concentration gradient.
-
Assay Plate Preparation: Add the kinase, substrate, and test compound to the wells of a microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specified time.
-
Detection: Add a detection reagent (e.g., a luciferase-based reagent that measures the amount of remaining ATP).
-
Data Analysis: Measure the luminescence signal and calculate the IC50 values by fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of this compound derivatives as a source of novel anticancer and antimicrobial agents. The strategic incorporation of fluorine atoms into the pyridine scaffold has been shown to be a powerful tool for modulating biological activity. Structure-activity relationship studies provide a clear rationale for the design of more potent and selective compounds.[1]
Future research should focus on expanding the library of these derivatives and exploring their efficacy against a wider range of biological targets. Further investigation into their mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The versatility of the this compound building block ensures its continued importance in the quest for new and effective medicines.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to 2-Chloro-3,5-difluoropyridine
Published: December 31, 2025
Introduction: The Critical Role of 2-Chloro-3,5-difluoropyridine in Modern Agrochemicals and Pharmaceuticals
This compound is a pivotal building block in the synthesis of a wide array of high-value chemical entities, most notably in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the pyridine ring, imparts desirable properties to the target molecules, such as enhanced biological activity, metabolic stability, and lipophilicity. A prime example of its application is in the synthesis of the herbicide Clodinafop-propargyl, a potent and selective herbicide for controlling grass weeds in cereal crops. The economic and efficient synthesis of this compound is therefore a topic of considerable interest to researchers, process chemists, and manufacturers in these sectors.
This guide provides a comprehensive cost-benefit analysis of the most prominent synthetic routes to this compound. We will delve into the intricacies of each pathway, evaluating them based on key performance indicators such as chemical yield, process efficiency, cost of raw materials, safety considerations, and scalability. This analysis is supported by experimental data from peer-reviewed literature and patents, offering a practical and in-depth comparison to aid in the selection of the most appropriate synthetic strategy for your specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly achieved through two major pathways: the halogen exchange (Halex) reaction of 2,3,5-trichloropyridine and a de novo synthesis commencing from acyclic precursors. Each approach presents a unique set of advantages and disadvantages that must be carefully weighed.
Route 1: Halogen Exchange (Halex) Fluorination of 2,3,5-Trichloropyridine
This is the most established and widely practiced industrial method for the production of this compound. The core of this process involves the substitution of two chlorine atoms in 2,3,5-trichloropyridine with fluorine atoms using a suitable fluorinating agent.
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of fluorinating agent, solvent, and catalyst is critical to the success of this reaction.
-
Fluorinating Agent: While various fluoride sources can be employed, cesium fluoride (CsF) and potassium fluoride (KF) are the most common. CsF is more reactive and allows for milder reaction conditions but is significantly more expensive.[1][2][3][4] KF is a more cost-effective option, but typically requires higher temperatures and the use of a phase-transfer catalyst to achieve comparable yields.[5][6]
-
Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and sulfolane are preferred to solubilize the reactants and facilitate the nucleophilic substitution.
-
Catalyst: When using KF, a phase-transfer catalyst (PTC) like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide is often added to enhance the solubility and reactivity of the fluoride salt, thereby improving the reaction rate and yield.[5][6]
Experimental Protocol: Fluorination of 2,3,5-Trichloropyridine using Potassium Fluoride
This protocol is based on a typical procedure described in the patent literature, optimized for industrial-scale production.[6]
-
Preparation: A clean, dry, and inerted reactor is charged with N-methyl-2-pyrrolidone (NMP). The solvent is dried by azeotropic distillation under vacuum.
-
Reactant Charging: 2,3,5-trichloropyridine (1.0 eq), anhydrous potassium fluoride (2.2-4.0 eq), and tetraphenylphosphonium bromide (0.05-0.1 eq) are added to the reactor.
-
Reaction: The mixture is heated to 180-190°C for 5-10 hours. The reaction progress is monitored by gas chromatography (GC).
-
Second Stage Reaction: The temperature is then raised to 200-210°C and maintained for another 10-15 hours to drive the reaction to completion.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound. The product purity is typically assessed by GC and NMR.
Cost-Benefit Analysis of Route 1:
| Parameter | Cesium Fluoride (CsF) | Potassium Fluoride (KF) with PTC |
| Yield | High (often > 80%) | Good to High (typically 40-90%, highly dependent on conditions)[5][6][7] |
| Raw Material Cost | High (CsF is expensive)[1][2][3][4] | Moderate (KF and PTC are more affordable) |
| Reaction Conditions | Milder (lower temperatures, shorter reaction times) | Harsher (higher temperatures, longer reaction times)[5][6] |
| Scalability | Excellent | Excellent |
| Safety | Standard handling procedures for halogenated pyridines and fluoride salts. | Higher temperatures pose greater operational risks. |
| Environmental Impact | Generation of cesium salts as byproducts. | Generation of potassium salts and disposal of the phase-transfer catalyst. |
Workflow Diagram for Route 1:
Caption: Halogen Exchange Fluorination Workflow.
Route 2: De Novo Synthesis from Trichloroacetaldehyde and Acrylonitrile
This route offers an alternative approach by constructing the pyridine ring from simple, inexpensive starting materials. The process typically involves a catalytic cyclization reaction followed by a subsequent fluorination step.
Reaction Scheme:
This is a multi-step process, with the initial step forming a chlorinated pyridine precursor, which is then fluorinated. A simplified representation is shown below:
Causality Behind Experimental Choices:
-
Catalyst: The initial cyclization is a key step and is often catalyzed by a copper salt, such as cuprous chloride (CuCl).[8]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like acetonitrile at elevated temperatures.
-
Fluorination Step: The resulting 2,3,5-trichloropyridine intermediate is then fluorinated using similar methods as described in Route 1.
Experimental Protocol: Synthesis from Trichloroacetaldehyde and Acrylonitrile
This protocol is a generalized representation based on available literature.[8]
-
Cyclization: A reactor is charged with trichloroacetaldehyde (1.0 eq), acrylonitrile (1.0-1.2 eq), cuprous chloride (catalytic amount), and acetonitrile. The mixture is heated to reflux until the starting materials are consumed (monitored by TLC or GC).
-
Isolation of Intermediate: The solvent is removed under reduced pressure, and the crude 2,3,5-trichloropyridine is isolated, often through distillation.
-
Fluorination: The isolated 2,3,5-trichloropyridine is then subjected to fluorination as described in the protocol for Route 1.
Cost-Benefit Analysis of Route 2:
| Parameter | De Novo Synthesis |
| Yield | Overall yield can be high, but is a multi-step process. |
| Raw Material Cost | Low (Trichloroacetaldehyde and acrylonitrile are inexpensive bulk chemicals)[9][10][11][12][13][14] |
| Reaction Conditions | Involves multiple distinct reaction steps with different conditions. |
| Scalability | Good, suitable for large-scale production. |
| Safety | Acrylonitrile is a toxic and flammable liquid requiring careful handling. Trichloroacetaldehyde is also a regulated substance. |
| Environmental Impact | Involves the use of a copper catalyst which may require removal and disposal. Generates waste streams from multiple steps. |
Workflow Diagram for Route 2:
Caption: De Novo Synthesis Workflow.
Quantitative Data Summary
| Synthetic Route | Key Starting Materials | Typical Yield | Purity | Relative Cost | Scalability |
| Route 1 (Halex - KF) | 2,3,5-Trichloropyridine, Potassium Fluoride | 40-90%[5][6][7] | >98% (after purification) | Moderate | High |
| Route 1 (Halex - CsF) | 2,3,5-Trichloropyridine, Cesium Fluoride | >80% | >98% (after purification) | High | High |
| Route 2 (De Novo) | Trichloroacetaldehyde, Acrylonitrile | High (overall) | >98% (after purification) | Low | High |
Conclusion and Recommendations
The choice between the halogen exchange and de novo synthetic routes for this compound production is a strategic decision that hinges on a balance of economic, operational, and safety factors.
-
For large-scale, cost-driven manufacturing , the de novo synthesis from trichloroacetaldehyde and acrylonitrile (Route 2) presents a compelling case. The low cost of the starting materials offers a significant economic advantage, even with a multi-step process. However, the handling of hazardous materials like acrylonitrile requires robust safety infrastructure.
-
For operations where a streamlined process and high-purity starting material are readily available , the halogen exchange fluorination of 2,3,5-trichloropyridine (Route 1) remains a highly viable and widely practiced method. The choice between potassium fluoride and cesium fluoride will depend on the desired reaction conditions and the acceptable cost of the fluorinating agent. The use of potassium fluoride with a phase-transfer catalyst offers a good compromise between cost and efficiency for industrial applications.
Ultimately, the optimal synthetic route will be dictated by the specific capabilities and priorities of the manufacturing facility. A thorough process hazard analysis and a detailed economic evaluation should be conducted before committing to a particular synthetic strategy.
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A Comparative Guide to the Structural Validation of 2-Chloro-3,5-difluoropyridine: The Definitive Role of ¹⁹F NMR
Introduction: The Critical Need for Unambiguous Structural Validation
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise structure of molecular building blocks is not merely an academic detail—it is the bedrock of functionality, safety, and efficacy. Halogenated heterocycles, such as 2-Chloro-3,5-difluoropyridine, are ubiquitous scaffolds whose isomeric purity is paramount. A misplaced atom can drastically alter biological activity, reactivity, and toxicological profiles. Consequently, robust and unequivocal structural validation is a non-negotiable step in the quality control and research pipeline.
This guide provides an in-depth analysis of the validation of the this compound structure. We will demonstrate why ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most powerful tool for this task, offering a level of clarity that other techniques struggle to match. This will be supported by a comparative analysis against complementary methods, providing researchers with a comprehensive framework for making informed analytical decisions.
The Unique Advantages of ¹⁹F NMR for Fluorinated Compounds
Before delving into the specific case of this compound, it is essential to understand why ¹⁹F NMR is exceptionally well-suited for analyzing fluorinated molecules. The ¹⁹F nucleus possesses a unique combination of properties that make it an ideal NMR probe[1][2][3]:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring form of fluorine, eliminating the need for isotopic enrichment and ensuring maximum signal intensity.[2][3]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it the third most receptive stable nucleus for NMR after ¹H and ³H. This translates to shorter acquisition times and the ability to analyze smaller sample quantities.[2]
-
Vast Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is more than 50 times larger than that for ¹H NMR.[2][4] This vast dispersion dramatically reduces the likelihood of signal overlap, even in complex molecules with multiple fluorine atoms, making spectral interpretation more straightforward.[3][5]
-
No Endogenous Background: Fluorinated compounds are rare in biological systems, meaning that for in vivo or biological matrix studies, there is virtually no background signal to interfere with the analysis.[1][2]
These intrinsic properties make ¹⁹F NMR not just another analytical tool, but a high-resolution spectroscopic "spy" capable of reporting detailed information about the local electronic environment of each fluorine atom within a molecule.[1]
Primary Validation: Pinpointing the Structure of this compound with ¹⁹F NMR
The core of our validation rests on predicting the ¹⁹F NMR spectrum of the target molecule and comparing it with experimental data. The structure dictates a unique spectral fingerprint defined by chemical shifts and through-bond spin-spin couplings (J-couplings).
Expected ¹⁹F NMR Spectrum:
For this compound, we have two chemically non-equivalent fluorine atoms: one at the 3-position (F3) and one at the 5-position (F5).
-
Chemical Shifts (δ): The electronic environment of F3 is significantly different from F5. F3 is ortho to a chlorine atom and a nitrogen atom, while F5 is meta to both. This will result in two distinct signals in the ¹⁹F NMR spectrum. Based on typical chemical shift ranges for fluoroaromatic compounds, these signals are expected to appear in the +80 to +170 ppm range relative to CFCl₃.[6]
-
Spin-Spin Coupling:
-
⁴J(F-F) Coupling: The two fluorine atoms will couple to each other through four bonds. This meta-coupling is typically in the range of 3-7 Hz.
-
J(F-H) Coupling: Each fluorine will also couple to the protons on the pyridine ring. F3 will couple to H4 (³J, ortho) and H6 (⁴J, meta). F5 will couple to H4 (³J, ortho) and H6 (³J, ortho). Ortho H-F couplings are typically larger than meta H-F couplings.
-
Therefore, the predicted proton-coupled ¹⁹F NMR spectrum should show two distinct multiplets. Each multiplet will appear as a "doublet of doublets of doublets" (ddd) or a more complex pattern if other long-range couplings are resolved. However, for simplicity and clarity in routine validation, a proton-decoupled ¹⁹F NMR experiment is often performed. In this case, the spectrum simplifies dramatically to two doublets , with the splitting of each doublet corresponding to the ⁴J(F-F) coupling constant.
Experimental Protocol: ¹⁹F NMR Acquisition
This protocol outlines the standard procedure for acquiring a high-quality, proton-decoupled ¹⁹F NMR spectrum.
1. Sample Preparation:
- Objective: To prepare a homogeneous solution of the analyte at a suitable concentration for NMR analysis.
- Procedure:
- Weigh approximately 10-20 mg of this compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Deuterated solvents are used to provide a lock signal for the spectrometer to maintain magnetic field stability.[7]
- Transfer the solution to a standard 5 mm NMR tube.
- (Optional) Add a small amount of an internal standard (e.g., trifluorotoluene) if precise chemical shift referencing or quantification is required. For simple structural validation, referencing to the solvent signal or using the spectrometer's internal calibration is often sufficient.
2. Spectrometer Setup and Data Acquisition:
- Objective: To configure the NMR spectrometer to specifically observe the ¹⁹F nucleus while decoupling protons to simplify the spectrum.
- Procedure:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Load a standard ¹⁹F NMR experiment with proton decoupling (often denoted as F19CPD or similar).
- Set the key acquisition parameters:
- Spectral Width: Center the spectral window on the expected chemical shift range for aromatic fluorines (~-100 to -150 ppm is a common starting point) with a sufficient width (e.g., 200-250 ppm) to ensure all signals are captured.
- Pulse Angle: Use a standard 30-45° pulse angle to allow for faster repetition rates without saturating the signals.
- Relaxation Delay (d1): Set to 1-2 seconds for routine qualitative analysis.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
3. Data Processing and Interpretation:
- Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum and analyze it to confirm the structure.
- Procedure:
- Apply a Fourier transform to the acquired FID.
- Phase correct the resulting spectrum to ensure all peaks are in pure absorption mode.
- Calibrate the chemical shift axis.
- Integrate the signals. The two doublets should have an integral ratio of 1:1.
- Measure the chemical shift of each doublet and the coupling constant (J-value) from the splitting. The J-value should be identical for both doublets and fall within the expected range for a ⁴J(F-F) coupling.
This workflow provides a self-validating system. The observation of exactly two signals, their 1:1 integration, their appearance as doublets, and an identical, plausible coupling constant for both signals provides definitive proof of the this compound structure, ruling out other possible isomers.
Visualizing the Validation Workflow
Caption: Workflow for ¹⁹F NMR-based structural validation.
A Comparative Analysis: Alternative and Complementary Validation Techniques
While ¹⁹F NMR is the star player, a multi-technique approach provides a comprehensive and unassailable validation package. Here, we compare ¹⁹F NMR with other common analytical methods.
¹H NMR Spectroscopy
-
What it Provides: ¹H NMR reveals the number and connectivity of protons. For this compound, two signals are expected for the two aromatic protons (H4 and H6). Each proton signal will be split by the other proton and by the two fluorine atoms.
-
Causality & Insight: The H4 signal would be expected to be a doublet of doublets (split by H6 and F5). The H6 signal would also be a doublet of doublets (split by H4 and F5), with potentially further smaller splitting from F3. The magnitudes of the ³J(H-F) and ⁴J(H-F) couplings provide additional structural confirmation.
-
Limitations: While useful, proton spectra for complex heterocyclic systems can be crowded and overlapping, making unambiguous assignment difficult without advanced 2D NMR experiments (e.g., COSY, HSQC).
¹³C NMR Spectroscopy
-
What it Provides: This technique identifies all unique carbon environments in the molecule. For this compound, five distinct signals are expected in the aromatic region of the ¹³C NMR spectrum.
-
Causality & Insight: A key feature is the presence of large one-bond ¹J(C-F) couplings (typically >200 Hz) and smaller two- and three-bond couplings (²J(C-F), ³J(C-F)).[8][9] These couplings are powerful diagnostic tools. The carbons bonded to fluorine (C3 and C5) will appear as large doublets, confirming the positions of fluorination. The other carbons will also exhibit smaller splittings due to C-F couplings.
-
Limitations: The low natural abundance and sensitivity of the ¹³C nucleus mean that ¹³C NMR experiments require significantly more sample and/or longer acquisition times compared to ¹H or ¹⁹F NMR.[7]
Mass Spectrometry (MS)
-
What it Provides: MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.
-
Causality & Insight: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of C₅H₂ClF₂N. A crucial diagnostic feature is the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio will result in two molecular ion peaks (M⁺ and M+2) separated by two mass units, with a relative intensity of approximately 3:1. This confirms the presence of one chlorine atom.
-
Limitations: Standard MS cannot differentiate between isomers. This compound and, for example, 2-Chloro-3,6-difluoropyridine have the exact same molecular weight and elemental formula and would be indistinguishable by MS alone.
Head-to-Head Comparison
| Technique | Key Information Provided | Isomer Differentiation | Strengths | Limitations |
| ¹⁹F NMR | Direct observation of fluorine environments, F-F and F-H couplings. | Excellent . Provides a unique fingerprint for each isomer. | High sensitivity, wide chemical shift range, no background.[1][2] | Requires a spectrometer with a fluorine probe. |
| ¹H NMR | Proton environments and H-H/H-F coupling networks. | Good . Coupling patterns can be diagnostic but may require 2D NMR for clarity. | High sensitivity, universally available. | Spectral overlap can be an issue in complex aromatics. |
| ¹³C NMR | Carbon backbone structure, C-F coupling information. | Good . C-F coupling patterns are highly diagnostic. | Provides direct information on the carbon skeleton. | Low sensitivity, requires longer acquisition times.[7] |
| Mass Spec. | Molecular weight and elemental formula (HRMS), number of Cl/Br atoms. | Poor . Cannot distinguish between positional isomers. | Extremely high sensitivity, confirms elemental composition. | Non-destructive of isomers. |
Decision Logic for Structural Validation
Caption: Decision tree for selecting analytical validation methods.
Conclusion
For the structural validation of fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is the undisputed primary technique. Its high sensitivity and vast chemical shift range provide a clear and unambiguous spectral fingerprint that can rapidly and definitively confirm the correct isomeric structure, a task where other methods like mass spectrometry fall short. While ¹H and ¹³C NMR provide valuable complementary data that strengthens the structural assignment, they lack the straightforward clarity of ¹⁹F NMR for this specific question. A comprehensive validation strategy, therefore, leverages ¹⁹F NMR as the cornerstone for isomeric confirmation, supported by mass spectrometry for elemental composition and ¹H/¹³C NMR for a full structural picture, ensuring absolute confidence in the identity and purity of these critical chemical entities.
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A Comparative Guide to the Synthesis of 2-Chloro-3,5-difluoropyridine: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-3,5-difluoropyridine, a key intermediate in the production of pharmaceuticals and agrochemicals, presents a number of synthetic routes.[1][2] As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of these methods from an environmental perspective is essential. This guide provides an in-depth comparison of common synthesis pathways to this compound, assessing their environmental impact based on reaction conditions, solvent use, and overall efficiency. The aim is to equip researchers and process chemists with the insights needed to select or develop more sustainable synthetic strategies.
The Imperative of Greener Pyridine Synthesis
The synthesis of pyridine derivatives has traditionally involved methods that utilize hazardous reagents and generate significant waste streams.[3][4] Modern approaches, however, are increasingly focused on minimizing environmental impact through various techniques. These include the use of less toxic solvents, catalytic reactions, microwave-assisted synthesis, and one-pot multicomponent reactions, all of which can lead to higher yields, shorter reaction times, and a reduction in byproducts.[5][6][7]
Comparative Analysis of Synthesis Methods
The primary industrial synthesis of this compound often starts from 2,3,5-trichloropyridine. The key transformation is a halogen exchange (Halex) reaction to replace two chlorine atoms with fluorine. The choice of fluorinating agent, catalyst, and solvent system significantly influences the environmental footprint of the process.
| Method | Starting Material | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Key Environmental Considerations |
| Method A: Catalytic Cyclization & Fluorination | Trichloracetic aldehyde, Acrylonitrile | Potassium Fluoride (KF) | Acetonitrile, DMF, NMP | Cuprous Chloride | 120-200 | ~78 | High temperature, use of toxic solvents.[1] |
| Method B: Halex with Phase Transfer Catalyst | 2,3,5-trichloropyridine | Potassium Fluoride (KF) | N-Methylpyrrolidone (NMP), Tetramethylene sulfone | Tetrabutylphosphonium bromide | 180-210 | ~40 | High temperature, use of high-boiling point solvents which are difficult to remove.[8] |
| Method C: Mixed Fluoride System | 2,3,5-trichloropyridine | Cesium Fluoride (CsF), Potassium Fluoride (KF) | Sulfolane, Dimethyl sulfoxide (DMSO) | None specified | 145-190 | 90 | Use of expensive and less common CsF, though achieves high yield.[9] |
| Method D: Green Process with Catalyst & Solvent Recycle | 2,3,5-trichloropyridine | Potassium Fluoride (KF) | Not specified | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | Not specified | >90 | Focus on reducing impurities and recycling solvent and byproducts.[2] |
Method A: Catalytic Cyclization and Fluorination
This approach involves a two-step process starting from basic building blocks.[1] While it has the advantage of a high overall yield, it requires high reaction temperatures and utilizes solvents such as N-Methylpyrrolidone (NMP) and Dimethylformamide (DMF), which are under increasing regulatory scrutiny due to their reproductive toxicity.
Experimental Protocol for Method A (Illustrative)
-
Catalysis ring-closure reaction: Trichloracetic aldehyde, acrylonitrile, cuprous chloride, and a solvent (e.g., acetonitrile) are heated to 160-200°C for 2-4 hours.
-
After the reaction, the mixture is filtered, and the solvent is concentrated and dried to yield 2,3,5-trichloropyridine.
-
Fluorination: The obtained 2,3,5-trichloropyridine is mixed with potassium fluoride in a solvent like NMP or DMF.
-
The mixture is heated to 120-180°C for 9-10 hours.
-
The solvent is removed by vacuum distillation to yield the final product, 2,3-difluoro-5-chloropyridine.[1]
Method B: Halogen Exchange with a Phase Transfer Catalyst
This method directly converts 2,3,5-trichloropyridine using potassium fluoride. The use of a phase transfer catalyst like tetrabutylphosphonium bromide is intended to improve the reaction rate.[8] However, the reported yields are significantly lower than other methods, and it still requires high temperatures and high-boiling point polar aprotic solvents.
Experimental Protocol for Method B (Illustrative)
-
2,3,5-trichloropyridine and potassium fluoride are dissolved in N-Methylpyrrolidone (NMP).
-
Tetrabutylphosphonium bromide is added as a phase transfer catalyst.
-
The reaction mixture is heated under an inert atmosphere to 190°C for 10 hours, and then to 205°C for another 10 hours.
-
The product is isolated and analyzed.[8]
Method C: Mixed Fluoride System
This approach utilizes a mixture of cesium fluoride and potassium fluoride as the fluorinating agent.[9] The use of cesium fluoride, a more reactive but also more expensive fluorinating agent, allows for high yields. The solvents used, sulfolane and DMSO, are effective for this type of reaction but also have environmental and safety concerns.
Experimental Protocol for Method C (Illustrative)
-
2,3,5-trichloropyridine is dissolved in a mixture of sulfolane and dimethyl sulfoxide.
-
A mixture of cesium fluoride and potassium fluoride is added.
-
The reaction temperature is maintained at 145°C for 17 hours, then increased to 190°C for 19 hours.
-
The product is continuously removed during the reaction.[9]
Method D: Green Production Process
This patented process focuses on creating a more environmentally friendly synthesis.[2] It employs a specific catalyst to improve selectivity and yield at potentially lower temperatures. A key aspect of this method is the emphasis on recycling the solvent and converting waste salts into useful byproducts, thereby minimizing waste discharge and reducing production costs.[2]
Visualizing the Synthetic Pathways
To better understand the flow of these synthesis methods, the following diagrams illustrate the core transformations.
Caption: Comparative overview of synthetic routes to this compound.
Environmental Impact Assessment and Future Outlook
When assessing the environmental impact, several key metrics from green chemistry should be considered:
-
Atom Economy: While not explicitly calculated in the source documents, methods starting from more complex molecules like 2,3,5-trichloropyridine will inherently have a lower atom economy for the entire process compared to building the ring from simpler precursors, if the initial synthesis of the trichloropyridine is included.
-
Solvent Choice: The frequent use of NMP, DMF, and DMSO is a significant environmental drawback. Future research should focus on replacing these with greener alternatives.
-
Energy Consumption: The high reaction temperatures required for most of these methods contribute to a larger carbon footprint. The development of more efficient catalysts that can lower the reaction temperature is a critical area for improvement.
-
Waste Generation: Method D explicitly addresses the issue of waste by incorporating recycling and byproduct valorization, setting a benchmark for future process development.[2]
References
- Vertex AI Search. (2023).
- PubMed. (2025).
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
- ACS Omega. (2023).
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (n.d.). CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content.
- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
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Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 2-Chloro-3,5-difluoropyridine
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety and environmental responsibility. 2-Chloro-3,5-difluoropyridine and its isomers are invaluable building blocks in modern synthesis, but their halogenated heterocyclic structure demands a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.
Core Principle: Hazard-Based Segregation
This compound is a halogenated organic compound .[1][2] This classification is the single most critical factor in determining its disposal pathway. Halogenated wastes cannot be mixed with general non-halogenated solvent waste. The co-mingling of these streams leads to costly and complex disposal challenges, as the incineration process for halogenated materials must be specifically equipped to scrub acidic gases (e.g., HCl, HF) generated during combustion.[3][4]
Hazard Profile and Risk Assessment
A thorough understanding of the chemical's hazards informs every handling and disposal decision. Mismanagement can lead to acute health risks, fire, and long-term environmental damage.
Key Hazard Classifications:
-
Flammable Liquid and Vapor (H226): The compound has a low flash point, meaning its vapors can ignite at relatively low temperatures.[5][6] All ignition sources must be strictly controlled during handling and storage.[7]
-
Harmful if Swallowed (H302): Accidental ingestion can lead to acute toxicity.[6]
-
Causes Eye and Skin Irritation: Direct contact can cause irritation.[8]
-
Harmful to Aquatic Life with Long-Lasting Effects (H412): This compound must be prevented from entering drains or waterways to avoid environmental contamination.[9]
Table 1: Physicochemical and Hazard Data
| Property | Value | Source |
| Chemical Formula | C₅H₂ClF₂N | |
| CAS Number | 511522-69-3 (or 89402-43-7 for isomer) | [10] |
| Molecular Weight | 149.53 g/mol | |
| Appearance | Colorless liquid | [8] |
| Density | ~1.442 g/mL at 25 °C | |
| Flash Point | 24 °C (75.2 °F) | [5] |
| UN Number | 1993 (Flammable liquid, n.o.s.) | [8] |
| Waste Classification | Hazardous Waste; Halogenated Organic Liquid | [1][11][12] |
Mandatory Protocol: Waste Collection and Containerization
Adherence to a strict collection protocol is not merely best practice; it is a regulatory requirement to ensure safety and compliance.
Step-by-Step Containerization Procedure:
-
Select the Correct Waste Container:
-
Obtain a dedicated container labeled "Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department.
-
The container must be constructed of a compatible material, such as high-density polyethylene (HDPE) or glass.[2][4] Crucially, do not use metal safety cans , as halogenated solvents can degrade over time to produce acidic byproducts that corrode metal.[11]
-
Ensure the container has a secure, vapor-tight screw-top cap to prevent the escape of flammable and irritating vapors.[12]
-
-
Label the Container Immediately:
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when actively adding waste.[3][12]
-
Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA), such as a chemical fume hood or a flammable storage cabinet.[11]
-
Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11][13]
-
Use secondary containment (e.g., a polypropylene tub) to mitigate potential leaks or spills.[11]
-
Disposal Workflow and Decision Making
The following workflow outlines the decision-making process for disposing of waste streams containing this compound.
Caption: Disposal workflow for this compound waste streams.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action to minimize harm.
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.[14]
-
Eliminate all nearby ignition sources.[7]
-
If safe to do so, increase ventilation.
-
Wearing full PPE (respiratory protection may be necessary for large spills), contain the spill using an inert absorbent material like vermiculite, sand, or earth.[7][13]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste disposal.[7][15]
-
Wash the spill area thoroughly after cleanup is complete.[14]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[15][16]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water.[15][16] Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][16]
Final Disposal Pathway: Incineration
The ultimate and required disposal method for this compound is high-temperature incineration .[8][16] This process must be carried out in a licensed hazardous waste facility equipped with specialized afterburners and scrubbers.[8][9] This equipment is essential to neutralize the resulting hydrogen chloride (HCl) and hydrogen fluoride (HF) gases, preventing their release into the atmosphere.
Under no circumstances should this chemical be disposed of via evaporation in a fume hood or any other means.[11] All waste must be transferred to a licensed professional waste disposal company coordinated through your institution's EHS office.[8][16]
References
-
Halogenated Solvents Safety Information. Washington State University, Environmental Health & Safety. [Online] Available at: [Link]
-
Halogenated Waste Guidelines. University of Wisconsin-Milwaukee, Environmental Health, Safety & Risk Management. [Online] Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Online] Available at: [Link]
-
2-Chloro-3,5-difluoro Pyridine Safety Data Sheet. Small Molecules, Inc. via 3E. [Online] Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Online] Available at: [Link]
-
Pyridine Standard Operating Procedure. Washington State University, Environmental Health & Safety. [Online] Available at: [Link]
-
2,3 Difluoro 5-chloro pyridine, 97%+. Otto Chemie Pvt. Ltd. [Online] Available at: [Link]
-
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Online] Available at: [Link]
-
5-Chloro-2,3-difluoropyridine Hazard Summary. PubChem, National Institutes of Health. [Online] Available at: [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Online] Available at: [Link]
-
EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Handling 2-Chloro-3,5-difluoropyridine: Essential Safety and Operational Protocols
Welcome to your essential guide for the safe handling, use, and disposal of 2-Chloro-3,5-difluoropyridine (CAS No. 89402-43-7). As a key intermediate in complex syntheses, its unique reactivity is invaluable. However, this reactivity also demands a rigorous and informed approach to safety. This document moves beyond mere checklists to provide a framework of deep procedural understanding, ensuring that every step you take is grounded in scientific safety principles. Our goal is to empower you, our trusted colleague in research, to work with confidence and, above all, safety.
Immediate Safety Briefing: The Non-Negotiables
Before handling this compound, you must understand its primary hazards. It is a flammable liquid and vapor, harmful if swallowed, and poses a long-term risk to aquatic life.[1][2][3][4] Vapors are heavier than air and can travel to an ignition source, creating a flashback risk.[5][6][7] Therefore, adherence to the following core directives is mandatory for all personnel.
-
Work Area: All handling must occur within a certified and properly functioning chemical fume hood.
-
Ignition Sources: Absolutely no open flames, hot surfaces, or spark-producing equipment are permitted in the handling area.[3][6][8][9]
-
Personal Protective Equipment (PPE): The minimum required PPE consists of chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Emergency Access: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance of the work area.[10]
Hazard Profile and Risk Mitigation Strategy
Understanding the specific risks associated with this compound allows us to implement targeted safety measures. The chemical's properties dictate our handling protocols.
| Hazard Class | Risk Details | Mitigation Protocol |
| Flammability | Classification: Flammable Liquid, Category 3.[4] Flash Point: 24°C (75.2°F). Vapors can form explosive mixtures with air.[5][6] | All transfers and reactions must be performed in a chemical fume hood. Use non-sparking tools and ensure all equipment is grounded/bonded to prevent static discharge.[3][6][8] Store away from heat and all ignition sources in a designated flammables cabinet.[6][10][11] |
| Acute Toxicity | Classification: Acute Toxicity 4, Oral.[2] Harmful if swallowed.[1][3] While specific data is limited, related pyridine compounds are known skin and respiratory irritants.[11][12] | Avoid all direct contact. Utilize engineering controls (fume hood) to prevent inhalation.[1][6] Implement a strict "no eating, drinking, or smoking" policy in the laboratory.[3][6][8] |
| Environmental | Classification: Hazardous to the aquatic environment, long-term hazard, Category 3.[4] Harmful to aquatic life with long-lasting effects.[1][2][3] | Do not allow the chemical or its waste to enter drains or surface water.[1][3][7] All waste must be collected as hazardous material and disposed of through certified channels.[7] |
Detailed Personal Protective Equipment (PPE) Protocol
Your PPE is the final barrier between you and the chemical. It must be selected and used correctly. Do not treat PPE as a substitute for safe handling practices and engineering controls.
| Body Area | Required PPE | Specification & Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes and comply with ANSI Z87.1 (US) or EN 166 (EU) standards.[1][4] This protects against splashes and vapors. Face Shield: Worn over goggles during procedures with a high splash risk (e.g., transferring large volumes, working under pressure). |
| Hands | Chemical-Resistant Gloves | Selection: While standard nitrile gloves may offer splash protection, for prolonged contact with pyridine derivatives, more robust options like butyl rubber are often recommended.[10] Crucially, you must consult the specific glove manufacturer's chemical resistance chart for this compound. Practice: Always inspect gloves for tears or pinholes before use.[1][4] Use proper removal techniques to avoid skin contact with the contaminated outer surface.[1][4] Wash hands immediately after removing gloves.[1][10] |
| Body | Flame-Resistant (FR) Lab Coat / Chemical-Resistant Apron | Lab Coat: A fully buttoned, flame-resistant lab coat is the minimum requirement to protect against incidental splashes and fire risk. Apron: A chemical-resistant apron worn over the lab coat is required when handling larger quantities (>100 mL). |
| Respiratory | Certified Chemical Fume Hood | Primary Control: A properly functioning fume hood is the primary method of respiratory protection and is mandatory for all operations.[10][12] Respirator (Emergency Use Only): For major spills or system failures, a NIOSH-approved full-face respirator with organic vapor cartridges may be necessary.[13] Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[10] |
Procedural Workflow: From Receipt to Disposal
A disciplined, step-by-step approach minimizes risk at every stage of handling.
Step 1: Preparation and Pre-Handling
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and the airflow is optimal.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, reaction vessel, transfer tools (use non-sparking tools), and waste containers inside the fume hood.[6]
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
-
Prepare for Spills: Ensure a chemical spill kit with absorbent material (e.g., vermiculite, sand) is immediately accessible.[6][11]
Step 2: Safe Handling and Transfer
-
Grounding: If transferring significant quantities, ensure the primary container and receiving vessel are grounded and bonded to prevent static discharge.[6][9]
-
Container Handling: Open the container slowly to release any potential pressure buildup. Keep the container opening pointed away from your face.
-
Transfer: Perform all transfers slowly and carefully to minimize splashing and vapor generation. Keep containers tightly closed when not in use.[1][6][12]
-
Observation: Continuously monitor the process for any signs of trouble, such as unexpected temperature changes or leaks.
Step 3: Post-Handling and Decontamination
-
Secure Chemical: Tightly close the primary chemical container and return it to its designated storage location (a cool, dry, well-ventilated area away from ignition sources).[1][12]
-
Waste Segregation: Securely cap all hazardous waste containers.
-
Area Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water to remove any residual contamination.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Dispose of single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water.[8]
Caption: Safe handling workflow for this compound.
Emergency Response Protocols
Even with meticulous planning, accidents can occur. Immediate and correct action is critical.
Spill Response (Small Spill <100 mL)
-
Alert: Alert personnel in the immediate vicinity.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Protect: If not already worn, don additional PPE, including a respirator if necessary and you are trained to do so.
-
Contain: Cover the spill with a non-combustible absorbent material like sand or vermiculite, working from the outside in.[6][11]
-
Collect: Use non-sparking tools to scoop the absorbed material into a labeled, sealable container for hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly.
For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team.
Personal Exposure and First Aid
| Exposure Route | Immediate Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[11][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[8][10][12] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][10][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a glass of water.[6] Seek immediate medical attention.[8] |
Waste Disposal Plan
Improper disposal is a serious breach of safety and environmental regulations.
-
Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, clearly labeled, and sealable hazardous waste container.[10] The container must be compatible with halogenated organic compounds.
-
Solid Waste: All contaminated disposables (e.g., gloves, absorbent materials, pipette tips) must be collected in a separate, labeled hazardous waste container.[1]
-
Disposal: Do not pour any waste down the drain.[7] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1][7]
This guide provides a comprehensive framework for safely managing this compound in a research setting. By integrating these principles of hazard awareness, rigorous procedure, and emergency preparedness into your daily work, you build a culture of safety that protects you, your colleagues, and our shared environment.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Carl ROTH. Pyridine - SAFETY DATA SHEET. [Link]
-
PubChem. 5-Chloro-2,3-difluoropyridine. [Link]
-
3E. 2-Chloro-3,5-difluoro Pyridine - Free SDS search. [Link]
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West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
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Oregon OSHA. Personal Protective Equipment (PPE): Selecting the Right PPE for Pesticide Use. [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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Infection Prevention Control. (2016, March). Decontamination, cleaning and disinfection. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
